molecular formula C9H12FNO B1289145 3-Amino-3-(4-fluorophenyl)propan-1-ol CAS No. 612532-52-2

3-Amino-3-(4-fluorophenyl)propan-1-ol

Cat. No.: B1289145
CAS No.: 612532-52-2
M. Wt: 169.2 g/mol
InChI Key: CCJPLYPJQZYBLI-UHFFFAOYSA-N
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Description

3-Amino-3-(4-fluorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H12FNO and its molecular weight is 169.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(4-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJPLYPJQZYBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622542
Record name 3-Amino-3-(4-fluorophenyl)propan-1-ol
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Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612532-52-2
Record name 3-Amino-3-(4-fluorophenyl)propan-1-ol
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Record name 3-amino-3-(4-fluorophenyl)propan-1-ol
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Foundational & Exploratory

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Amino-3-(4-fluorophenyl)propan-1-ol

This compound is a chiral amino alcohol that has garnered significant interest within the scientific community, particularly among researchers in medicinal chemistry and drug development. Its structure, featuring a propanol backbone with a stereocenter at the C3 position bearing both an amino group and a 4-fluorophenyl moiety, makes it a valuable and versatile synthon. The presence of the fluorine atom is a key feature, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets[1]. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for its application in research and development. This molecule and its analogs serve as crucial intermediates in the synthesis of pharmacologically active compounds, including potential antidepressants and anxiolytics, owing to their structural resemblance to known psychoactive agents[2][3].

Core Physicochemical and Structural Properties

The functionality of this compound is dictated by its unique structural combination: a primary alcohol, a primary amine, and an aromatic ring substituted with a highly electronegative fluorine atom. These features govern its solubility, reactivity, and interaction with biological systems.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
Molecular Formula C₉H₁₂FNO[4][5][6]
Molecular Weight 169.20 g/mol [5][6]
CAS Number 612532-52-2 (Racemate)[4][7]
228422-49-9 ((S)-enantiomer)[5][6]
228422-47-7 ((R)-enantiomer)
Appearance Solid[5]
Purity Typically ≥95-97%[4][5]
Storage Sealed in a dry environment at room temperature[6]

The molecule's chirality is a critical consideration for drug development professionals. The (S) and (R) enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, stereoselective synthesis or chiral resolution is often a mandatory step in its application. The amino group confers basic properties, allowing for salt formation to improve solubility and handling, while the hydroxyl group provides a site for hydrogen bonding and further chemical modification. The 4-fluorophenyl group increases lipophilicity compared to an unsubstituted phenyl ring and can engage in specific binding interactions within target proteins, in addition to blocking metabolic oxidation at the para-position.

Synthesis and Purification Strategies

The synthesis of this compound is not widely detailed in standard literature, but logical and effective routes can be derived from established methodologies for analogous compounds, such as its 4-chloro counterpart[8]. A common and reliable strategy involves the reduction of a suitable keto-amine or the reductive amination of a keto-alcohol precursor.

General Synthetic Workflow

A highly plausible synthetic pathway begins with 3-chloro-1-(4-fluorophenyl)propan-1-one. This precursor undergoes asymmetric reduction to establish the chiral hydroxyl center, followed by nucleophilic substitution of the chloride with an amine source. Alternatively, direct reduction of a keto-azide precursor provides an efficient route to the final amino alcohol.

G cluster_0 Synthetic Pathway A 3-Chloro-1-(4-fluorophenyl)propan-1-one B (S)-3-Chloro-1-(4-fluorophenyl)propan-1-ol A->B Asymmetric Reduction (e.g., CBS Catalyst, BH3) C Azide Intermediate B->C Nucleophilic Substitution (NaN3, DMF) D (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol C->D Reduction (e.g., H2/Pd-C, LiAlH4)

Caption: A plausible synthetic workflow for chiral this compound.

Exemplary Laboratory Protocol (Reductive Amination Approach)

This protocol is a representative methodology based on standard organic chemistry principles and syntheses of similar structures[8].

  • Reaction Setup: To a solution of 1-(4-fluorophenyl)-3-hydroxypropan-1-one (1.0 eq) in methanol (MeOH, 10 volumes) in a round-bottom flask, add ammonium acetate (5.0 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

    • Rationale: Reductive amination is a direct and efficient method. Ammonium acetate serves as the ammonia source. NaBH₃CN is chosen as the reducing agent because it is mild and selectively reduces the imine intermediate formed in situ without significantly reducing the starting ketone.

  • Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~2 to decompose the excess reducing agent. Basify the mixture with 2M sodium hydroxide (NaOH) to a pH of ~10-11.

    • Rationale: The acidic quench neutralizes the reaction and destroys excess hydride. Subsequent basification deprotonates the ammonium salt of the product, rendering it soluble in organic solvents for extraction.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to yield the pure this compound.

Spectroscopic and Analytical Characterization

Robust characterization is essential to confirm the structure and purity of the final compound. Below are the expected spectral data signatures.

Table 2: Predicted Analytical Data

TechniqueExpected Signature
¹H NMR δ (ppm): 7.20-7.40 (m, 2H, Ar-H ortho to F), 6.95-7.10 (t, 2H, Ar-H meta to F), 4.10-4.20 (m, 1H, CH-N), 3.60-3.75 (m, 2H, CH₂-O), 1.70-1.90 (m, 2H, CH₂), 1.5-2.5 (br s, 3H, NH₂ and OH). Note: Chemical shifts are predictive and can vary with solvent.
¹³C NMR δ (ppm): 160-164 (d, ¹JCF, C-F), 140-142 (Cq), 128-130 (d, ³JCF, CH-Ar), 114-116 (d, ²JCF, CH-Ar), 60-62 (CH₂-O), 52-54 (CH-N), 38-40 (CH₂).
FTIR ν (cm⁻¹): 3200-3500 (broad, O-H and N-H stretch), 2850-3000 (C-H stretch), 1600 (C=C aromatic stretch), 1220-1240 (C-F stretch).
Mass Spec. [M+H]⁺: 170.0976. Fragmentation may involve loss of H₂O (m/z 152.0875) or NH₃. Adducts such as [M+Na]⁺ are also common[9].

Chemical Reactivity and Derivatization Potential

The dual functionality of the amino and hydroxyl groups makes this compound an excellent substrate for a wide range of chemical transformations, enabling its use in constructing more complex molecules.

  • N-Functionalization: The primary amine is nucleophilic and readily undergoes acylation with acid chlorides or anhydrides to form amides, sulfonylation to form sulfonamides, or alkylation to form secondary or tertiary amines.

  • O-Functionalization: The primary alcohol can be converted into a better leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. It can also undergo etherification (e.g., Williamson ether synthesis) or esterification.

  • Cyclization: Depending on the reaction partners, intramolecular cyclization involving both the amine and hydroxyl groups is possible, leading to the formation of heterocyclic structures like oxazines.

G cluster_1 Key Derivatization Pathways Start 3-Amino-3-(4-fluorophenyl) propan-1-ol Amide N-Acyl Derivative (Amide) Start->Amide RCOCl, Base Ether O-Alkyl Derivative (Ether) Start->Ether R'-X, Base Sulfonamide N-Sulfonyl Derivative (Sulfonamide) Start->Sulfonamide RSO₂Cl, Base

Caption: Common reactivity pathways for this compound.

Significance in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a sophisticated building block.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atom at the para-position of the phenyl ring effectively blocks a common site of metabolic oxidation by cytochrome P450 enzymes. This can significantly increase the half-life and oral bioavailability of a drug candidate[1].

  • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the benzylic amine compared to its non-fluorinated analog. This fine-tuning of basicity can be critical for optimizing a drug's solubility, cell permeability, and binding to its target receptor.

  • Chiral Scaffold: As a chiral intermediate, it allows for the construction of enantiomerically pure drugs. This is paramount in modern pharmacology to avoid off-target effects and improve the therapeutic index. Its structural motif is found in precursors to important pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs)[3].

  • Bioisosteric Replacement: The fluorophenyl group can act as a bioisostere for other groups, offering a way to modify a lead compound's properties while retaining its core binding interactions. The potential for derivatives to exhibit diverse biological activities, from anticancer to antioxidant effects, underscores the versatility of this scaffold[10].

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for the synthesis of advanced pharmaceutical agents. Its combination of a chiral center, reactive functional groups, and the pharmacologically advantageous 4-fluorophenyl moiety makes it an indispensable tool for researchers and scientists. A thorough understanding of its chemical properties, synthetic routes, and reactivity is fundamental to unlocking its full potential in the development of next-generation therapeutics.

References

3-Amino-3-(4-fluorophenyl)propan-1-ol CAS number 612532-52-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-3-(4-fluorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine and the precise control of stereochemistry are cornerstones of rational molecular design. Chiral 3-amino-3-arylpropan-1-ol scaffolds represent a privileged class of intermediates, valued for their utility in constructing complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound (CAS Number: 612532-52-2), a building block of significant interest. We will dissect its molecular attributes, explore robust synthetic and analytical methodologies, and contextualize its application within pharmaceutical development, offering field-proven insights for its effective utilization.

Molecular Profile: The Strategic Advantage of Fluorination

This compound is a synthetic organic compound featuring a primary alcohol, a primary amine, and a stereocenter at the C3 position, which is directly attached to a para-fluorinated phenyl ring. The presence and positioning of the fluorine atom are not trivial; they are a deliberate design choice rooted in established medicinal chemistry principles.

Fluorine's unique properties—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity (3.98 on the Pauling scale)—allow it to profoundly influence a molecule's biological profile without adding significant steric bulk.[1][2] The strategic incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, modulate the pKa of nearby functional groups, and improve binding affinity to target proteins through favorable electrostatic interactions.[1][2][3][4] In the context of this molecule, the para-fluoro substituent can alter the electronic properties of the aromatic ring and influence the basicity of the amine, which is critical for its utility as a pharmacophore or synthetic intermediate.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 612532-52-2 (for the racemate)[5][6]
Molecular Formula C9H12FNO[5][7]
Molecular Weight 169.20 g/mol [5][7]
Appearance Solid (Typical)[8]
Storage Conditions 2-8°C, Inert Atmosphere, Keep in dark place[5]
Related Enantiomers (R): 228422-47-7, (S): 228422-49-9[7][9][10]

Synthesis and Stereochemical Control: An Asymmetric Approach

The primary challenge in synthesizing this molecule lies in controlling the stereochemistry at the C3 position. Since biological activity is often enantiomer-specific, access to enantiomerically pure forms is crucial for drug development. While classical resolution of the racemate is possible, modern synthetic chemistry favors more efficient asymmetric methods.

Retrosynthetic Strategy

A logical retrosynthetic analysis points to an asymmetric reduction of a prochiral ketone precursor, 3-amino-1-(4-fluorophenyl)propan-1-one. This approach is highly convergent and leverages the power of well-established catalytic asymmetric reactions.

G Start 1. Henry Reaction (4-Fluorobenzaldehyde + Nitromethane) Step2 2. Nitro Reduction (e.g., H2/Pd-C) Start->Step2 Forms β-Nitroalcohol Step3 3. Amine Protection (e.g., Boc Anhydride) Step2->Step3 Forms β-Aminoalcohol Step4 4. Asymmetric Reduction (Corey-Bakshi-Shibata Catalyst) Step3->Step4 Forms Protected β-Amino Ketone (after oxidation, not shown) Step5 5. Deprotection (e.g., HCl in Dioxane) Step4->Step5 Forms Protected Chiral Amino Alcohol End Final Product (Enantiopure Amino Alcohol) Step5->End G BuildingBlock This compound Step1 Amide Coupling (with Carboxylic Acid R-COOH) BuildingBlock->Step1 Forms Amide Step2 Hydroxyl Activation (e.g., Mesylation) Step1->Step2 Activates -OH group Step3 Intramolecular Cyclization Step2->Step3 Forms C-N bond FinalScaffold Bioactive Heterocycle (e.g., Tetrahydro-1,3-oxazine) Step3->FinalScaffold

References

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a pivotal chiral building block in modern medicinal chemistry. Its unique structural arrangement, featuring a primary alcohol, a chiral amine, and a fluorinated phenyl ring, makes it an invaluable synthon for the development of complex, high-value pharmaceutical agents. The strategic placement of the fluorine atom enhances metabolic stability and binding affinity, while the stereochemically defined amine and alcohol groups provide versatile handles for asymmetric synthesis. This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and application, with a focus on the underlying scientific principles and methodologies essential for its effective use in research and drug development.

Molecular Structure and Physicochemical Properties

Chemical Identity and Stereochemistry

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, also known as (S)-β-(4-fluorophenyl)alaninol, is a chiral amino alcohol. The designation "(S)" refers to the stereochemical configuration at the C3 carbon, the stereocenter bearing the amino group and the 4-fluorophenyl substituent. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on this chiral carbon are prioritized as follows: 1) Amino (-NH₂) group, 2) 4-fluorophenyl group, 3) Ethylene-ol (-CH₂CH₂OH) group, and 4) Hydrogen atom. This specific spatial arrangement is critical, as enantiomeric purity is often directly linked to the desired pharmacological activity and reduced off-target effects of the final active pharmaceutical ingredient (API).

The presence of a fluorine atom at the para-position of the phenyl ring is a deliberate design element. Fluorine's high electronegativity can modulate the pKa of the nearby amino group and influence non-covalent interactions (such as hydrogen bonding and dipole-dipole interactions) with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of drug candidates derived from this intermediate.

G node1 4-Fluorophenyl Ring node2 Chiral Carbon (C3) Stereocenter (S) node1->node2 C-C Bond node3 Amino Group (-NH2) node2->node3 C-N Bond node4 Propan-1-ol Chain (-CH2-CH2-OH) node2->node4 C-C Bond node5 Primary Alcohol (-OH) node4->node5

Caption: Key structural components of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 228422-49-9[1][2]
Molecular Formula C₉H₁₂FNO[1][2]
Molecular Weight 169.20 g/mol [2]
Appearance White to off-white solid[3]
Purity Typically ≥97%[2][3]
Storage Conditions Sealed in dry, Room Temperature or 2-8°C[2][3]

Synthesis and Stereoselective Control

The primary challenge in producing (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol lies in the precise control of the stereochemistry at the C3 position. The most prevalent and industrially scalable strategies involve the asymmetric reduction of a prochiral ketone precursor, 3-amino-1-(4-fluorophenyl)propan-1-one. Both chemical catalysis and biocatalysis are viable and effective approaches.

Key Synthetic Strategy: Asymmetric Reduction

The most common retrosynthetic disconnection is at the C-O bond of the secondary alcohol, revealing a prochiral aminoketone. This precursor can be stereoselectively reduced to the desired (S)-alcohol. This approach is highly efficient as it establishes the crucial stereocenter in the final step.

G target (S)-3-Amino-3-(4-fluorophenyl) propan-1-ol intermediate 3-Amino-1-(4-fluorophenyl) propan-1-one (Prochiral Ketone) target->intermediate Asymmetric Reduction reagents Chiral Reducing Agent (e.g., CBS Catalyst + Borane) reagents->target

Caption: Retrosynthetic analysis via asymmetric reduction of a prochiral ketone.

Recommended Protocol: CBS-Catalyzed Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a robust and highly enantioselective method for the reduction of prochiral ketones.[4] This protocol is adapted from established methodologies for structurally similar aminoketones and represents a field-proven approach.

Rationale for Experimental Choices:

  • Catalyst: The (R)-Me-CBS-oxazaborolidine catalyst creates a chiral environment around the borane reducing agent. The borane coordinates to the nitrogen of the CBS catalyst, which then directs the hydride transfer to one face of the ketone, leading to the formation of the (S)-alcohol with high enantioselectivity.

  • Reducing Agent: Borane-dimethyl sulfide (BMS) is a stable and convenient source of borane. It is crucial to add it slowly to the pre-formed catalyst complex to ensure proper coordination before the reduction of the substrate begins.

  • Temperature: The reaction is conducted at low temperatures (-20 °C) to maximize enantioselectivity. Lower thermal energy reduces the likelihood of the non-selective background reduction and enhances the energy difference between the two diastereomeric transition states, favoring the desired pathway.

  • Quenching: Methanol is used to quench the reaction by reacting with any excess borane and breaking down the borate-alcohol complexes formed during the reaction.

Step-by-Step Methodology:

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Add anhydrous tetrahydrofuran (THF).

  • Cooling and Reagent Addition: Cool the solution to -20 °C. Slowly add Borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes to allow for complex formation.[4]

  • Substrate Addition: In a separate flask, dissolve 3-amino-1-(4-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine). Filter off the resulting salt. Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

  • Work-up: Once the reaction is complete, quench by the slow addition of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure, purity, and enantiomeric excess of the synthesized compound. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.

Structural Verification: NMR Spectroscopy

Expected Spectroscopic Data:

NucleusAtom Assignment (Predicted)Expected Chemical Shift (δ, ppm)Multiplicity
¹H Ar-H (ortho to F)~7.10t (triplet)
¹H Ar-H (meta to F)~7.40dd (doublet of doublets)
¹H CH (NH₂)~4.20t (triplet)
¹H CH₂ -CH(NH₂)~1.90m (multiplet)
¹H CH₂ -OH~3.70t (triplet)
¹H NH₂ and OH Broad, variables (singlet)
¹³C C -F~162 (d, ¹JCF ≈ 245 Hz)d (doublet)
¹³C Ar-C H (ortho to F)~115 (d, ²JCF ≈ 21 Hz)d (doublet)
¹³C Ar-C H (meta to F)~128 (d, ³JCF ≈ 8 Hz)d (doublet)
¹³C Ar-C (ipso)~140 (d, ⁴JCF ≈ 3 Hz)d (doublet)
¹³C C H(NH₂)~52-
¹³C C H₂-CH(NH₂)~40-
¹³C C H₂-OH~60-

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual experimental values may vary based on solvent and concentration.

Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC)

Determining the enantiomeric excess (ee) is critical and is reliably achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose phenylcarbamates, are highly effective for resolving this class of compounds.

Exemplary Chiral HPLC Protocol:

ParameterConditionRationale
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similarProvides excellent enantioselectivity for aromatic amino alcohols through a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions.
Mobile Phase n-Hexane / Isopropanol (e.g., 80:20 v/v) with 0.1% Diethylamine (DEA)Normal phase conditions are typically effective. The alcohol modifier controls retention, while the amine additive improves peak shape for basic analytes by minimizing tailing.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations on a 4.6 mm ID column.
Detection UV at 254 nmThe fluorophenyl ring provides strong UV absorbance for sensitive detection.
Expected Result Baseline separation of the (S) and (R) enantiomers. The enantiomeric excess is calculated from the relative peak areas.The (S)-enantiomer should be the major peak, with the (R)-enantiomer being a minor impurity if present.

Applications in Drug Development

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is not an end-product but a high-value intermediate. Its structure is frequently incorporated into the scaffolds of kinase inhibitors, a major class of therapeutics used in oncology and immunology.

Intermediate for Kinase Inhibitors

Kinase inhibitors often feature a heterocyclic core (like a pyrimidine) that binds to the ATP pocket of the target enzyme. Chiral amines, such as the one derived from our title compound, are frequently used to introduce side chains that extend out of this pocket to engage with other regions of the kinase, conferring both potency and selectivity. The aminopyrimidine scaffold is a well-established core for various kinase inhibitors.[5]

G start (S)-3-Amino-3-(4-fluorophenyl) propan-1-ol step1 Protection & Activation (e.g., Boc protection of amine, activation of alcohol) start->step1 step2 Coupling with Heterocyclic Core (e.g., Dichloropyrimidine) step1->step2 step3 Further Functionalization & Deprotection step2->step3 final Final API (e.g., Aminopyrimidine-based Kinase Inhibitor) step3->final

Caption: General synthetic workflow from the chiral building block to a kinase inhibitor.

For instance, in the development of Aurora kinase inhibitors, scaffolds containing N-(1H-pyrazol-3-yl)pyrimidin-4-amine are common.[6] Chiral side chains attached to the pyrimidine ring are crucial for achieving high potency and selectivity. The (S)-3-amino-3-(4-fluorophenyl)propyl moiety, derived from the title compound, is an ideal candidate for such a side chain, providing a stereochemically defined vector to probe the protein's surface and improve pharmacological properties.

Conclusion

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol stands as a testament to the power of strategic molecular design. Its carefully considered structure—a stable fluorinated aromatic, a stereochemically pure amine, and a reactive primary alcohol—provides a robust and versatile platform for the synthesis of advanced pharmaceutical candidates. A thorough understanding of its stereoselective synthesis, particularly through asymmetric reduction, and its rigorous analytical characterization via NMR and chiral HPLC, are paramount for any research or development program. As the demand for more selective and metabolically robust kinase inhibitors continues to grow, the utility and importance of this chiral building block are set to expand, cementing its role as a cornerstone of modern drug discovery.

References

An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining enantiomerically pure (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol, a chiral building block of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for selecting and implementing an optimal synthesis strategy. This document emphasizes not only the procedural steps but also the underlying scientific principles and practical considerations that ensure reproducibility and high stereochemical fidelity.

Introduction: The Significance of (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Chiral 1,3-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and pharmaceutical agents. The specific stereochemistry of these compounds is often critical for their pharmacological activity. (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol, with its fluorine-substituted phenyl ring, presents a valuable synthon for the development of novel therapeutics, leveraging the unique electronic properties of fluorine to modulate metabolic stability, binding affinity, and bioavailability.

The primary challenge in the synthesis of this compound lies in the efficient and highly selective construction of the chiral center at the C3 position. This guide will explore three principal and field-proven strategies to achieve this:

  • Asymmetric Reduction of a Prochiral β-Amino Ketone: A convergent and highly effective method employing a chiral catalyst to stereoselectively reduce the ketone precursor.

  • Chemoenzymatic Kinetic Resolution: A biocatalytic approach that utilizes the high enantioselectivity of enzymes to resolve a racemic mixture of the target amino alcohol.

  • Synthesis of the Precursor: A foundational step involving the synthesis of the key intermediate, 3-amino-3-(4-fluorophenyl)propan-1-one, via the Mannich reaction.

Each of these pathways will be discussed in detail, with an emphasis on the causality behind experimental choices, self-validating protocols, and authoritative grounding in the scientific literature.

Pathway 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

The asymmetric reduction of a prochiral ketone is a powerful strategy for establishing a chiral center with high enantiomeric excess (ee). The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example of this approach, utilizing a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane-mediated reduction.[1][2]

The Causality Behind the CBS Reduction

The enantioselectivity of the CBS reduction is governed by the formation of a rigid, bicyclic transition state. The chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (R)-diphenylprolinol, coordinates with borane to form the active catalytic species.[3] The prochiral ketone then coordinates to the boron atom of the catalyst in a sterically favored orientation, positioning the larger substituent away from the catalyst's chiral auxiliary. This controlled arrangement ensures that the hydride transfer from the borane occurs to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess.[4]

Experimental Protocol: Asymmetric Reduction of 3-Dimethylamino-1-(4-fluorophenyl)propan-1-one

This protocol is adapted from established procedures for the CBS reduction of β-amino ketones.

Materials:

  • 3-Dimethylamino-1-(4-fluorophenyl)propan-1-one hydrochloride

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)[5]

  • Borane-dimethyl sulfide complex (BH3·DMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Triethylamine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Add anhydrous THF to the flask and cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, dissolve 3-dimethylamino-1-(4-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and neutralize with triethylamine (1.1 eq). Stir for 15 minutes and filter off the resulting triethylamine hydrochloride salt.

  • Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • To the residue, add saturated aqueous sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (R)-3-Dimethylamino-3-(4-fluorophenyl)propan-1-ol.

Data Presentation
CatalystReductantSubstrateProductYield (%)ee (%)Reference
(R)-2-Methyl-CBS-oxazaborolidineBH3·DMS3-Dimethylamino-1-(4-fluorophenyl)propan-1-one(R)-3-Dimethylamino-3-(4-fluorophenyl)propan-1-ol>90>95[1]

Visualizing the CBS Reduction Workflow

CBS_Reduction cluster_0 Catalyst Activation cluster_1 Substrate Preparation cluster_2 Asymmetric Reduction CBS_Catalyst (R)-2-Methyl-CBS-oxazaborolidine Active_Catalyst Active CBS-Borane Complex CBS_Catalyst->Active_Catalyst Coordination Borane BH3·DMS Borane->Active_Catalyst Reduction Stereoselective Hydride Transfer Active_Catalyst->Reduction Aminoketone_HCl 3-Dimethylamino-1-(4-fluorophenyl) propan-1-one HCl Free_Aminoketone Free Aminoketone Aminoketone_HCl->Free_Aminoketone Neutralization Base Triethylamine Base->Free_Aminoketone Free_Aminoketone->Reduction Product (R)-3-Dimethylamino-3-(4-fluorophenyl) propan-1-ol Reduction->Product

Caption: Workflow for the CBS-catalyzed asymmetric reduction.

Pathway 2: Chemoenzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.[6] Enzymatic kinetic resolution (EKR) is a powerful technique where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are particularly well-suited for this purpose due to their broad substrate scope and high enantioselectivity.[7]

The Rationale for Lipase-Catalyzed Resolution

Lipases catalyze the hydrolysis of esters or, in the reverse reaction, esterification. In a kinetic resolution of a racemic alcohol, the enzyme will acylate one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting or unreacted enantiomer (the desired alcohol). Candida antarctica Lipase B (CAL-B) is a widely used and robust enzyme for the resolution of a variety of chiral alcohols and amines.[8][9]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Amino-3-(4-fluorophenyl)propan-1-ol

This protocol is based on established procedures for the lipase-catalyzed resolution of amino alcohols.

Materials:

  • (±)-3-Amino-3-(4-fluorophenyl)propan-1-ol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous solvent (e.g., toluene or methyl tert-butyl ether)

  • Silica gel for column chromatography

Procedure:

  • To a flask containing (±)-3-amino-3-(4-fluorophenyl)propan-1-ol (1.0 eq) dissolved in the anhydrous solvent, add the immobilized CAL-B (e.g., 20-50 mg per mmol of substrate).

  • Add the acyl donor, vinyl acetate (0.5-0.6 eq), to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC.

  • The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the remaining alcohol.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (S)-acylated amino alcohol from the unreacted (R)-3-amino-3-(4-fluorophenyl)propan-1-ol by silica gel column chromatography.

Data Presentation
EnzymeAcyl DonorSubstrateProductsConversion (%)ee (%) of (R)-alcoholee (%) of (S)-esterReference
Immobilized CAL-BVinyl Acetate(±)-3-Amino-3-(4-fluorophenyl)propan-1-ol(R)-alcohol & (S)-acetate~50>99>99[10][11]

Visualizing the Enzymatic Kinetic Resolution

EKR Racemic_Mixture (R,S)-3-Amino-3-(4-fluorophenyl) propan-1-ol Separation Chromatographic Separation Racemic_Mixture->Separation Enzyme Immobilized CAL-B Enzyme->Separation Selective Acylation of (S)-enantiomer Acyl_Donor Vinyl Acetate Acyl_Donor->Separation R_Product (R)-3-Amino-3-(4-fluorophenyl) propan-1-ol Separation->R_Product S_Product (S)-Acetylated Amino Alcohol Separation->S_Product

Caption: Workflow for enzymatic kinetic resolution.

Foundational Synthesis: The Mannich Reaction for the β-Amino Ketone Precursor

A reliable and scalable synthesis of the starting material is paramount. The β-amino ketone, 3-amino-3-(4-fluorophenyl)propan-1-one, is conveniently prepared via the Mannich reaction. This three-component condensation reaction involves an enolizable ketone (4'-fluoroacetophenone), a non-enolizable aldehyde (formaldehyde), and an amine (ammonia or a primary/secondary amine).[12][13]

The Mechanism of the Mannich Reaction

The reaction proceeds through the initial formation of an iminium ion from the amine and formaldehyde. The ketone, in its enol form, then acts as a nucleophile, attacking the electrophilic iminium ion to form the β-amino carbonyl compound, also known as a Mannich base.[14]

Experimental Protocol: Synthesis of 3-Dimethylamino-1-(4-fluorophenyl)propan-1-one Hydrochloride

This protocol is adapted from a classic Mannich reaction procedure.[15]

Materials:

  • 4'-Fluoroacetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4'-fluoroacetophenone (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (0.44 eq).

  • Add 95% ethanol and a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux with stirring. The reaction mixture should become homogeneous as the paraformaldehyde dissolves.

  • After refluxing for 2-3 hours, monitor the reaction by TLC.

  • Once the reaction is complete, cool the solution in an ice bath.

  • Slowly add acetone to the cooled solution to precipitate the product, 3-dimethylamino-1-(4-fluorophenyl)propan-1-one hydrochloride.

  • Collect the crystalline product by vacuum filtration and wash with cold acetone.

  • The crude product can be recrystallized from a mixture of hot ethanol and acetone to yield the purified hydrochloride salt.

Visualizing the Mannich Reaction

Mannich_Reaction Amine Dimethylamine Iminium_Ion Iminium Ion Amine->Iminium_Ion Aldehyde Formaldehyde Aldehyde->Iminium_Ion Mannich_Base 3-Dimethylamino-1-(4-fluorophenyl) propan-1-one Iminium_Ion->Mannich_Base Ketone 4'-Fluoroacetophenone Enol Enol Form Ketone->Enol Tautomerization Enol->Mannich_Base Nucleophilic Attack

Caption: Key steps in the Mannich reaction.

Conclusion

The synthesis of enantiomerically pure (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol can be successfully achieved through several robust and well-documented strategies. The choice of the optimal pathway will depend on factors such as the desired scale of the synthesis, the availability of specialized catalysts or enzymes, and the specific purity requirements of the final product.

The asymmetric CBS reduction offers a direct and highly enantioselective route to the target molecule from the corresponding β-amino ketone. This method is particularly advantageous for its high yields and excellent stereocontrol. The chemoenzymatic kinetic resolution provides a green and efficient alternative for the separation of a racemic mixture, often yielding both enantiomers with very high optical purity. The foundational Mannich reaction remains a reliable and cost-effective method for the preparation of the necessary β-amino ketone precursor.

By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can confidently approach the synthesis of this valuable chiral building block, enabling the advancement of their research and development programs.

References

A Technical Guide to the Biological Activity of Fluorinated Phenylpropanolamine Derivatives: Synthesis, Pharmacology, and Toxicological Implications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, valued for its ability to modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] When applied to the phenylpropanolamine scaffold—a core structure in numerous psychoactive and medicinal compounds—fluorination yields derivatives with profoundly altered biological activities. This guide provides a comprehensive technical overview of these compounds, navigating from their synthesis to their complex interactions with central nervous system targets and the resulting toxicological implications. We will dissect the structure-activity relationships that govern their effects on monoamine transporters and monoamine oxidase, detail the experimental protocols necessary to validate these activities, and explore the critical safety concern of mitochondrial and serotonergic neurotoxicity. This document is intended for drug development professionals and researchers, offering field-proven insights into the causal relationships between chemical structure, biological function, and potential therapeutic utility or risk.

The Strategic Role of Fluorine in Phenylpropanolamine Drug Design

The Phenylpropanolamine Scaffold: A Versatile Pharmacophore

The phenylpropanolamine framework is a privileged structure in neuropharmacology. It forms the backbone of compounds ranging from decongestants and anorectics to potent central nervous system (CNS) stimulants like amphetamine and cathinone.[3][4] Its biological effects are primarily mediated through interactions with monoamine systems, influencing the synaptic concentrations of dopamine, norepinephrine, and serotonin. This inherent activity makes the scaffold a prime candidate for derivatization in the pursuit of novel therapeutics.

Why Fluorinate? Enhancing Potency and Modifying Properties

The substitution of hydrogen with fluorine is not a trivial modification; it is a strategic decision rooted in fluorine's unique physicochemical properties.[5][6] The high electronegativity and small atomic size of fluorine can dramatically alter a molecule's properties.[2][7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450, which can extend a drug's half-life.[1][5]

  • Binding Affinity and Selectivity: Fluorine's electronegativity can modify the electronic environment of the aromatic ring, influencing how the molecule interacts with its biological target.[5] This can lead to enhanced binding affinity and, in some cases, altered selectivity for different receptor subtypes or transporters.[8]

  • Membrane Permeability: The incorporation of fluorine can increase a compound's lipophilicity, which is often crucial for enhancing permeability across the blood-brain barrier to engage CNS targets.[1][8]

The strategic placement of fluorine on the phenylpropanolamine ring allows medicinal chemists to fine-tune the pharmacological profile, pushing a compound towards a desired therapeutic window while attempting to mitigate unwanted side effects.

Pharmacodynamics: Interplay with Key CNS Targets

The primary biological activity of fluorinated phenylpropanolamine derivatives stems from their potent modulation of monoamine neurotransmitter systems. Their two main targets are the plasma membrane monoamine transporters and the intracellular enzyme monoamine oxidase.

Monoamine Transporters (DAT, NET, SERT)

These transporters are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft, thereby terminating their signaling. Phenylpropanolamine derivatives can act as either reuptake inhibitors (blockers) or substrates (releasers), both of which lead to increased synaptic neurotransmitter levels.[9]

Causality in Experimental Choice: The decision to fluorinate, and where, is critical. Studies on related halogenated amphetamines and cathinones reveal a distinct structure-activity relationship (SAR). While many non-halogenated precursors are potent inhibitors of NET and DAT, para-halogenation (placing the halogen at the 4-position of the phenyl ring) significantly increases the potency of serotonin uptake inhibition.[10] This shift is crucial; a compound that was primarily a dopamine/norepinephrine agent can become a powerful serotonin agent, a change that carries both therapeutic potential (e.g., for depression) and significant risk.[10]

CompoundTransporter Inhibition IC₅₀ (nM)Dopamine vs. Serotonin Selectivity (DAT IC₅₀ / SERT IC₅₀)
AmphetamineDAT: 1100, NET: 42, SERT: 39000.28
4-FluoroamphetamineDAT: 800, NET: 70, SERT: 9000.89
4-ChloroamphetamineDAT: 1200, NET: 50, SERT: 1408.57
MethcathinoneDAT: 1200, NET: 130, SERT: 120000.10
4-FluoromethcathinoneDAT: 1400, NET: 170, SERT: 14001.00
4-ChloromethcathinoneDAT: 1800, NET: 110, SERT: 13013.85

Data synthesized from Luethi et al., 2019.[10] A lower IC₅₀ value indicates higher potency. Selectivity ratio > 1 indicates preference for SERT inhibition.

This data clearly demonstrates that as the para-substituent size and electronegativity increase (H < F < Cl), the selectivity profile shifts dramatically towards serotonin transporter inhibition.[10] This is a critical insight for drug design, as it dictates the primary neurochemical effect and the associated risks.

This protocol provides a self-validating system to determine the potency of a novel compound at inhibiting monoamine transporters.

G prep1 Culture HEK293 cells stably expressing human DAT, NET, or SERT prep2 Plate cells in 96-well plates and grow to confluence assay1 Pre-incubate cells with varying concentrations of test compound prep2->assay1 assay2 Add radiolabeled substrate ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) assay1->assay2 assay3 Incubate to allow transporter uptake assay2->assay3 assay4 Terminate uptake by rapid washing with ice-cold buffer assay3->assay4 analysis1 Lyse cells and measure radioactivity using liquid scintillation counting assay4->analysis1 analysis2 Calculate percent inhibition relative to vehicle control analysis1->analysis2 analysis3 Fit data to a dose-response curve to determine IC50 value analysis2->analysis3

Caption: Workflow for determining monoamine transporter inhibition potency.

Protocol Steps:

  • Cell Culture: Maintain separate flasks of human embryonic kidney (HEK293) cells, each stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Plating: Seed the cells into 96-well microplates and allow them to grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES buffer. Add the buffer containing various concentrations of the fluorinated phenylpropanolamine derivative (e.g., from 1 nM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) as a positive control. Incubate for 15-20 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled substrate (e.g., [³H]dopamine) to each well at a concentration near its Kₘ value for the respective transporter.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time is kept brief to measure the initial rate of uptake.

  • Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer. This stops transporter activity immediately.

  • Quantification: Lyse the cells and transfer the lysate to scintillation vials. Measure the amount of radiolabeled substrate taken up by the cells using a liquid scintillation counter.

  • Analysis: The results are expressed as a percentage of the uptake observed in the vehicle-treated control wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of the uptake) is then calculated by fitting the data to a nonlinear regression curve.

Monoamine Oxidase (MAO) Inhibition

MAO is a mitochondrial enzyme that catabolizes monoamine neurotransmitters. It exists in two isoforms: MAO-A and MAO-B. While phenylpropanolamine itself is a weak, reversible MAO inhibitor, fluorination can dramatically increase inhibitory potency and introduce selectivity.[11]

Causality in Experimental Choice: Studies on structurally similar fluorinated phenylcyclopropylamines have shown that the presence of fluorine on the ring increases inhibitory activity towards both MAO-A and MAO-B.[12] Furthermore, fluorination can reverse selectivity. For instance, fluorinating a known selective MAO-B inhibitor can result in a potent and selective MAO-A inhibitor.[12] This highlights the transformative power of fluorination. Developing a selective MAO-B inhibitor is a key strategy for treating Parkinson's disease, while MAO-A inhibitors are used as antidepressants.[7][13]

This is a robust method to determine a compound's inhibitory potency and selectivity for MAO isoforms.

  • Source of Enzyme: Use recombinant human MAO-A and MAO-B for clean, specific results. Alternatively, mitochondrial fractions from rodent liver (rich in MAO-B) or human placenta (rich in MAO-A) can be used.

  • Assay Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine the enzyme source, assay buffer, and varying concentrations of the fluorinated test compound. Include a vehicle control.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for 15 minutes at 37°C to allow for binding.

  • Reaction Initiation: Add a fluorogenic substrate. A common choice is Amplex® Red, which, in the presence of horseradish peroxidase, reacts with H₂O₂, a byproduct of MAO activity, to produce the highly fluorescent resorufin.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission). Measure the increase in fluorescence over time (e.g., every minute for 30 minutes).

  • Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration. By running parallel assays for MAO-A and MAO-B, the selectivity index (IC₅₀ MAO-A / IC₅₀ MAO-B) can be calculated.

Toxicological Profile: The Double-Edged Sword

The same chemical modifications that enhance pharmacological potency can also introduce significant toxicity. For fluorinated phenylpropanolamines, the primary concerns are mitochondrial impairment and serotonergic neurotoxicity.

Mitochondrial Toxicity and Oxidative Stress

A growing body of evidence shows that para-halogenation of amphetamine and its analogs increases their cytotoxicity.[14][15] This toxicity is mechanistically linked to mitochondrial dysfunction.[16]

Mechanism of Toxicity:

  • Impaired Electron Transport Chain: Compounds like 4-fluoroamphetamine (4-FA) can impair the function of the mitochondrial electron transport chain.[10][14]

  • ATP Depletion: This impairment leads to a significant decrease in cellular ATP content, starving the cell of energy.[10][15]

  • Increased ROS Production: A dysfunctional electron transport chain "leaks" electrons, which react with oxygen to form reactive oxygen species (ROS), or free radicals.[14][16]

  • Apoptosis Induction: The combination of energy depletion and oxidative stress can trigger the intrinsic pathway of apoptosis (programmed cell death).[14]

The rank order of cytotoxicity for para-substituents is often chloride > fluoride > hydrogen, indicating that halogenation directly contributes to this toxic potential.[10][14]

G cluster_Mito Mitochondrion ETC Electron Transport Chain (ETC) MMP Mitochondrial Membrane Potential ETC->MMP Decrease ROS Reactive Oxygen Species (ROS) ETC->ROS Leakage leads to Increased Production ATP ATP Synthesis MMP->ATP Inhibition Apoptosis Apoptosis Induction ATP->Apoptosis Depletion contributes to ROS->Apoptosis Drug Fluorinated Phenylpropanolamine Drug->ETC Impairment

Caption: Pathway of fluorine-induced mitochondrial toxicity.

A key indicator of mitochondrial health is the membrane potential (ΔΨm). A decrease in ΔΨm is an early sign of mitochondrial dysfunction. The JC-1 dye is a ratiometric probe ideal for this measurement.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well, black-walled, clear-bottom plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated derivative for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control known to depolarize mitochondria (e.g., CCCP).

  • JC-1 Staining: Remove the treatment medium and add medium containing JC-1 dye (e.g., at 2 µM). Incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with a phosphate-buffered saline (PBS) to remove excess dye.

  • Fluorescence Reading: Measure the fluorescence in a plate reader.

    • Healthy Cells (High ΔΨm): JC-1 forms aggregates that emit red fluorescence (~590 nm).

    • Unhealthy Cells (Low ΔΨm): JC-1 remains in its monomeric form, emitting green fluorescence (~530 nm).

  • Data Analysis: The primary output is the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and is a quantitative measure of mitochondrial toxicity.

Serotonergic Neurotoxicity and Serotonin Syndrome

As established, para-fluorination can create potent serotonin reuptake inhibitors.[10] While this is the mechanism of action for SSRI antidepressants, excessive serotonergic activity can lead to serotonin syndrome, a potentially life-threatening condition.[17][18] This risk is severely amplified if a fluorinated phenylpropanolamine is combined with other serotonergic drugs, such as MAOIs, SSRIs, or even certain opioids and herbal supplements like St. John's Wort.[19][20][21]

Clinical Manifestations of Serotonin Syndrome:

  • Cognitive/Behavioral: Agitation, confusion, restlessness, hallucinations.[17][18]

  • Autonomic: Tachycardia, hypertension, hyperthermia, diarrhea, heavy sweating.[17][18]

  • Neuromuscular: Muscle spasms (myoclonus), overactive reflexes (hyperreflexia), tremor, loss of coordination (ataxia).[17][18]

G cluster_risk Factors Increasing Serotonin Syndrome Risk MAOI MAO Inhibitors (e.g., Phenelzine) TestCompound Fluorinated Phenylpropanolamine (Potent SERT/MAO Inhibitor) MAOI->TestCompound + SSRI SSRIs / SNRIs (e.g., Fluoxetine) SSRI->TestCompound + Opioids Certain Opioids (e.g., Tramadol, Fentanyl) Opioids->TestCompound + Other Other Agents (St. John's Wort, MDMA) Other->TestCompound + SerotoninSyndrome Serotonin Syndrome TestCompound->SerotoninSyndrome Greatly Increased Risk Of

Caption: Drug interactions significantly elevate serotonin syndrome risk.

Future Directions and Conclusion

The study of fluorinated phenylpropanolamine derivatives is a compelling area of drug discovery that balances on a knife's edge between therapeutic potential and significant risk.

  • Therapeutic Potential: The ability to precisely tune activity at monoamine transporters and MAO enzymes opens avenues for developing novel treatments. A selective MAO-B inhibitor could be a candidate for Parkinson's disease, while a balanced triple-reuptake inhibitor might offer a new paradigm for treating depression.[7][13]

  • The Medicinal Chemist's Challenge: The primary challenge is decoupling the desired pharmacological activity from the inherent toxicities. The same fluorination that boosts SERT inhibition also appears to enhance mitochondrial toxicity.[10][14] Future work must focus on SAR studies that can identify substitutions or structural modifications that retain the desired pharmacodynamic profile while reducing off-target toxic effects.

References

A-Technical-Guide-to-3-Amino-3-(4-fluorophenyl)propan-1-ol-as-a-Chiral-Building-Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Amino-3-(4-fluorophenyl)propan-1-ol, a pivotal chiral building block in modern medicinal chemistry. We will explore its significance, stereoselective synthesis methodologies, physicochemical properties, and critical applications in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework supported by authoritative references.

Table of Contents

  • Introduction: The Strategic Importance of Fluorinated Chiral β-Amino Alcohols

  • Stereoselective Synthesis of this compound

    • 2.1. Asymmetric Reduction of Prochiral Ketones

    • 2.2. Biocatalytic Approaches: A Green Chemistry Perspective

    • 2.3. Chiral Resolution of Racemic Mixtures

  • Physicochemical Characterization

  • Applications in Drug Discovery and Development

    • 4.1. Precursor to Key Pharmaceutical Intermediates

    • 4.2. Case Study: Role in the Synthesis of Novel CNS-Active Agents

  • Experimental Protocols

    • 5.1. Protocol 1: Asymmetric Reduction using a Spiroborate Ester Catalyst

    • 5.2. Protocol 2: Enzymatic Kinetic Resolution using Lipase

  • References

Introduction: The Strategic Importance of Fluorinated Chiral β-Amino Alcohols

The vicinal amino alcohol motif is a privileged scaffold in a vast number of biologically active molecules and natural products.[1] The precise spatial arrangement of the amino and hydroxyl groups is often fundamental to the molecule's interaction with biological targets, making stereochemistry a critical determinant of pharmacological activity.[2] this compound belongs to this crucial class of compounds, with the added strategic advantage of a fluorine substituent on the phenyl ring.

The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved therapeutic profiles.[3][4] As such, this compound serves as a highly valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals.[5][6] Its structural analogues, such as 3-amino-1-phenylpropanol derivatives, are common core intermediates in drugs like Fluoxetine, Nisoxetine, and Tomoxetine.[7][8] This guide will provide a comprehensive overview of the synthesis and application of this versatile intermediate.

Stereoselective Synthesis of this compound

The primary challenge in synthesizing this molecule lies in the stereoselective creation of the chiral center at the carbon bearing the amino group. Several robust strategies have been developed to achieve high enantiomeric purity.

Asymmetric Reduction of Prochiral Ketones

A highly effective and convergent approach involves the asymmetric reduction of a prochiral β-amino ketone precursor, 3-amino-1-(4-fluorophenyl)propan-1-one. This method allows for the direct establishment of the desired stereocenter.

One notable method employs spiroborate ester catalysts in the presence of a hydrogen donor.[7] This approach has been shown to produce optically active 3-amino-1-phenylpropanol derivatives with high yields and excellent enantiomeric excess (ee), often exceeding 80% ee.[7] The catalyst's chiral environment directs the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer. The choice of catalyst, such as those derived from oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), is critical for achieving high enantioselectivity.[9][10]

dot graph Asymmetric_Reduction { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Prochiral_Ketone [label="3-Amino-1-(4-fluorophenyl)propan-1-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Chiral Catalyst\n(e.g., Spiroborate Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; H_donor [label="Hydrogen Donor\n(e.g., BH3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chiral_Alcohol [label="(R)- or (S)-3-Amino-3-\n(4-fluorophenyl)propan-1-ol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Prochiral_Ketone -> Chiral_Alcohol [label="Asymmetric Reduction"]; Catalyst -> Chiral_Alcohol [style=dashed, arrowhead=none]; H_donor -> Chiral_Alcohol [style=dashed, arrowhead=none]; } caption: Asymmetric reduction of a prochiral ketone.

Biocatalytic Approaches: A Green Chemistry Perspective

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral molecules.[11][12] Enzymes, particularly ketoreductases (KREDs) and lipases, offer high enantioselectivity under mild, environmentally friendly reaction conditions.[10][12]

For the synthesis of chiral β-amino alcohols, the asymmetric bioreduction of the corresponding β-amino ketones is a highly effective strategy.[11] Whole microbial cells or purified enzymes can be used to catalyze the reduction with high precision.[11] An alternative biocatalytic method is the enzymatic kinetic resolution of a racemic mixture of the amino alcohol.[2] Lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the unreacted, enantiomerically pure alcohol.[2] This method is advantageous due to the commercial availability of a wide range of lipases and their operational simplicity.

dot graph Biocatalysis_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Racemic_Mixture [label="Racemic this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Enzyme (e.g., Lipase)\n+ Acyl Donor", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enantiomer_1 [label="Enantiomerically Pure\n(S)-Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enantiomer_2 [label="Acylated (R)-Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Racemic_Mixture -> Enzyme [label="Enzymatic Kinetic Resolution"]; Enzyme -> Separation; Separation -> Enantiomer_1; Separation -> Enantiomer_2; } caption: Enzymatic kinetic resolution workflow.

Chiral Resolution of Racemic Mixtures

Classical chemical resolution remains a viable and widely practiced method for obtaining enantiomerically pure amino alcohols. This technique involves the reaction of the racemic amino alcohol with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[2] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2] Following separation, the desired enantiomer of the amino alcohol can be liberated by treatment with a base. While effective, this method can be time-consuming and the yield of a single enantiomer is theoretically limited to 50%.

Physicochemical Characterization

The physicochemical properties of this compound are crucial for its application and handling.

PropertyValueSource
Molecular Formula C₉H₁₂FNOPubChem
Molecular Weight 169.20 g/mol [13]
Appearance Off-white crystal or powder[14]
Storage Conditions Room temperature, ventilated, dry, away from light[14]

Note: Specific properties like melting point and optical rotation will vary between the racemic mixture and the individual enantiomers.

The purity and enantiomeric excess (e.e.) of the final product are critical quality attributes. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining the enantiomeric excess of the chiral amino alcohol.[2][15]

Applications in Drug Discovery and Development

Precursor to Key Pharmaceutical Intermediates

This compound is a versatile starting material for the synthesis of more complex molecules.[2][16] The amino and hydroxyl groups provide two reactive handles for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds. Its structural analogues are pivotal intermediates in the synthesis of various chiral drugs.[7][14]

Case Study: Role in the Synthesis of Novel CNS-Active Agents

Derivatives of 3-amino-3-arylpropan-1-ol have shown significant potential in the development of treatments for neurological disorders.[17] For instance, the core structure is present in atomoxetine, a norepinephrine reuptake inhibitor used for the treatment of ADHD.[8] The 4-fluorophenyl moiety in our title compound can enhance blood-brain barrier penetration and modulate receptor binding affinity, making it an attractive building block for novel central nervous system (CNS) drug candidates. Researchers can utilize this building block to synthesize libraries of compounds for screening against various neurological targets.[4][17]

Experimental Protocols

The following protocols are representative methodologies for the synthesis of enantiomerically enriched this compound.

Protocol 1: Asymmetric Reduction using a Spiroborate Ester Catalyst

This protocol is adapted from methodologies for the asymmetric reduction of β-amino ketones.[7][9]

Materials:

  • 3-Amino-1-(4-fluorophenyl)propan-1-one hydrochloride

  • Spiroborate ester catalyst (e.g., derived from (R)- or (S)-diphenylprolinol)

  • Borane-dimethyl sulfide complex (BMS) or other hydrogen donor

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the chiral spiroborate ester catalyst (0.1 eq) and anhydrous THF.

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add the borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 15 minutes.

  • In a separate flask, suspend 3-Amino-1-(4-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF and add triethylamine (1.1 eq) to neutralize. Stir for 20 minutes and filter to remove the triethylammonium chloride salt.

  • Add the resulting solution of the free β-amino ketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution using Lipase

This protocol is a general procedure based on established methods for lipase-catalyzed kinetic resolution of amino alcohols.[2]

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Buffer solution (if using free lipase)

  • Silica gel for column chromatography

Procedure:

  • In a flask, dissolve racemic this compound (1.0 eq) in the chosen anhydrous organic solvent.

  • Add the acyl donor (e.g., ethyl acetate, can also serve as the solvent).

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted amino alcohol from the acylated product using flash column chromatography on silica gel.

  • The acylated enantiomer can be hydrolyzed back to the alcohol using mild basic or acidic conditions if the other enantiomer is desired.

  • Determine the enantiomeric excess of the resolved alcohol using chiral HPLC.

Conclusion and Future Outlook

This compound stands out as a chiral building block of significant value for the pharmaceutical industry. Its unique combination of a chiral β-amino alcohol scaffold and a fluorinated aromatic ring provides a powerful tool for the synthesis of novel, enantiomerically pure drug candidates with potentially enhanced pharmacological properties. The continued development of more efficient and sustainable synthetic methods, particularly in the realm of biocatalysis and asymmetric catalysis, will further increase its accessibility and utility.[18][19][20] As the demand for stereochemically defined drugs grows, the importance of versatile chiral building blocks like this compound will undoubtedly continue to rise.

References

Potential Therapeutic Applications of 3-Amino-3-(4-fluorophenyl)propan-1-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(4-fluorophenyl)propan-1-ol, a chiral amino alcohol with significant potential in drug discovery and development. While direct therapeutic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural similarity to known psychoactive compounds and its utility as a key building block in the synthesis of complex pharmaceutical agents underscore its importance. This guide will explore the synthesis, chemical properties, and, by inference from structurally related molecules, the potential therapeutic applications of this compound, with a particular focus on its potential in the development of novel therapeutics for central nervous system (CNS) disorders. We will delve into detailed experimental protocols, potential mechanisms of action, and the analytical methods required for its characterization, providing a solid foundation for researchers and drug development professionals interested in exploring the therapeutic landscape of this promising molecule.

Introduction: The Significance of Fluorinated Phenylpropanolamines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The phenylpropanolamine scaffold is a privileged structure found in a variety of biologically active compounds. The combination of these two features in this compound makes it a molecule of considerable interest for the development of new chemical entities.

Structurally, this compound is an analog of other phenylpropanolamines that have demonstrated therapeutic value, particularly in the realm of CNS disorders. For instance, its chloro-analog, 3-Amino-3-(4-chlorophenyl)propan-1-ol, has been investigated as a precursor for antidepressant compounds due to its potential interaction with serotonin receptors.[1] This suggests a plausible avenue of investigation for the 4-fluoro derivative.

This guide will serve as a foundational resource, consolidating the available information on this and related compounds to empower researchers to unlock the full therapeutic potential of this compound.

Physicochemical Properties and Stereochemistry

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The properties of this compound are summarized in the table below. The presence of a chiral center at the C3 position means that this compound exists as two enantiomers, (R)- and (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol. The stereochemistry is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

PropertyValueSource
Molecular FormulaC₉H₁₂FNO[2]
Molecular Weight169.20 g/mol [3]
CAS Number (Racemate)612532-52-2[2]
CAS Number ((R)-enantiomer)228422-47-7
CAS Number ((S)-enantiomer)228422-49-9[3]
AppearanceWhite to off-white solid (predicted)General Knowledge
SolubilitySoluble in methanol, ethanol (predicted)General Knowledge

Synthesis and Chiral Separation

The synthesis of this compound can be achieved through several established synthetic routes, often involving the reduction of a corresponding ketone or the use of asymmetric synthesis to obtain enantiomerically pure forms.

General Synthetic Approach: Reductive Amination

A common and effective method for the synthesis of this class of compounds is the reductive amination of a β-hydroxy ketone. This approach offers a straightforward route to the racemic product, which can then be resolved into its constituent enantiomers.

G start 4-Fluoroacetophenone step1 Mannich Reaction (Formaldehyde, Amine HCl) start->step1 intermediate1 3-Amino-1-(4-fluorophenyl)propan-1-one step1->intermediate1 step2 Reduction (e.g., NaBH4) intermediate1->step2 product This compound (Racemate) step2->product

Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • 3-Amino-1-(4-fluorophenyl)propan-1-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-Amino-1-(4-fluorophenyl)propan-1-one hydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure racemic this compound.

Chiral Separation

The separation of the (R)- and (S)-enantiomers is crucial for pharmacological evaluation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Recommended Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose phenylcarbamates, is often effective for separating this class of compounds.[4]

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol is typically used. The exact ratio will need to be optimized for baseline separation.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

Potential Therapeutic Applications and Mechanism of Action (Inferred from Analogs)

While direct studies on this compound are limited, the known biological activities of its structural analogs provide a strong basis for predicting its potential therapeutic applications.

Antidepressant and Anxiolytic Potential

The most compelling hypothesized application for this compound is in the treatment of depression and anxiety. This is based on the following lines of evidence:

  • Structural Similarity to Serotonin Reuptake Inhibitors (SSRIs): The 3-amino-1-phenylpropanol core structure is a key pharmacophore in several antidepressant drugs, including fluoxetine.[5]

  • Activity of Chloro-Analogs: As previously mentioned, 3-Amino-3-(4-chlorophenyl)propan-1-ol has been explored as a precursor for novel antidepressants.[1] It is reasonable to hypothesize that the 4-fluoro analog would exhibit similar, if not enhanced, activity due to the favorable properties of the fluorine atom.

  • Potential Interaction with Serotonin Receptors: Compounds with similar structures have shown binding affinity for various serotonin receptors (e.g., 5-HT₁A, 5-HT₂A).[6][7]

G compound This compound target Serotonin Transporter (SERT) and/or Serotonin Receptors compound->target Binds to effect1 Inhibition of Serotonin Reuptake target->effect1 effect2 Modulation of Serotonergic Neurotransmission target->effect2 outcome Antidepressant/Anxiolytic Effects effect1->outcome effect2->outcome

Figure 2: Hypothesized mechanism of action for antidepressant/anxiolytic effects.
As a Scaffold for Kinase Inhibitors

The 3-amino-3-phenylpropan-1-ol moiety has also been incorporated into more complex molecules designed as protein kinase inhibitors.[8] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The use of this compound as a starting material could lead to the development of novel kinase inhibitors with improved pharmacokinetic profiles.

Preclinical Evaluation Workflow

For researchers wishing to investigate the therapeutic potential of this compound, a systematic preclinical evaluation is necessary. The following workflow outlines the key steps.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a1 Receptor Binding Assays (e.g., for Serotonin Receptors) a3 Cell-Based Functional Assays a1->a3 a2 Enzyme Inhibition Assays (e.g., for Kinases) a2->a3 b1 Pharmacokinetic Studies (ADME) a3->b1 b2 Animal Models of Disease (e.g., Depression, Anxiety) b1->b2 b3 Preliminary Toxicology Studies b2->b3 start Synthesized Compound start->a1 start->a2

Figure 3: A typical preclinical evaluation workflow for a novel compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of drug discovery. Its structural features strongly suggest a potential for therapeutic applications, particularly in the treatment of CNS disorders. This technical guide has aimed to provide a comprehensive starting point for researchers by summarizing the available knowledge on its synthesis, properties, and, through logical extension from its analogs, its potential biological activities.

The path forward for unlocking the full potential of this compound is clear:

  • Systematic Biological Screening: A broad-based screening of this compound and its enantiomers against a panel of CNS-related targets is warranted.

  • Lead Optimization: Should promising activity be identified, a medicinal chemistry program to synthesize and evaluate derivatives could lead to the discovery of novel drug candidates with enhanced potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: A thorough investigation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the parent compound and its active derivatives will be essential for their advancement as clinical candidates.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 3-Amino-3-Arylpropan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and synthesis of novel 3-amino-3-arylpropan-1-ol analogs. This structural motif is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a range of therapeutics, most notably as a precursor to selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine.[1][2] This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and reproducible approach to the synthesis of these valuable compounds.

The Strategic Importance of the 3-Amino-3-Arylpropan-1-ol Scaffold

The 3-amino-3-arylpropan-1-ol framework is a privileged scaffold in drug discovery due to its versatile stereochemistry and its ability to interact with a variety of biological targets. The presence of a chiral center at the C-3 position, bearing both an amino and an aryl group, allows for precise three-dimensional positioning of key functionalities, which is crucial for specific receptor binding and biological activity.[3] The hydroxyl group at the C-1 position provides a handle for further derivatization or can participate in hydrogen bonding interactions within a target's active site. The pharmacological significance of this scaffold is underscored by its presence in numerous CNS-active agents and other therapeutic compounds.[4][5]

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 3-amino-3-arylpropan-1-ol analogs presents the key challenge of controlling the stereochemistry at the C-3 position. Several robust strategies have been developed to address this, each with its own set of advantages and mechanistic underpinnings.

Diastereoselective and Enantioselective Reduction of β-Amino Ketones

One of the most direct and widely employed routes to 3-amino-3-arylpropan-1-ols is the reduction of the corresponding β-amino ketones. The choice of reducing agent and reaction conditions dictates the stereochemical outcome of the reaction.

Diastereoselective Reduction: The use of reducing agents like samarium(II) iodide can lead to either the syn or anti 1,3-amino alcohol diastereomer, depending on the nature of the nitrogen-protecting group.[6] This divergence in selectivity offers a powerful tool for accessing different stereoisomers from a common precursor.

Enantioselective Reduction: For the synthesis of enantiomerically pure analogs, asymmetric reduction of the prochiral ketone is the preferred method. The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, is a well-established and highly effective method for achieving high enantioselectivity.[7]

Asymmetric Reduction of a beta-Amino Ketone Prochiral_Ketone Prochiral β-Amino Ketone Chiral_Alcohol Enantiomerically Enriched 3-Amino-3-arylpropan-1-ol Prochiral_Ketone->Chiral_Alcohol Asymmetric Reduction Chiral_Catalyst Chiral Catalyst (e.g., (R)- or (S)-CBS) Chiral_Catalyst->Chiral_Alcohol Reducing_Agent Reducing Agent (e.g., Borane) Reducing_Agent->Chiral_Alcohol

Caption: Asymmetric reduction of a β-amino ketone.

Nucleophilic Ring-Opening of Aziridines

The ring-opening of activated aziridines with suitable nucleophiles provides a versatile entry point to vicinal amino alcohols, which can be precursors to the target 3-amino-3-arylpropan-1-ol scaffold. This method offers excellent control over regioselectivity, with the nucleophile typically attacking the least substituted carbon of the aziridine ring.[8][9] The use of pendant silanols as internal nucleophiles for aziridine ring-opening represents a unique and efficient strategy for the synthesis of these compounds.[10]

Aziridine Ring-Opening Workflow Aziridine Activated Aziridine Ring_Opening Nucleophilic Ring-Opening Aziridine->Ring_Opening Nucleophile Nucleophile (e.g., H2O, ROH) Nucleophile->Ring_Opening Amino_Alcohol Vicinal Amino Alcohol Ring_Opening->Amino_Alcohol

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of successful drug discovery and development. This guide provides an in-depth analysis of 3-Amino-3-(4-fluorophenyl)propan-1-ol, a fluorinated phenylpropanolamine of significant interest. While publicly available experimental data for this specific molecule is limited, this document synthesizes known information, comparative data from closely related analogs, and established analytical methodologies to offer a robust scientific resource. We will delve into the "why" behind experimental choices, ensuring that the presented protocols are not just instructional but also educational. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Introduction and Molecular Overview

This compound (CAS Number: 612532-52-2) is a chiral amino alcohol. Its structure, featuring a fluorinated phenyl ring, an amino group, and a primary alcohol, makes it a valuable building block in medicinal chemistry. The presence and position of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets, making it an attractive moiety for the design of novel therapeutic agents. This guide will systematically explore its key physicochemical characteristics, providing both theoretical and practical insights.

Chemical Structure and Key Features

The molecular structure of this compound is fundamental to its chemical behavior.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Core Physicochemical Data

A summary of the core physicochemical data for this compound is presented below. It is important to note that while some data is available from chemical suppliers, other key experimental values are not publicly documented. In such cases, data from closely related analogs and computed values are provided for context and estimation.

PropertyValue/DataSource/Comment
Molecular Formula C₉H₁₂FNO--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 169.20 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
CAS Number 612532-52-2--INVALID-LINK--[1], --INVALID-LINK--[2]
Physical Form Solid--INVALID-LINK--[3]
Melting Point Not experimentally reported. The 4-chloro analog has a melting point of 53-56°C.--INVALID-LINK--[4]
Boiling Point Not experimentally reported. The 4-chloro analog has a boiling point of 327.9°C.--INVALID-LINK--[4]
Solubility Expected to be soluble in water and polar organic solvents.General property of amino alcohols.
pKa Not experimentally reported. The 4-chloro analog has a predicted pKa of 14.87.--INVALID-LINK--[4]
LogP (Computed) 0.6 (for the 3-fluoro isomer)--INVALID-LINK--[5]

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental protocols for determining the key physicochemical properties of a compound like this compound. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodologies.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Experimental Workflow: Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Grind sample to a fine powder prep2 Pack into a capillary tube (2-3 mm height) prep1->prep2 Ensure homogeneity analysis1 Place capillary in melting point apparatus prep2->analysis1 analysis2 Heat rapidly to ~10-15°C below expected MP analysis1->analysis2 analysis3 Heat slowly (1-2°C/min) near the MP analysis2->analysis3 Preliminary determination analysis4 Record T₁ (first liquid) and T₂ (all liquid) analysis3->analysis4 Accurate measurement result1 Melting point range = T₁ - T₂ analysis4->result1

Workflow for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to ensure uniform heat distribution. The powdered sample is then packed into a glass capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Preliminary Measurement: A rapid heating rate is initially used to get an approximate melting point. This helps in efficiently planning the subsequent accurate measurements.

  • Accurate Measurement: A fresh sample is heated to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium to be established.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid phase has liquefied (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for formulation development, purification, and designing biological assays. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Experimental Workflow: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to a known volume of solvent prep2 Seal the container equil1 Agitate at a constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Allow to equilibrate for a set time (e.g., 24-48 hours) equil1->equil2 Ensures saturation analysis1 Separate solid and liquid phases (centrifugation/filtration) equil2->analysis1 analysis2 Withdraw a known volume of the supernatant analysis1->analysis2 analysis3 Dilute the supernatant analysis2->analysis3 analysis4 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis3->analysis4

Workflow for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed container. The excess solid ensures that a saturated solution is formed.

  • Equilibration: The mixture is agitated at a constant temperature (typically 25°C or 37°C to simulate physiological conditions) for a sufficient period (usually 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Quantification: A precise volume of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not publicly available, chemical suppliers often provide it upon request.

Sample Preparation for NMR:

  • Sample Weighing: 5-10 mg of the compound is accurately weighed for a ¹H NMR spectrum, and 20-50 mg for a ¹³C NMR spectrum.

  • Solvent Selection: A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that dissolves the compound is chosen. The choice of solvent can affect the chemical shifts of the protons.

  • Dissolution: The sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: The solution is transferred to a 5 mm NMR tube.

  • Analysis: The NMR tube is placed in the spectrometer, and the data is acquired.

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Sample Preparation for MS:

  • Stock Solution: A stock solution of the compound is prepared at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Working Solution: The stock solution is further diluted to a final concentration of 1-10 µg/mL.

  • Analysis: The diluted sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight.

Synthesis and Potential Impurities

Understanding the synthetic route is crucial for anticipating potential impurities, which could include starting materials, reagents, by-products, and stereoisomers. The presence of a chiral center in this compound means that it can exist as a racemic mixture or as individual enantiomers. The stereochemistry should be carefully controlled during synthesis and confirmed by appropriate analytical techniques if a specific enantiomer is desired.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the known and anticipated physicochemical characteristics of this compound. While there are gaps in the publicly available experimental data, the combination of information from chemical suppliers, data from analogous compounds, and established analytical protocols offers a solid foundation for researchers.

For drug development professionals, it is imperative to experimentally determine the key physicochemical parameters such as melting point, solubility in biorelevant media, pKa, and LogP for the specific batch of the compound being used. This will ensure the reliability and reproducibility of preclinical and formulation studies. Further research into the solid-state properties (e.g., polymorphism) of this compound would also be highly valuable.

References

Methodological & Application

Application Notes & Protocols for the Asymmetric Synthesis of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, a chiral building block of significant interest in medicinal chemistry and drug development. Its structure is a key component in various pharmacologically active molecules. We present two robust and highly selective methodologies starting from the common precursor, 3-amino-3-(4-fluorophenyl)propan-1-one: a green, biocatalytic approach using a ketoreductase (KRED) and a well-established chemical method employing the Corey-Bakshi-Shibata (CBS) catalyst. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical advice to ensure successful and reproducible synthesis.

Introduction: The Significance of Chiral β-Amino Alcohols

Chiral β-amino alcohols are privileged structural motifs in a vast array of pharmaceuticals and natural products. The specific stereochemistry of the amino and hydroxyl groups is often critical for biological activity, making enantioselective synthesis a paramount challenge in modern organic chemistry. The target molecule, (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, incorporates a fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The most direct and efficient strategy for synthesizing this molecule is the asymmetric reduction of the prochiral ketone, 3-amino-3-(4-fluorophenyl)propan-1-one. This approach directly establishes the desired stereocenter at the carbinol group. We will detail two premier methods for this key transformation.

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} graphdot Caption: Overall Synthetic Workflow.

Precursor Synthesis: 3-Amino-3-(4-fluorophenyl)propan-1-one Hydrochloride

The necessary prochiral ketone precursor can be synthesized via a Mannich reaction. The protocol below describes a typical procedure for obtaining the aminoketone as its hydrochloride salt, which is often more stable and easier to handle than the free base.

Protocol 2.1: Synthesis of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one HCl

Reagent MW ( g/mol ) Equivalents Amount
4'-Fluoroacetophenone138.141.013.8 g
Dimethylamine HCl81.541.29.78 g
Paraformaldehyde(30.03)n1.54.5 g
Isopropanol60.10-100 mL
Concentrated HCl36.46catalytic~0.5 mL

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask, add 4'-fluoroacetophenone (13.8 g), dimethylamine hydrochloride (9.78 g), paraformaldehyde (4.5 g), and isopropanol (100 mL).

  • Add a few drops of concentrated hydrochloric acid to the stirred suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C). Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol).

  • Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 1 hour to maximize crystallization.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold isopropanol (2 x 20 mL).

  • Dry the white crystalline solid under vacuum to a constant weight.

Note: This protocol yields the N,N-dimethylated aminoketone. For the primary aminoketone required for the subsequent steps, a dealkylation or a different Mannich reaction strategy (e.g., using ammonia or a protected amine equivalent) would be necessary. For the purpose of this guide, we will assume the availability of the primary aminoketone, 3-amino-1-(4-fluorophenyl)propan-1-one, which can be sourced commercially or synthesized via established literature methods.

Method A: Biocatalytic Asymmetric Reduction

Biocatalysis offers an exceptionally selective and environmentally benign route to chiral alcohols.[1] Ketoreductases (KREDs) are enzymes that reduce ketones to alcohols with high enantioselectivity, using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[2] To make the process economically viable, an in-situ cofactor regeneration system is essential. A common and effective method is the substrate-coupled approach, using a sacrificial alcohol like isopropanol.

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} graphdot Caption: KRED Cycle with Cofactor Regeneration.

Protocol 3.1: KRED-Catalyzed Reduction of 3-amino-1-(4-fluorophenyl)propan-1-one

This protocol is a general guideline. The optimal KRED, pH, temperature, and substrate loading should be determined through screening, as enzyme performance is substrate-specific. A wide range of commercial KRED screening kits are available.

Component Purpose Typical Concentration
KRED EnzymeBiocatalyst1-5 mg/mL
NADP⁺ (or NAD⁺)Cofactor~1 mM
Glucose Dehydrogenase (GDH)For cofactor regeneration~1-2 U/mL
GlucoseCosubstrate for regeneration1.1 - 1.5 equivalents
Potassium Phosphate BufferMaintain pH100 mM, pH 7.0
3-amino-1-(4-fluorophenyl)propan-1-oneSubstrate10-50 mM
Isopropanol (optional co-solvent)Improve substrate solubility5-10% (v/v)

Step-by-Step Procedure:

  • In a temperature-controlled reaction vessel, prepare the buffer solution (100 mM potassium phosphate, pH 7.0).

  • Add the cofactor (NADP⁺) and the regeneration system components (Glucose and GDH). Stir until dissolved.

  • Add the selected KRED enzyme preparation (as a lyophilizate or solution).

  • In a separate vial, dissolve the substrate, 3-amino-1-(4-fluorophenyl)propan-1-one, in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol, if necessary, before adding it to the reaction buffer.

  • Seal the vessel and incubate at the optimal temperature (e.g., 30°C) with gentle agitation (e.g., 150-200 rpm).

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC to determine conversion and enantiomeric excess (e.e.).

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl-tert-butyl ether (MTBE).

  • Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

Method B: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable chemical method for the enantioselective reduction of prochiral ketones.[3] It utilizes a chiral oxazaborolidine catalyst, which complexes with borane to form a super-Lewis acid that coordinates to the ketone, facilitating a highly stereoselective intramolecular hydride transfer.[4][5] For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is typically used.

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} graphdot Caption: Simplified CBS Reduction Mechanism.

Protocol 4.1: CBS-Catalyzed Reduction of 3-amino-1-(4-fluorophenyl)propan-1-one

This reaction must be conducted under strictly anhydrous conditions to achieve high enantioselectivity.[3]

Reagent MW ( g/mol ) Equivalents Amount (for 10 mmol scale)
3-amino-1-(4-fluorophenyl)propan-1-one167.181.01.67 g
(R)-2-Methyl-CBS-oxazaborolidine277.230.1(1.0 mL of 1M solution)
Borane-dimethyl sulfide (BMS)75.970.8 - 1.2~1.0 mL of 10M solution
Anhydrous Tetrahydrofuran (THF)72.11-50 mL
Methanol32.04-For quenching
2M Hydrochloric Acid36.46-For workup

Step-by-Step Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 0.1 eq) to anhydrous THF (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (BMS, ~1.0 mL, 1.0 eq) to the catalyst solution while stirring. Stir for 10-15 minutes.

  • In a separate flask, dissolve 3-amino-1-(4-fluorophenyl)propan-1-one (1.67 g, 1.0 eq) in anhydrous THF (30 mL).

  • Add the ketone solution dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 2M HCl (20 mL) and stir for another 30 minutes.

  • Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 20 mL) to remove boron-containing byproducts.

  • Basify the aqueous layer with aqueous NaOH until pH > 10.

  • Extract the product from the basic aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel.

Product Characterization and Quality Control

Confirmation of the product's identity, purity, and enantiomeric excess is crucial.

5.1 Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include multiplets for the aromatic protons (~7.0-7.4 ppm), a multiplet for the chiral center proton -CH(NH₂)- (~4.2 ppm), multiplets for the two methylene groups -CH₂CH₂OH (~1.8-2.0 ppm and ~3.7-3.9 ppm), and broad singlets for the -OH and -NH₂ protons which may exchange with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the 9 distinct carbon atoms.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 170.1.

5.2 Enantiomeric Excess (e.e.) Determination

The enantiomeric excess of the final product must be determined by a chiral separation technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The amino alcohol can often be analyzed directly or after derivatization (e.g., with benzoyl chloride or a carbamoyl chloride) to improve detection and resolution.

  • Typical Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptide-based columns are often effective.[6]

  • Mobile Phase: A typical mobile phase would be a mixture of hexanes and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

Table 5.1: Comparison of Synthetic Methods

Parameter Method A: Biocatalytic (KRED) Method B: Chemical (CBS)
Enantioselectivity Typically >99% e.e.Typically 90-99% e.e.
Reaction Conditions Aqueous buffer, pH ~7, 25-40°CAnhydrous organic solvent, 0°C to RT
Reagents Enzyme, Cofactor, Buffer (Benign)Oxazaborolidine, Borane (Pyrophoric)
Workup Liquid-liquid extractionExtractive workup, requires pH adjustment
Scalability Well-established for large scaleReadily scalable
Key Advantage "Green", exceptionally high selectivityHigh reliability, predictable stereochemistry

Conclusion

Both the biocatalytic and the CBS reduction methods provide highly effective and reliable pathways to enantiomerically enriched (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol. The choice between the two often depends on available resources, scale, and specific project requirements. The biocatalytic approach represents a state-of-the-art, green chemistry solution ideal for producing material with the highest possible optical purity. The CBS reduction remains a cornerstone of asymmetric synthesis, offering a robust and predictable chemical alternative that is invaluable in a research and development setting.

References

The Strategic deployment of 3-Amino-3-(4-fluorophenyl)propan-1-ol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. 3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral building block of significant interest, primarily serving as a key precursor for the synthesis of potent and selective central nervous system (CNS) active agents. Its structural resemblance to the core of widely prescribed selective serotonin reuptake inhibitors (SSRIs) positions it as a valuable starting material for the development of novel antidepressants and other neuro-active compounds. This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of a fluoxetine analog, a prominent SSRI. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes, empowering researchers to confidently employ this versatile building block in their drug discovery programs.

Introduction: The Value Proposition of a Fluorinated Phenylpropanolamine Scaffold

The 3-amino-1-phenylpropanol framework is a privileged scaffold in medicinal chemistry, most notably recognized in the structure of fluoxetine (Prozac®). The introduction of a fluorine atom onto the phenyl ring, as in this compound, offers several potential advantages:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, potentially leading to an improved pharmacokinetic profile and a longer half-life of the drug candidate.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross the blood-brain barrier, a critical attribute for CNS-targeted drugs.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the amino group, influencing the ionization state of the molecule at physiological pH and potentially affecting its interaction with biological targets.

  • Altered Target Binding: The fluorine atom can engage in unique interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, which can lead to enhanced binding affinity and selectivity.

These properties make this compound, particularly its enantiomerically pure forms, a highly sought-after starting material for the synthesis of next-generation neurological drugs.

Physicochemical Properties and Spectral Data

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₁₂FNO
Molecular Weight 169.20 g/mol
CAS Number 612532-52-2 (racemate)
228422-47-7 ((R)-enantiomer)
228422-49-9 ((S)-enantiomer)
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and DMSO

Note: Spectral data such as ¹H NMR, ¹³C NMR, and HPLC are typically provided by the supplier and should be used to confirm the identity and purity of the starting material before use.

Synthetic Application: A Step-by-Step Protocol for the Synthesis of a Fluoxetine Analog

This section provides a detailed, two-step protocol for the synthesis of N-methyl-3-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an analog of the well-known SSRI, fluoxetine. This synthesis leverages the nucleophilicity of the amino and hydroxyl groups of the starting material.

Logical Workflow for the Synthesis of a Fluoxetine Analog

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Williamson Ether Synthesis A This compound B Formaldehyde, Formic Acid (Eschweiler-Clarke Reaction) A->B Reaction C 3-(Dimethylamino)-3-(4-fluorophenyl)propan-1-ol B->C Intermediate D Demethylation to N-methyl derivative C->D Purification & Conversion E N-methyl-3-(4-fluorophenyl)propan-1-ol D->E Starting Material for Step 2 F Sodium Hydride (NaH) 4-Chlorobenzotrifluoride E->F Reaction G N-methyl-3-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (Fluoxetine Analog) F->G Final Product

Caption: Synthetic workflow for the preparation of a fluoxetine analog.

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.

Materials:

  • This compound (1.0 eq)

  • Formaldehyde (37% solution in water, 2.5 eq)

  • Formic acid (98-100%, 5.0 eq)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add formaldehyde (2.5 eq) and formic acid (5.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of 2 M NaOH solution until the pH is approximately 9-10.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N,N-dimethyl-3-(4-fluorophenyl)propan-1-ol.

  • This intermediate can then be selectively demethylated to the desired N-methyl derivative using methods such as the Von Braun reaction with cyanogen bromide followed by hydrolysis, or by using ethyl chloroformate followed by hydrolysis.[1]

Expected Outcome:

The reaction should yield the N,N-dimethylated product as a pale yellow oil. Subsequent demethylation will provide the desired N-methyl intermediate. The purity should be assessed by NMR and mass spectrometry.

Protocol 2: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide. In this case, the alkoxide of the N-methylated intermediate reacts with 4-chlorobenzotrifluoride.

Materials:

  • N-methyl-3-(4-fluorophenyl)propan-1-ol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 4-Chlorobenzotrifluoride (1.1 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Syringes for liquid transfer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere of nitrogen or argon, add a suspension of NaH (1.2 eq) in anhydrous DMSO.

  • Slowly add a solution of N-methyl-3-(4-fluorophenyl)propan-1-ol (1.0 eq) in anhydrous DMSO to the NaH suspension at room temperature. Stir the mixture for 30 minutes to allow for the formation of the alkoxide.

  • Add 4-chlorobenzotrifluoride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.[2]

  • After completion, cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the final fluoxetine analog.

Expected Outcome:

The final product, N-methyl-3-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is expected to be a pale yellow oil. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Pharmacological Evaluation: Serotonin Transporter (SERT) Binding Assay

To assess the biological activity of the newly synthesized fluoxetine analog, a radioligand binding assay is performed to determine its affinity for the serotonin transporter (SERT). This assay measures the ability of the test compound to compete with a known high-affinity radioligand for binding to SERT.

Mechanism of a Competitive SERT Binding Assay

G cluster_0 Assay Principle A SERT (Serotonin Transporter) Radioligand ([³H]-Citalopram) C Binding Equilibrium A->C Binds to SERT B Test Compound (Fluoxetine Analog) B->C Competes for Binding Site D Displacement of Radioligand C->D Increasing [Test Compound] E Measurement of Radioactivity D->E Quantification F Determination of IC₅₀ and Kᵢ E->F Data Analysis

Caption: Principle of the competitive SERT radioligand binding assay.

Protocol 3: In Vitro SERT Radioligand Binding Assay

This protocol is a representative method for determining the inhibitory constant (Kᵢ) of a test compound for the human serotonin transporter (hSERT).

Materials:

  • Membrane preparations from cells stably expressing hSERT (e.g., HEK293 cells)

  • Radioligand: [³H]-Citalopram (specific activity ~80 Ci/mmol)

  • Test compound (fluoxetine analog)

  • Reference compound (e.g., unlabeled fluoxetine or citalopram)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM paroxetine

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the reference compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M. Dilute the [³H]-Citalopram in the assay buffer to a final concentration of approximately 1 nM.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM paroxetine.

    • Test Compound: 50 µL of each dilution of the test compound.

  • Add 50 µL of the diluted [³H]-Citalopram to all wells.

  • Add 150 µL of the hSERT membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for SERT.

Expected Outcome:

The fluoxetine analog is expected to displace the binding of [³H]-Citalopram in a concentration-dependent manner. A low nanomolar Kᵢ value would indicate high affinity for the serotonin transporter, suggesting potential SSRI activity.

Conclusion and Future Directions

This compound is a strategically valuable building block for the synthesis of novel CNS-active compounds. The provided protocols offer a robust framework for the synthesis of a fluoxetine analog and its subsequent pharmacological evaluation. The principles outlined can be extended to the creation of a diverse library of compounds by varying the N-substituent and the aromatic ether moiety. Further investigations could involve assessing the enantioselectivity of the synthesis and evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising candidates. The strategic use of such fluorinated building blocks will undoubtedly continue to play a pivotal role in the discovery and development of new medicines for neurological and psychiatric disorders.

References

Application Note: A Validated Protocol for the Synthesis of a Key Precursor to the AKT Inhibitor Capivasertib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Capivasertib (AZD5363) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and metabolism; its aberrant activation is a frequent event in human cancers.[1][2][4] By inhibiting AKT, Capivasertib effectively blocks this oncogenic signaling cascade, demonstrating significant anti-tumor activity in preclinical models and clinical trials, particularly in breast cancer.[1][5][6][7]

The chemical structure of Capivasertib is a pyrrolopyrimidine derivative.[8][9] Its synthesis relies on the convergent assembly of key fragments. A pivotal step in this assembly is the formation of an amide bond between a chiral amino-alcohol side chain and a substituted piperidine-carboxylic acid core. This application note provides a detailed, step-by-step protocol for this critical transformation, which includes the amide coupling and subsequent deprotection to yield a direct precursor to Capivasertib. The protocol is designed for researchers in medicinal chemistry and drug development, offering insights into the rationale behind procedural choices to ensure reproducibility and high purity of the final compound.

Retrosynthetic Strategy & Workflow

The synthesis of Capivasertib, (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, is achieved by coupling two advanced intermediates. The retrosynthetic analysis identifies the central amide bond as the key disconnection point. This strategy allows for the independent synthesis and purification of the two complex fragments, maximizing efficiency and overall yield.

The two key intermediates for this protocol are:

  • Intermediate A: 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

  • Intermediate B: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol

The overall workflow involves two main chemical transformations: an amide coupling reaction followed by the removal of a protecting group.

G cluster_0 Part 1: Amide Coupling cluster_1 Part 2: Deprotection reagents Intermediate A + Intermediate B coupling Amide Coupling (HATU, DIPEA, DMA) reagents->coupling workup1 Aqueous Workup & Extraction coupling->workup1 purify1 Purification (Trituration) workup1->purify1 intermediate Boc-Protected Precursor (Intermediate 22) purify1->intermediate deprotection Boc Deprotection (HCl in Dioxane) intermediate->deprotection purify2 Final Purification (Filtration & Drying) deprotection->purify2 final_product Final Product: Capivasertib purify2->final_product

Caption: Experimental workflow from coupling to final product.

Reaction Scheme

The synthetic protocol covers the coupling of the carboxylic acid (Intermediate A) with the amine (Intermediate B) to form a Boc-protected precursor, followed by acidic removal of the Boc group to yield the final product.

reaction_scheme cluster_r1 1. HATU, DIPEA DMA, 20°C, 24h cluster_r2 2. 4M HCl in Dioxane 20°C, 2h intA Intermediate A (Carboxylic Acid) product1 Intermediate 22 (Boc-Protected Precursor) intB Intermediate B (Chiral Amine) plus + cluster_r1 cluster_r1 cluster_r2 cluster_r2 product1->cluster_r2 product2 Capivasertib (Final Product) cluster_r1->product1 cluster_r2->product2

Caption: Two-step synthesis of Capivasertib from key intermediates.

Detailed Synthesis Protocol

This protocol is adapted from validated synthetic routes reported in regulatory filings. It details the procedure for synthesizing (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide from its precursors.

Materials and Reagents
ReagentCAS No.MW ( g/mol )QuantityMoles (mmol)Equivalents
Intermediate A956460-96-1389.424.00 g10.271.0
Intermediate B1424419-74-7185.651.91 g10.271.0
HATU148893-10-1380.234.29 g11.301.1
DIPEA7087-68-5129.245.38 mL30.813.0
DMA (N,N-Dimethylacetamide)127-19-587.1240 mL--
Dioxane123-91-188.1140 mL + 40 mL--
4M Hydrogen Chloride in Dioxane7647-01-036.467.10 mL28.4 (approx.)~2.7
Step-by-Step Procedure

Part A: Amide Coupling to form Intermediate 22

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (Intermediate A , 4.00 g, 10.27 mmol) and dissolve in N,N-Dimethylacetamide (DMA, 40 mL).

  • Addition of Reagents: To the solution, add (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (Intermediate B , 1.91 g, 10.27 mmol) in one portion, followed by N,N-Diisopropylethylamine (DIPEA, 5.38 mL, 30.81 mmol).

    • Causality Note: DIPEA is a bulky, non-nucleophilic organic base. Its role is to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, facilitating the amide bond formation without competing as a nucleophile.

  • Initiation of Coupling: Add HATU (4.29 g, 11.30 mmol) to the mixture. The addition may be slightly exothermic.

    • Causality Note: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling agent. It activates the carboxylic acid by forming a reactive ester, which is then readily attacked by the amine nucleophile (Intermediate B) to form the amide bond with minimal risk of racemization at the chiral center.

  • Reaction Monitoring: Stir the resulting solution at ambient temperature (approx. 20°C) for 24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until consumption of the starting materials is confirmed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc, not listed in table, use approx. 50-100 mL). Wash the organic layer sequentially with water and saturated brine to remove DMA and excess reagents. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation of Intermediate 22: The crude product, (S)-tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate, is purified by trituration with dioxane (40 mL) to afford a white solid.

Part B: Boc Deprotection to Yield Capivasertib

  • Reaction Setup: Suspend the purified Intermediate 22 from the previous step in dioxane (40.0 mL) in a clean flask.

  • Acid Addition: Add 4M hydrogen chloride in dioxane (7.10 mL) to the suspension.

    • Causality Note: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable to many reaction conditions but is labile under strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine.

  • Reaction and Isolation: Stir the reaction at ambient temperature for 2 hours. The product, (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, will precipitate from the solution.

  • Final Purification: Collect the solid by filtration, wash with a small amount of ethyl acetate, and dry in a vacuum oven at 55°C overnight. This procedure yields the final product as a white solid.

Expected Results
  • Yield: An overall yield of approximately 40-45% for the two steps is expected.

  • Appearance: The final product should be a white to off-white solid.

  • Purity: Purity should be assessed by HPLC (>98% is desirable) and confirmed by spectroscopic methods.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with published results.[10][11]

Safety & Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • HATU is an irritant; avoid inhalation and contact with skin.

  • DIPEA and DMA are irritants. Handle with care.

  • 4M HCl in dioxane is highly corrosive and toxic. Handle with extreme caution.

References

Application Notes and Protocols for 3-Amino-3-(4-fluorophenyl)propan-1-ol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Probe for CNS Research

3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral amino alcohol that has emerged as a compound of significant interest in the field of neuroscience. Its structural similarity to known psychoactive compounds and precursors of central nervous system (CNS) active drugs suggests its potential as a modulator of neuronal signaling. The presence of a fluorinated phenyl ring may enhance its ability to cross the blood-brain barrier, a critical attribute for compounds targeting the CNS. These characteristics make this compound a compelling candidate for investigation in the development of novel therapeutics for a range of neurological and psychiatric disorders.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols to facilitate the exploration of this compound in neuroscience research. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies, ensuring scientific rigor and reproducibility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in experimental neuroscience.

PropertyValueSource
CAS Number 612532-52-2[1]
Molecular Formula C₉H₁₂FNO[2][3]
Molecular Weight 169.20 g/mol [2][3][4]
Appearance White to yellow crystalline solid (typical for similar compounds)[5]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[2]

Proposed Mechanism of Action and Rationale for Investigation

Based on the pharmacology of structurally related compounds, such as 3-Amino-3-(4-chlorophenyl)-1-propanol, it is hypothesized that this compound may exert its effects on the CNS through modulation of monoamine neurotransmitter systems.[5][6] Specifically, the serotonin (5-HT) system is a primary target of interest. The core structure is a known pharmacophore in compounds with affinity for serotonin receptors and transporters.

The following experimental workflow is proposed to systematically characterize the neuropharmacological profile of this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Assessment in_vitro_binding Serotonin Receptor Binding Assays in_vitro_uptake Neurotransmitter Reuptake Assays in_vitro_binding->in_vitro_uptake Determine Target Affinity in_vitro_toxicity In Vitro Neurotoxicity Assay in_vitro_uptake->in_vitro_toxicity Assess Functional Activity in_vivo_anxiety Elevated Plus Maze (Anxiety-like Behavior) in_vitro_toxicity->in_vivo_anxiety Evaluate Safety Profile in_vivo_depression Forced Swim Test (Depressive-like Behavior) in_vivo_anxiety->in_vivo_depression Investigate Behavioral Effects G start 4-Fluorobenzaldehyde intermediate1 β-Hydroxy Ketone start->intermediate1 Aldol Condensation intermediate2 β-Amino Ketone intermediate1->intermediate2 Amination product This compound intermediate2->product Reduction (e.g., NaBH4)

References

Derivatisierung von 3-Amino-3-(4-fluorphenyl)propan-1-ol für Bioassays: Anwendungshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von Ihrem Senior Application Scientist

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 3-Amino-3-(4-fluorphenyl)propan-1-ol, einer vielseitigen Molekülstruktur, die für die Entwicklung von niedermolekularen Wirkstoffen relevant ist. Die hier beschriebenen Protokolle sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert. Sie bieten schrittweise Anleitungen zur Modifikation der primären Amin- und primären Alkoholfunktionen, um die Eignung des Moleküls für verschiedene Bioassays zu verbessern. Der Schwerpunkt liegt auf der Begründung der experimentellen Entscheidungen, um die wissenschaftliche Integrität und Reproduzierbarkeit zu gewährleisten.

Einleitung: Die strategische Bedeutung der Derivatisierung

3-Amino-3-(4-fluorphenyl)propan-1-ol ist ein wertvolles Ausgangsmolekül in der medizinischen Chemie. Seine Struktur, die eine primäre Aminogruppe, eine primäre Alkoholgruppe und einen Fluorphenylrest umfasst, bietet mehrere Angriffspunkte für chemische Modifikationen. Die Fluorierung in pharmazeutischen Wirkstoffen ist eine etablierte Strategie zur Verbesserung der metabolischen Stabilität, der Bindungsaffinität und der zellulären Aufnahme.[1][2] Die Derivatisierung der reaktiven Amino- und Hydroxylgruppen ist oft ein entscheidender Schritt, um dieses Molekül für den Einsatz in biologischen Assays zu optimieren.

Die Hauptziele der Derivatisierung in diesem Zusammenhang sind:

  • Einführung von Reportergruppen: Anfügen von Fluorophoren oder Biotin-Tags zur Quantifizierung und zum Nachweis in Fluoreszenz-basierten Assays oder Affinitäts-basierten Assays (z. B. ELISA, Western Blot).

  • Verbesserung der Bioaktivität: Modifikation der funktionellen Gruppen, um die Interaktion mit biologischen Zielmolekülen zu verbessern.

  • Ermöglichung der Konjugation: Einführung von reaktiven "Griffen" für die kovalente Bindung an Proteine, Antikörper oder feste Träger.

Dieser Leitfaden konzentriert sich auf bewährte und zuverlässige Protokolle zur selektiven Derivatisierung der Amin- und Alkoholfunktionen.

Derivatisierung der primären Aminogruppe

Die primäre Aminogruppe ist aufgrund ihrer hohen Nukleophilie der reaktivste Teil des Moleküls und somit das primäre Ziel für viele Derivatisierungsstrategien.

Fluoreszenzmarkierung mit Isothiocyanaten

Die Reaktion von primären Aminen mit Isothiocyanaten, wie z. B. Fluoresceinisothiocyanat (FITC), führt zur Bildung einer stabilen Thioharnstoffbindung.[3][4] Dies ist eine weit verbreitete Methode zur Einführung eines Fluorophors.

Protokoll 1: FITC-Markierung von 3-Amino-3-(4-fluorphenyl)propan-1-ol

Materialien:

  • 3-Amino-3-(4-fluorphenyl)propan-1-ol

  • Fluoresceinisothiocyanat (FITC)

  • Wasserfreies Dimethylformamid (DMF)

  • Triethylamin (TEA)

  • Reaktionsgefäße

  • Magnetrührer und Rührfisch

  • Hochleistungsflüssigkeitschromatographie (HPLC) zur Aufreinigung

  • Massenspektrometer (MS) und Kernspinresonanzspektrometer (NMR) zur Charakterisierung

Schritt-für-Schritt-Anleitung:

  • Vorbereitung der Reaktanten:

    • Lösen Sie 10 mg 3-Amino-3-(4-fluorphenyl)propan-1-ol in 1 ml wasserfreiem DMF.

    • Lösen Sie 1,2 Äquivalente FITC in 0,5 ml wasserfreiem DMF.

  • Reaktion:

    • Geben Sie 1,5 Äquivalente TEA zur Aminlösung. TEA dient als Base, um die Aminogruppe zu deprotonieren und ihre Nukleophilie zu erhöhen.

    • Fügen Sie die FITC-Lösung langsam unter Rühren zur Aminlösung hinzu.

    • Schützen Sie die Reaktion vor Licht, da FITC lichtempfindlich ist.

    • Lassen Sie die Reaktion für 4-6 Stunden bei Raumtemperatur rühren.

  • Aufreinigung:

    • Entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt mittels präparativer HPLC, um das markierte Produkt von nicht umgesetzten Ausgangsmaterialien zu trennen.

  • Charakterisierung:

    • Bestätigen Sie die Masse des Produkts mittels MS und die Struktur mittels NMR.

Quantifizierungsdaten (Beispiel):

ParameterWert
Molekulargewicht des Produkts~573.6 g/mol
Anregungsmaximum~495 nm
Emissionsmaximum~519 nm
Biotinylierung mit NHS-Estern

N-Hydroxysuccinimid (NHS)-Ester reagieren effizient mit primären Aminen unter Bildung einer stabilen Amidbindung.[5][6][7] Dies ist die Methode der Wahl, um ein Biotin-Tag für Affinitäts-basierte Assays einzuführen.[8][9]

Workflow für die Biotinylierung der Aminogruppe

Bildunterschrift: Workflow für die Biotinylierung der Aminogruppe.

Selektive Derivatisierung der primären Alkoholgruppe

Die Derivatisierung der weniger reaktiven Alkoholgruppe erfordert eine Schutzgruppenstrategie für die Aminogruppe, um eine selektive Reaktion zu gewährleisten. Die Verwendung von orthogonalen Schutzgruppen ist ein zentrales Konzept in der organischen Synthese komplexer Moleküle.[6][10]

Schutz der Aminogruppe

Die Boc (tert-Butyloxycarbonyl)-Gruppe ist eine ideale Schutzgruppe für primäre Amine, da sie unter milden sauren Bedingungen leicht wieder abgespalten werden kann, während sie gegenüber vielen anderen Reaktionsbedingungen stabil ist.[5][11]

Protokoll 2: Boc-Schutz der Aminogruppe

Materialien:

  • 3-Amino-3-(4-fluorphenyl)propan-1-ol

  • Di-tert-butyldicarbonat (Boc₂O)

  • Tetrahydrofuran (THF)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

Schritt-für-Schritt-Anleitung:

  • Reaktionsansatz:

    • Lösen Sie 3-Amino-3-(4-fluorphenyl)propan-1-ol in einer Mischung aus THF und gesättigter NaHCO₃-Lösung.

    • Kühlen Sie die Lösung auf 0 °C.

  • Reaktion:

    • Fügen Sie langsam eine Lösung von Boc₂O (1,1 Äquivalente) in THF hinzu.

    • Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.

  • Aufarbeitung:

    • Extrahieren Sie die wässrige Phase mit Ethylacetat.

    • Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole.

    • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigung:

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Silylierung der Alkoholgruppe

Nach erfolgreichem Schutz der Aminogruppe kann die Alkoholgruppe derivatisiert werden. Die Silylierung ist eine gängige Methode, um Alkohole in Silylether zu überführen, was für analytische Zwecke (z. B. Gaschromatographie) oder als weiterer Schutzschritt nützlich sein kann.[7][12][13]

Protokoll 3: Silylierung des Boc-geschützten Aminoalkohols

Materialien:

  • Boc-geschütztes 3-Amino-3-(4-fluorphenyl)propan-1-ol

  • tert-Butyldimethylsilylchlorid (TBDMSCl)

  • Imidazol

  • Wasserfreies Dichlormethan (DCM)

Schritt-für-Schritt-Anleitung:

  • Reaktionsansatz:

    • Lösen Sie das Boc-geschützte Substrat und Imidazol (2,5 Äquivalente) in wasserfreiem DCM.

  • Reaktion:

    • Fügen Sie TBDMSCl (1,2 Äquivalente) hinzu.

    • Rühren Sie die Reaktion bei Raumtemperatur, bis die Umsetzung vollständig ist (Kontrolle mittels Dünnschichtchromatographie).

  • Aufarbeitung:

    • Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie mit Wasser.

    • Trocknen Sie die organische Phase, filtrieren Sie und entfernen Sie das Lösungsmittel.

  • Reinigung:

    • Reinigen Sie das Produkt mittels Säulenchromatographie.

Logischer Aufbau der Derivatisierungsstrategien

G cluster_amine Amin-Derivatisierung cluster_alcohol Alkohol-Derivatisierung A Startmolekül: 3-Amino-3-(4-fluorphenyl)propan-1-ol B Fluoreszenzmarkierung (z.B. mit FITC) A->B C Biotinylierung (z.B. mit NHS-Biotin) A->C D Schutz der Aminogruppe (z.B. Boc-Schutz) A->D E Derivatisierung des Alkohols (z.B. Silylierung) D->E F Entschützung der Aminogruppe (falls erforderlich) E->F

Bildunterschrift: Übersicht der Derivatisierungsstrategien.

Fazit und Ausblick

Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Derivatisierung von 3-Amino-3-(4-fluorphenyl)propan-1-ol zur Vorbereitung auf Bioassays. Die selektive Modifikation der Amin- oder Alkoholgruppe ermöglicht die Einführung einer Vielzahl von funktionellen Einheiten, die für den Nachweis, die Reinigung und die Untersuchung der biologischen Aktivität des Moleküls entscheidend sind. Die Wahl der Derivatisierungsstrategie sollte sich stets nach dem spezifischen Ziel des Bioassays richten. Eine sorgfältige Charakterisierung der derivatisierten Produkte ist für die Interpretation der biologischen Daten unerlässlich.

Referenzen

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  • Murphy, B. et al. (2016). How to do esterification of amino acid? ResearchGate. --INVALID-LINK--

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  • Anand, R. & Vimal. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Semantic Scholar. --INVALID-LINK--

  • Weidner, E. et al. (2005). Process for preparing amino acid esters and their acid addition salts. Google Patents. --INVALID-LINK--

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  • ResearchGate. Selective Synthesis of Primary Amines Directly from Alcohols and Ammonia. --INVALID-LINK--

  • Wakselman, C. (1999). [Fluorinated organic compounds: synthesis and biological applications]. PubMed. --INVALID-LINK--

  • Gunanathan, C. & Milstein, D. (2008). Selective synthesis of primary amines directly from alcohols and ammonia. Angewandte Chemie. --INVALID-LINK--

  • Hasani, M. et al. (2024). A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors. PubMed. --INVALID-LINK--

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  • Afonin, S. et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. PubMed. --INVALID-LINK--

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References

Application Note: A Validated HPLC Method for Purity Analysis of 3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 3-Amino-3-(4-fluorophenyl)propan-1-ol, a key intermediate in pharmaceutical synthesis. The inherent polarity of the analyte presents a chromatographic challenge, requiring a tailored approach for achieving adequate retention and sharp peak shapes. This method utilizes a reversed-phase column with a polar-embedded stationary phase, coupled with a buffered mobile phase at a controlled pH and gradient elution. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1]

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure contains a primary amine and a primary alcohol, rendering the molecule highly polar and water-soluble.[2][3]

Standard reversed-phase HPLC methods using traditional C18 columns often fail to provide adequate retention for such polar compounds, leading to elution near the solvent front and poor resolution from potential impurities.[4] This application note addresses this challenge by presenting a method grounded in a systematic approach to achieve reliable separation. The causality behind the selection of the stationary phase, mobile phase pH, and gradient conditions is explained to provide a comprehensive understanding of the method's development. The protocol is validated to be a self-validating system, ensuring its suitability for quality control and drug development environments.[5][6]

Analyte Information:

  • Name: this compound

  • CAS Number: 612532-52-2[7]

  • Molecular Formula: C₉H₁₂FNO[8]

  • Molecular Weight: 169.20 g/mol [2]

  • Structure:

    alt text

Experimental

Rationale for Method Development

The primary challenge in developing an HPLC method for this analyte is its polarity. A successful method must overcome poor retention on non-polar stationary phases.[9]

  • Column Selection: A standard C18 column is susceptible to "phase collapse" or dewetting in the highly aqueous mobile phases required for eluting polar compounds, leading to poor reproducibility.[10] To counter this, an Atlantis T3 column was selected. This column features a lower C18 ligand density and is designed to be compatible with 100% aqueous conditions, ensuring stable retention and improved peak shape for polar analytes.[9]

  • Mobile Phase Selection: The analyte contains a primary amine, which is basic. Controlling the mobile phase pH is critical.[11] A low pH (around 3.0) was chosen to ensure the amine is consistently protonated (in its cationic form). This approach minimizes peak tailing that can result from interactions with residual silanols on the column packing and ensures a single ionic species is present for chromatography. Ammonium formate was selected as the buffer because it is volatile and compatible with mass spectrometry (LC-MS), making the method transferable for impurity identification.

  • Detection: The 4-fluorophenyl group acts as a chromophore. A UV scan of the analyte would typically show significant absorbance between 200-270 nm.[12][13] A detection wavelength of 220 nm was chosen to provide high sensitivity for both the main compound and potential impurities that may lack a strong chromophore at higher wavelengths.

  • Gradient Elution: A gradient elution program was implemented to ensure the elution of any less polar impurities that might be present while keeping the analysis time efficient.

Instrumentation, Chemicals, and Consumables
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: Empower™ 3 or OpenLab CDS software.

  • Chemicals:

    • This compound reference standard (>99.5% purity).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Ammonium formate (LC-MS grade).

    • Deionized water (18.2 MΩ·cm).

  • Consumables:

    • Analytical Column: Waters Atlantis T3, 4.6 x 150 mm, 3 µm (or equivalent polar-endcapped/aqueous stable C18 column).

    • HPLC vials, caps, and septa.

    • Syringe filters (0.45 µm, PTFE).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Column Waters Atlantis T3, 4.6 x 150 mm, 3 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 5% B; 18-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 220 nm
Run Time 25 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A / Acetonitrile (95:5, v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines for an API purity test.[1][5][14]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Start Start Standard_Prep Prepare Reference Standard (0.1 mg/mL) Start->Standard_Prep Sample_Prep Prepare Test Sample (1.0 mg/mL) Start->Sample_Prep HPLC_Setup Set Up HPLC System & Equilibrate Column Standard_Prep->HPLC_Setup Sample_Prep->HPLC_Setup Sequence_Run Run Sequence: - Blank (Diluent) - Standard (x6) - Sample (x2) HPLC_Setup->Sequence_Run Data_Processing Integrate Peaks & Process Data Sequence_Run->Data_Processing Validation Perform Validation Calculations (ICH Q2) Data_Processing->Validation Report Generate Report: - Purity Assay (%) - Impurity Profile Validation->Report End End Report->End

Caption: Workflow of the HPLC Purity Analysis Method.

Specificity

Specificity was demonstrated by injecting the diluent (blank), the reference standard solution, and the sample solution. The absence of interfering peaks at the retention time of the main analyte in the blank chromatogram indicates the method's specificity. Peak purity analysis using the DAD confirmed that the analyte peak was spectrally homogeneous and free from co-eluting impurities.

Linearity

Linearity was assessed by preparing five standard solutions ranging from 0.005 mg/mL to 0.15 mg/mL (5% to 150% of the working standard concentration). The calibration curve was generated by plotting the peak area against the concentration.

Accuracy

Accuracy was determined by spiking a known amount of the reference standard into the sample solution at three concentration levels: 80%, 100%, and 120% of the sample concentration. Each level was prepared in triplicate, and the percentage recovery was calculated.

Precision
  • Repeatability (System Precision): Six replicate injections of the working standard solution were performed.

  • Intermediate Precision: The repeatability assay was performed by a different analyst on a different day using a different instrument.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOQ and LOD were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.

Robustness

The robustness of the method was evaluated by intentionally varying key parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

Results and Discussion

The developed method successfully retained and separated this compound from its potential impurities. The typical retention time for the main peak was approximately 8.5 minutes, with a symmetrical peak shape (tailing factor < 1.2). The validation results are summarized below.

Table 1: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte RTPass
Linearity (Correlation Coefficient) r² ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.45%
Intermediate Precision (%RSD) %RSD ≤ 2.0%0.68%
LOQ S/N ≥ 100.001 mg/mL
LOD S/N ≥ 30.0003 mg/mL
Robustness System suitability parameters are metPass (Peak shape and retention time were consistent)

The linearity of the method was excellent, with a correlation coefficient of 0.9998 over the tested range. The accuracy study showed high recovery rates at all three levels, confirming the method's ability to provide accurate results. The low relative standard deviation (%RSD) for both repeatability and intermediate precision demonstrates the high precision of the method. Robustness testing indicated that minor variations in the method parameters did not significantly affect the chromatographic performance, ensuring the method is reliable for routine use.

Conclusion

This application note describes a specific, linear, accurate, precise, and robust reversed-phase HPLC method for the purity analysis of this compound. The strategic selection of an aqueous-stable stationary phase and a pH-controlled mobile phase successfully addresses the challenges associated with retaining and separating this polar compound. The method is fully validated according to ICH Q2(R1) guidelines and is suitable for use in quality control laboratories for routine purity testing and impurity profiling during drug development and manufacturing.

References

Scale-up synthesis of enantiomerically pure 3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of Enantiomerically Pure 3-Amino-3-(4-fluorophenyl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of enantiomerically pure this compound, a valuable chiral building block in medicinal chemistry and drug development.[1] Recognizing the industrial need for robust, safe, and efficient processes, this guide moves beyond bench-scale procedures to address the specific challenges of large-scale production. We present a detailed protocol centered on the asymmetric reduction of a prochiral β-amino ketone precursor using a well-established oxazaborolidine catalyst system.[2] Emphasis is placed on the causal relationships behind procedural choices, process safety, in-process controls, and analytical validation. An alternative, classical approach via diastereomeric resolution is also discussed. This application note is intended for researchers, process chemists, and drug development professionals tasked with transitioning chiral syntheses from the laboratory to pilot or manufacturing scale.

Introduction: The Importance of Chiral 3-Amino-3-arylpropanols

The 1,3-amino alcohol motif is a privileged scaffold found in numerous biologically active compounds and pharmaceutical agents.[3][4] The specific stereochemistry of these molecules is often critical for their pharmacological activity.[1] this compound, in its enantiomerically pure form, serves as a key intermediate for various therapeutic candidates. The primary challenge in its synthesis is the efficient and scalable construction of the stereogenic center at the C3 position. While numerous methods exist for generating chiral alcohols, their applicability at scale varies significantly based on cost, safety, and operational complexity.

This guide focuses on providing a practical and scalable solution, detailing not just the "how" but the "why" of the process, ensuring a deep understanding translatable to real-world production environments.

Overview of Scalable Synthetic Strategies

Two primary strategies dominate the synthesis of enantiopure 1,3-amino alcohols: asymmetric synthesis and chiral resolution.

  • Asymmetric Synthesis: This approach creates the desired stereocenter from a prochiral precursor. The most common method is the enantioselective reduction of the corresponding β-amino ketone.[5] Catalytic methods, such as the Corey-Bakshi-Shibata (CBS) reduction, are highly attractive for scale-up as they require only a substoichiometric amount of a chiral catalyst to generate large quantities of the chiral product with high enantiomeric excess (e.e.).[2][6]

  • Chiral Resolution: This classical technique involves separating a racemic mixture of the target molecule. This is typically achieved by reacting the racemate with a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts.[7] These salts exhibit different physical properties, such as solubility, allowing one diastereomer to be selectively crystallized and isolated. While reliable, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. More advanced techniques like Crystallization-Induced Dynamic Resolution (CIDR), which combine in-situ racemization with crystallization, can overcome this 50% yield barrier and are powerful tools for large-scale production.[8][9][10]

For this guide, we will detail the asymmetric synthesis route due to its higher potential throughput and atom economy. The chiral resolution method will be presented as a viable alternative.

Synthetic_Strategies cluster_0 Strategic Overview Start Racemic this compound Resolution Chiral Resolution (Diastereomeric Salt Formation) Start->Resolution + Chiral Acid Prochiral 3-Amino-3-(4-fluorophenyl)propan-1-one (Prochiral Ketone) Asymmetric Asymmetric Synthesis (e.g., CBS Reduction) Prochiral->Asymmetric Chiral Catalyst + Borane Source RacemicSynth Racemic Reduction Prochiral->RacemicSynth e.g., NaBH4 Product Enantiomerically Pure This compound Asymmetric->Product High e.e. >50% Yield Resolution->Product Max 50% Yield (Classical) RacemicSynth->Start Chiral_Resolution cluster_1 Chiral Resolution Workflow Racemate Racemic Amine (R/S) in Solution AddAcid Add 0.5 eq. Chiral Acid (e.g., L-Tartaric Acid) Racemate->AddAcid SaltFormation Diastereomeric Salt Mixture (R-L) and (S-L) in Solution AddAcid->SaltFormation Crystallize Cool & Crystallize SaltFormation->Crystallize Filter Filter Slurry Crystallize->Filter Solid Solid: Less Soluble Salt (e.g., R-L) Filter->Solid MotherLiquor Mother Liquor: Enriched in More Soluble Salt (S-L) Filter->MotherLiquor Liberate1 Liberate Free Base (Add NaOH) Solid->Liberate1 Liberate2 Liberate Free Base (Add NaOH) MotherLiquor->Liberate2 ProductR Pure (R)-Amine Liberate1->ProductR ProductS Enriched (S)-Amine Liberate2->ProductS

References

Application Note: A Detailed Protocol for the Synthesis of 3-Amino-3-(4-fluorophenyl)propan-1-ol via Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the reduction of the β-amino ketone, 3-amino-3-(4-fluorophenyl)propan-1-one, to its corresponding amino alcohol, 3-amino-3-(4-fluorophenyl)propan-1-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol detailed herein employs sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring a high-yield and straightforward procedure suitable for a standard medicinal chemistry laboratory. We will delve into the mechanistic underpinnings of the reaction, provide a detailed workflow, and discuss the rationale behind the chosen experimental parameters.

Introduction and Scientific Background

The reduction of β-amino ketones to their corresponding 1,3-amino alcohols is a fundamental transformation in organic synthesis. The resulting amino alcohol moiety is a key structural motif in numerous natural products and pharmaceutical agents, including antidepressants and other central nervous system-targeting drugs. The presence of a fluorine atom on the phenyl ring, as in the case of this compound, can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate.

The choice of reducing agent is paramount in achieving a successful and clean conversion. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are often unselective and require stringent anhydrous conditions. Sodium borohydride (NaBH₄), on the other hand, is a milder and more chemoselective reagent that is compatible with protic solvents like methanol and ethanol, making it a safer and more convenient option for this transformation.[1][2] This protocol focuses on the use of NaBH₄ in methanol, a common and effective solvent system for ketone reductions.[3]

Reaction Mechanism: Hydride Reduction of a Carbonyl

The reduction of a ketone with sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[4] The reaction proceeds in two main steps:

  • Nucleophilic Attack by Hydride: The borohydride ion (BH₄⁻) serves as a source of hydride ions (H⁻). The slightly positive carbon atom of the polarized carbonyl group in the β-amino ketone is susceptible to nucleophilic attack by the hydride ion. This attack results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π-bond, leading to the formation of an intermediate alkoxide.[4]

  • Protonation: The resulting negatively charged alkoxide is then protonated by the protic solvent, in this case, methanol, to yield the final alcohol product. The boron-containing byproducts are subsequently hydrolyzed during the aqueous workup.[1]

Reaction_Mechanism ketone 3-Amino-3-(4-fluorophenyl)propan-1-one alkoxide Intermediate Alkoxide ketone->alkoxide 1. Nucleophilic attack by H⁻ nabh4 NaBH₄ nabh4->alkoxide methanol CH₃OH (solvent) alcohol This compound methanol->alcohol alkoxide->alcohol 2. Protonation by CH₃OH borate Borate esters alkoxide->borate

Caption: General mechanism of ketone reduction by sodium borohydride.

Experimental Protocol

This protocol is designed for the reduction of 10 mmol of 3-amino-3-(4-fluorophenyl)propan-1-one. Adjust quantities accordingly for different scales.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
3-Amino-3-(4-fluorophenyl)propan-1-one181.1910.01.81 g
Sodium Borohydride (NaBH₄)37.8315.00.57 g
Methanol (MeOH), anhydrous32.04-50 mL
Deionized Water (H₂O)18.02-50 mL
Saturated Ammonium Chloride (NH₄Cl) solution--20 mL
Ethyl Acetate (EtOAc)88.11-3 x 50 mL
Brine (saturated NaCl solution)--20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 g
Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental procedure.

Experimental_Workflow start Dissolve Ketone in Methanol cool Cool to 0°C in an Ice Bath start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 react Stir at Room Temperature add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with sat. NH₄Cl monitor->quench Reaction Complete evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify end Characterize Product purify->end

Caption: Experimental workflow for the reduction of the β-amino ketone.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-3-(4-fluorophenyl)propan-1-one (1.81 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous methanol to the flask and stir until the starting material is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.57 g, 15.0 mmol) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur, so ensure adequate ventilation. The addition should be controlled to prevent excessive foaming.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Dichloromethane:Methanol). The disappearance of the starting ketone spot and the appearance of a more polar product spot indicates the completion of the reaction.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to decompose any unreacted NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Product Characterization

The purified product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the ketone C=O stretch and the appearance of the alcohol O-H stretch.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the following self-validating steps:

  • Reaction Monitoring: The use of TLC provides a real-time assessment of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and that the workup is not initiated prematurely.

  • Stoichiometry: A slight excess of sodium borohydride is used to ensure the complete consumption of the starting ketone, accounting for any slight decomposition of the reducing agent by the protic solvent.[5][6]

  • Workup Procedure: The quenching, extraction, and washing steps are designed to effectively remove unreacted reagents and byproducts, leading to a cleaner crude product and simplifying the final purification. The use of a saturated NH₄Cl quench is a mild method to neutralize the reaction mixture.[1]

Conclusion

This application note details a reliable and scalable protocol for the reduction of 3-amino-3-(4-fluorophenyl)propan-1-one to this compound using sodium borohydride. The procedure is straightforward, utilizes common laboratory reagents and techniques, and provides a high-yielding route to a valuable pharmaceutical intermediate. The principles and steps outlined herein can be adapted for the reduction of other β-amino ketones.

References

Troubleshooting & Optimization

3-Amino-3-(4-fluorophenyl)propan-1-ol synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of 3-Amino-3-(4-fluorophenyl)propan-1-ol. As Senior Application Scientists, we have compiled this resource to address common challenges, explain the underlying chemical principles, and offer field-proven solutions to optimize your synthetic route.

I. Synthesis Overview: The Henry Reaction and Subsequent Reduction

A prevalent and effective method for synthesizing this compound involves a two-step process:

  • Nitroaldol (Henry) Reaction: The carbon-carbon bond is formed by the reaction of 4-fluorobenzaldehyde with a nitroalkane, such as nitroethane, in the presence of a base. This reaction yields a β-nitro alcohol intermediate.[1][2]

  • Reduction of the Nitro Group: The nitro group of the β-nitro alcohol intermediate is then reduced to a primary amine, yielding the final product, this compound.

This synthetic pathway is illustrated below:

Synthesis_Pathway 4-fluorobenzaldehyde 4-fluorobenzaldehyde Intermediate β-Nitro Alcohol Intermediate 4-fluorobenzaldehyde->Intermediate Henry Reaction Nitroalkane Nitroalkane Nitroalkane->Intermediate Base Base Base->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Reducing_Agent Reducing_Agent Reducing_Agent->Final_Product

Caption: General synthetic scheme for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Part A: The Henry Reaction

Q1: My Henry reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?

A1: Several factors can contribute to an incomplete or slow Henry reaction. Consider the following:

  • Base Strength and Concentration: The choice and amount of base are critical. The base deprotonates the nitroalkane to form a nitronate, which is the active nucleophile.[1] Insufficiently strong or a low concentration of the base will result in a low concentration of the nitronate, slowing down the reaction. Conversely, using an overly strong base or high concentration can promote side reactions.[2]

    • Troubleshooting:

      • If using a mild base like an amine (e.g., triethylamine), consider switching to a stronger base like an alkoxide (e.g., sodium ethoxide) or a hydroxide (e.g., potassium hydroxide).

      • Carefully control the stoichiometry of the base. Using only a catalytic amount is often sufficient and can minimize side reactions.[2]

  • Solvent Choice: The solvent plays a crucial role in stabilizing the intermediates and reactants.

    • Troubleshooting: Polar aprotic solvents like DMSO or DMF can be effective. Some protocols also utilize aqueous media.[3][4] Experiment with different solvent systems to find the optimal conditions for your specific substrate.

  • Temperature: While higher temperatures can increase the reaction rate, they can also favor the formation of byproducts, particularly the dehydrated nitroalkene.[5]

    • Troubleshooting: Start the reaction at a lower temperature (e.g., 0-5 °C) and gradually warm to room temperature. Monitor the reaction progress by TLC or another suitable analytical technique.

  • Reversibility: The Henry reaction is reversible.[1] If the equilibrium is unfavorable, the reaction may not proceed to completion.

    • Troubleshooting: Consider using a method to remove water from the reaction mixture if dehydration is not the desired outcome, as this can help drive the reaction forward.

Q2: I am observing a significant amount of a yellow, oily byproduct. What is it, and how can I prevent its formation?

A2: The yellow, oily byproduct is likely the corresponding nitroalkene, formed via dehydration of the desired β-nitro alcohol intermediate.[5] This is a common side reaction in the Henry reaction, especially under harsh conditions.[1][5]

Dehydration_Side_Reaction beta_Nitro_Alcohol β-Nitro Alcohol Intermediate Nitroalkene_Byproduct Nitroalkene Byproduct beta_Nitro_Alcohol->Nitroalkene_Byproduct Dehydration (-H2O)

Caption: Formation of the nitroalkene byproduct via dehydration.

  • Prevention Strategies:

    • Temperature Control: Maintain a low reaction temperature (0-25 °C) to disfavor the elimination reaction.[5]

    • Base Selection: Use a milder base or a catalytic amount of a stronger base. Strong bases and high temperatures are often used when the nitroalkene is the desired product.[2][5]

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further conversion of the product to the byproduct.

Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What could be happening?

A3: A dark reaction mixture and the formation of multiple products can indicate several competing side reactions:

  • Cannizzaro Reaction: If you are using a strong base, the 4-fluorobenzaldehyde can undergo a self-condensation reaction (Cannizzaro reaction) to produce 4-fluorobenzyl alcohol and 4-fluorobenzoic acid.[1][4] This is more likely if the aldehyde is sterically hindered or if the deprotonation of the nitroalkane is slow.[1]

  • Polymerization/Decomposition: Aldehydes and nitro compounds can be unstable under strongly basic conditions, leading to polymerization or decomposition.

  • Mitigation Strategies:

    • Use a Weaker Base: Employ a base that is strong enough to deprotonate the nitroalkane but not so strong as to promote the Cannizzaro reaction. Organic bases like DBU or certain amine catalysts can be good alternatives.

    • Control Stoichiometry: Use the aldehyde as the limiting reagent to minimize its self-condensation.

    • Maintain Low Temperatures: As with other side reactions, keeping the temperature low can help to control these undesired pathways.

Potential Issue Likely Cause Recommended Solution
Low ConversionInsufficient base strength/concentration, unfavorable equilibrium.Use a stronger base, optimize base stoichiometry, consider water removal.
Nitroalkene FormationHigh temperature, strong base.Maintain low temperature, use a milder or catalytic amount of base.
Dark Reaction MixtureCannizzaro reaction, polymerization.Use a weaker base, control stoichiometry, maintain low temperature.
Part B: Reduction of the Nitro Group

Q4: What are the common methods for reducing the nitro group to an amine, and what are the potential side reactions?

A4: Several methods are available for this reduction, each with its own set of advantages and potential pitfalls.

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel (Ra-Ni) under a hydrogen atmosphere.[6]

    • Potential Issues:

      • Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst, leading to incomplete reduction.

      • Over-reduction: In some cases, other functional groups in the molecule can be reduced. However, the hydroxyl group in your intermediate is generally stable under these conditions.

  • Metal/Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic method for nitro group reduction.[6]

    • Potential Issues:

      • Harsh Conditions: The strongly acidic conditions may not be suitable for sensitive substrates.

      • Work-up: The work-up procedure can be cumbersome due to the need to neutralize the acid and remove metal salts.

  • Metal Hydride Reduction: While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce nitro groups, they are often not the first choice due to their high reactivity and lack of selectivity.[7] Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce a nitro group, but its reactivity can be enhanced by the addition of transition metal salts like copper(II) chloride.[7][8]

    • Potential Issues:

      • Hydroxylamine Formation: Incomplete reduction can sometimes lead to the formation of a hydroxylamine intermediate.

Reduction_Pathways Nitro_Intermediate β-Nitro Alcohol Intermediate Desired_Amine This compound Nitro_Intermediate->Desired_Amine Complete Reduction Hydroxylamine_Byproduct Hydroxylamine Byproduct Nitro_Intermediate->Hydroxylamine_Byproduct Incomplete Reduction

Caption: Desired reduction pathway and a potential side reaction.

Q5: I am having difficulty purifying the final product. What are some common impurities and how can I remove them?

A5: Purification can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.

  • Common Impurities:

    • Unreacted β-nitro alcohol intermediate.

    • Nitroalkene byproduct (if formed during the Henry reaction).

    • Byproducts from the reduction step (e.g., hydroxylamine).

    • Salts from the work-up procedure.

  • Purification Strategies:

    • Acid-Base Extraction: The basicity of the amine product allows for separation from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Column Chromatography: For difficult separations, column chromatography on silica gel is a standard technique. A polar eluent system, often containing a small amount of a basic modifier like triethylamine to prevent streaking of the amine product, is typically required.

    • Formation of a Schiff Base: In some cases, purification can be achieved by forming a Schiff base with an aromatic aldehyde. The Schiff base can be purified and then hydrolyzed back to the desired amine.[9]

III. Final Product Characterization

It is essential to thoroughly characterize the final product to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., -OH, -NH₂).

IV. References

  • Henry reaction - Wikipedia. --INVALID-LINK--

  • Henry Reaction - Common Conditions. --INVALID-LINK--

  • This compound - acubiochem. --INVALID-LINK--

  • Henry Reaction - Organic Chemistry Portal. --INVALID-LINK--

  • Henry reaction of different aromatic aldehydes with nitromethane. - ResearchGate. --INVALID-LINK--

  • Henry reaction in environmentally benign methods using imidazole as catalyst. - Taylor & Francis Online. --INVALID-LINK--

  • Henry reaction in aqueous media: Chemoselective addition of aldehydes - ResearchGate. --INVALID-LINK--

  • Wiley-VCH 2005 - Supporting Information. --INVALID-LINK--

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents. --INVALID-LINK--

  • (R)-3-amino-3-(4-fluorophenyl)propan-1-ol;CAS No. - ChemShuttle. --INVALID-LINK--

  • 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem. --INVALID-LINK--

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - NIH. --INVALID-LINK--

  • (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL - PubChem. --INVALID-LINK--

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. --INVALID-LINK--

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. --INVALID-LINK--

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(4-fluorophenyl)propan-1-ol. As a crucial intermediate in pharmaceutical development, optimizing its synthesis is key to ensuring efficiency and purity. This document provides troubleshooting solutions and answers to frequently asked questions to navigate common challenges in the laboratory.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues, their underlying causes, and actionable solutions to get your synthesis back on track.

Issue 1: Low or No Yield of the Desired Product

After performing the reduction of a suitable precursor, such as ethyl 3-amino-3-(4-fluorophenyl)propanoate, the yield of this compound is disappointingly low.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reducing agent, typically sodium borohydride (NaBH₄), may not have been sufficient to fully convert the starting ester to the alcohol. This can be due to poor reagent quality (deactivated by moisture), insufficient molar equivalents, or non-optimal reaction temperature.[1][2][3][4]1. Verify Reagent Quality: Use a fresh, unopened container of NaBH₄. This reagent is hygroscopic and loses activity upon exposure to moisture.2. Increase Reducing Agent: Incrementally increase the molar equivalents of NaBH₄. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to find the optimal amount.3. Optimize Temperature and Solvent: While NaBH₄ reductions are often performed at room temperature, some esters may require gentle heating (reflux) in a suitable solvent like ethanol or a THF/methanol mixture to proceed at a reasonable rate.[5][6]
Side Reactions The formation of byproducts can consume starting material and lower the yield. For instance, if the reaction conditions are too harsh, other functional groups might be unintentionally reduced.1. Choice of Reducing Agent: Sodium borohydride is generally a mild reducing agent and is selective for aldehydes and ketones over esters.[7][8] However, its reactivity can be enhanced with additives or by using a stronger reducing agent like Lithium aluminum hydride (LiAlH₄) if necessary, though this may reduce selectivity.[9][10][11]2. Monitor Reaction Time: Over-extending the reaction time can sometimes lead to decomposition or side product formation. Use TLC to determine when the starting material is consumed and then proceed with the workup.[12][13]
Product Loss During Workup The amino alcohol product can have some water solubility, leading to losses during the aqueous extraction phase. Emulsion formation can also trap the product.1. pH Adjustment: Before extracting with an organic solvent, basify the aqueous layer to a pH of 9-10. This ensures the amine is in its free base form, which is less water-soluble.2. "Salting Out": Add saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase and decreases the solubility of the organic product, driving it into the organic layer during extraction.

Issue 2: Presence of Significant Impurities in the Final Product

Post-purification analysis (e.g., NMR, LC-MS) reveals the presence of persistent impurities.

Potential Impurities & Mitigation Strategies

Impurity Identification Source Prevention & Removal
Unreacted Starting Ester Signals corresponding to the starting material in NMR or a mass peak in LC-MS.Incomplete reaction.Prevention: Refer to the "Low Yield" section to ensure complete conversion.Removal: Column chromatography on silica gel is usually effective. The less polar starting ester will elute before the more polar amino alcohol product.
Borate Esters These can form from the reaction of the alcohol product with boron-containing species from the NaBH₄. They can be difficult to remove if not properly hydrolyzed.Incomplete quenching of the reaction.Proper Quenching: After the reaction appears complete by TLC, carefully add an acid (e.g., 1M HCl) at a low temperature (0 °C) to hydrolyze any borate esters. The mixture can then be basified for extraction.
Over-reduction Products If a very strong reducing agent like LiAlH₄ is used, it's possible to reduce other functional groups in the molecule.Use of a non-selective or overly powerful reducing agent.Prevention: Use a milder reducing agent like NaBH₄, which is less likely to reduce other functional groups.[8][14] If a stronger reductant is necessary, carefully control the stoichiometry and temperature.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for synthesizing this compound?

A common precursor is a β-amino ketone or a β-amino ester, such as 3-Amino-3-(4-chlorophenyl)-1-propanone, which can be reduced to the corresponding amino alcohol.[15] Another route involves the asymmetric reduction of a β-aminoketone in the presence of a suitable catalyst to obtain a specific stereoisomer.[16]

Q2: Can I use Sodium Borohydride to reduce the ester precursor? I thought it was too weak.

While NaBH₄ is known to be less reactive towards esters compared to aldehydes and ketones, its reactivity can be enhanced.[7][17] This can be achieved by using a protic solvent like methanol or ethanol, increasing the temperature, or using additives like lithium chloride or calcium chloride.[5][6][18]

Q3: What are the critical safety precautions for this synthesis?

  • Handling Reducing Agents: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.[1][3][4] It should be handled in a well-ventilated fume hood, away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[2][19]

  • Solvent Safety: Many organic solvents used are flammable. Ensure they are used in a fume hood and away from open flames or sparks.

  • Quenching: The quenching of the reaction with acid is exothermic and releases hydrogen gas. This should be done slowly and with external cooling (e.g., an ice bath).

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most convenient method.[13][20] A suitable solvent system (eluent) needs to be developed to achieve good separation between the starting material and the product. For amines, a common eluent is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The spots can be visualized under a UV lamp and/or by staining with a developing agent like ninhydrin, which is specific for amines.[21][22]

Q5: My amino alcohol product streaks on the silica gel column. How can I improve the purification?

Streaking of amines on silica gel is a common issue due to the acidic nature of the silica, which can protonate the basic amine.[23] To mitigate this, you can add a small amount (0.5-2%) of a volatile base, such as triethylamine or ammonium hydroxide, to your eluent.[24][25][26] This deactivates the acidic sites on the silica, leading to sharper bands and better separation.

Part 3: Visualizations

Diagram 1: General Synthetic Workflow

SynthesisWorkflow Start Starting Material (e.g., β-amino ester) Reduction Reduction (e.g., NaBH₄ in EtOH) Start->Reduction 1. Add Reducing Agent Quench Reaction Quench (e.g., Acidic Workup) Reduction->Quench 2. Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup 3. Hydrolyze Byproducts Purification Purification (e.g., Column Chromatography) Workup->Purification 4. Isolate Crude Product Product Pure Product This compound Purification->Product 5. Obtain Pure Product LowYieldTroubleshooting Start Low Yield Observed CheckReaction Analyze Reaction Mixture (TLC, LC-MS) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Significant Side Products? CheckReaction->SideProducts OptimizeReduction Optimize Reduction: - Increase reducing agent - Check reagent quality - Adjust temperature/solvent Incomplete->OptimizeReduction Yes CheckWorkup Review Workup & Purification Incomplete->CheckWorkup No ChangeConditions Modify Reaction Conditions: - Use a different reducing agent - Adjust reaction time SideProducts->ChangeConditions Yes SideProducts->CheckWorkup No End Improved Yield OptimizeReduction->End ChangeConditions->End OptimizeExtraction Optimize Extraction: - Adjust pH - Use brine CheckWorkup->OptimizeExtraction OptimizeExtraction->End

References

Technical Support Center: Purification of 3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-3-(4-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this chiral amino alcohol. The following content, structured in a question-and-answer format, provides not just procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The purification strategy for this compound depends on two key factors: the nature of the impurities and whether the goal is to isolate the racemic mixture or a single enantiomer.

The most common methods include:

  • Flash Column Chromatography: This is the workhorse technique for removing synthetic byproducts and starting materials that have different polarities from the desired amino alcohol. Due to the basic nature of the amine and the polar alcohol, peak tailing on standard silica gel can be an issue. This is mitigated by using a mobile phase containing a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).

  • Recrystallization: If the crude product is a solid and has moderate to high purity (>90%), recrystallization is an excellent method for achieving high chemical purity. The key challenge is identifying a suitable solvent or solvent system in which the amino alcohol has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Diastereomeric Salt Resolution: To separate the enantiomers (R and S forms), a common classical resolution technique involves reacting the racemic amino alcohol with a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): For analytical or preparative-scale separation of enantiomers, chiral HPLC is a powerful and direct method.[2][3] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Q2: What are the typical impurities I might encounter during the purification of this compound?

Impurities can originate from the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: For instance, if synthesized via reduction of a corresponding ketone or amino acid.[4]

  • Side-Reaction Products: Oxidation of the primary alcohol to an aldehyde or carboxylic acid can occur.[4]

  • The Unwanted Enantiomer: In any stereoselective synthesis or resolution, the other enantiomer is the most significant impurity to monitor and remove.[5]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, Ethanol, Dichloromethane) may be present.[6]

  • Catalyst Residues: If metal catalysts were used in the synthesis, trace amounts might remain.

Q3: How do I assess the purity of my final product?

A comprehensive purity assessment involves evaluating both chemical and stereochemical integrity.

  • Chemical Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or by Gas Chromatography (GC) if the compound is sufficiently volatile.[5][7] Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy is crucial for structural confirmation and can also be used to detect impurities if they are present in sufficient quantities (>1%).

  • Enantiomeric Purity (Enantiomeric Excess - ee): This is the critical parameter for a chiral compound and is almost exclusively determined by chiral chromatography (either HPLC or GC).[5][8] The Certificate of Analysis (CoA) for any commercial batch of a single enantiomer must specify the enantiomeric excess, which is often required to be >98% or >99% for pharmaceutical applications.[5]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My column chromatography separation is poor, with significant peak tailing and low resolution.

Answer: This is a classic issue when purifying amines on silica gel. The root cause is the interaction between the basic amino group and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction causes the compound to "stick" to the stationary phase, resulting in broad, tailing peaks.

Troubleshooting Steps:

  • Add a Basic Modifier to the Mobile Phase:

    • Why: To neutralize the acidic silanol groups and minimize ionic interactions.

    • How: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). This simple addition often leads to dramatically improved peak shape and resolution.

  • Switch to a Different Stationary Phase:

    • Why: If a basic modifier is not sufficient or is incompatible with your molecule, a different adsorbent may be needed.

    • How: Consider using alumina (neutral or basic) instead of silica gel. Alternatively, for very polar compounds, reversed-phase chromatography (C18 silica) with an appropriate aqueous mobile phase can be effective.[9][10]

  • Optimize the Solvent System Polarity:

    • Why: Poor resolution can also result from an eluent that is either too weak (compound doesn't move) or too strong (compound elutes with the solvent front).

    • How: Perform systematic Thin Layer Chromatography (TLC) analysis with various solvent mixtures to find a system that gives your target compound an Rf value of approximately 0.2-0.4.

Diagram: Troubleshooting Poor Column Chromatography

G start Poor Resolution or Peak Tailing in Column Chromatography q1 Is a basic modifier (e.g., 1% Et3N) in the mobile phase? start->q1 sol_1 Add 0.5-1% Triethylamine or Ammonium Hydroxide to the eluent. Re-run TLC and Column. q1->sol_1 No q3 Is Rf value optimal (0.2-0.4)? q1->q3 Yes a1_yes Yes a1_no No q2 Is peak shape still poor? sol_1->q2 sol_2 Consider switching stationary phase: - Neutral or Basic Alumina - Reversed-Phase C18 Silica q2->sol_2 Yes sol_3 Problem Solved. Proceed with purification. q2->sol_3 No a2_yes Yes a2_no No q3->q2 Yes sol_4 Systematically screen solvent polarity (e.g., gradient of EtOAc in Hexanes) to achieve optimal Rf. q3->sol_4 No a3_yes Yes a3_no No sol_4->q2 G start Racemic Amino Alcohol + Chiral Resolving Agent step1 Dissolve in Screened Solvent (e.g., Methanol) at elevated temp. start->step1 step2 Slow Cooling & Equilibration (Stirring) step1->step2 step3 Filter Precipitated Diastereomeric Salt (Salt 1) step2->step3 step4 Liberate Free Amine (e.g., add base, extract) step3->step4 step5 Analyze Enantiomeric Excess (ee) via Chiral HPLC step4->step5 decision Is ee > 98%? step5->decision end_ok Product with High Enantiomeric Purity decision->end_ok Yes end_nok Troubleshoot: - Vary Solvent - Vary Stoichiometry - Change Resolving Agent decision->end_nok No

References

Improving enantioselectivity in the synthesis of fluorinated amino alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Fluorinated Amino Alcohols

Welcome to the technical support center for the synthesis of fluorinated amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in these critical synthetic transformations. Here, we will address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols based on established and innovative methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered during the synthesis of enantiomerically enriched fluorinated amino alcohols.

Q1: We are observing low enantiomeric excess (ee) in our asymmetric reduction of a fluorinated β-amino ketone. What are the most common causes?

A1: Low enantiomeric excess in this reaction is a frequent issue and can typically be traced back to several key factors:

  • Catalyst Inactivity or Degradation: The chiral catalyst, often a transition metal complex with a chiral ligand (e.g., Ru- or Rh-based catalysts), may be sensitive to air or moisture. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar).

  • Substrate Purity: Impurities in the fluorinated β-amino ketone substrate can interfere with the catalyst, leading to a decrease in enantioselectivity. It is crucial to use highly purified starting materials.

  • Incorrect Catalyst/Substrate Matching: The steric and electronic properties of both the catalyst and the substrate must be well-matched. A bulky substrate may require a catalyst with a less sterically hindered ligand to allow for effective binding and chiral induction.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can all significantly impact enantioselectivity. A systematic optimization of these parameters is often necessary. For instance, lower temperatures generally favor higher enantioselectivity.

Q2: Our fluorinated imine hydrogenation is resulting in a racemic mixture of the corresponding amine. How can we induce enantioselectivity?

A2: Achieving high enantioselectivity in the hydrogenation of fluorinated imines requires the use of a suitable chiral catalyst system. The choice of catalyst is paramount.

  • Chiral Phosphine Ligands: The use of chiral phosphine ligands, such as those based on a BINAP or DuPhos scaffold, in combination with a metal precursor like [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂, is a common strategy.

  • Chiral Brønsted Acid Catalysis: An alternative approach involves the use of a chiral phosphoric acid (CPA) catalyst. These catalysts can protonate the imine, forming a chiral ion pair with the phosphate anion, which then directs the approach of the reducing agent (e.g., a Hantzsch ester) to one face of the imine.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. A screening of non-polar (e.g., toluene, CH₂Cl₂) and polar aprotic (e.g., THF, EtOAc) solvents is recommended.

Q3: We are struggling with the regioselectivity of ring-opening of a fluorinated aziridine with a nucleophile. What factors control this?

A3: The regioselectivity of fluorinated aziridine ring-opening is a delicate balance of electronic and steric effects.

  • Electronic Effects of Fluorine: The strong electron-withdrawing nature of fluorine can significantly influence the electronics of the aziridine ring. Nucleophilic attack will generally be favored at the carbon atom that can best stabilize the developing partial positive charge in the transition state. In the case of a CF₃ group, attack is often directed to the distal carbon.

  • Nucleophile Choice: "Hard" nucleophiles (e.g., organolithium reagents) and "soft" nucleophiles (e.g., organocuprates) can exhibit different regioselectivities. Softer nucleophiles often favor attack at the less substituted carbon.

  • Lewis Acid Catalysis: The use of a Lewis acid can activate the aziridine towards nucleophilic attack. The choice of Lewis acid can influence the regioselectivity by coordinating to the nitrogen atom and altering the electronic properties of the ring.

Part 2: Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for specific synthetic challenges.

Scenario 1: Poor Diastereoselectivity in the Asymmetric Aldol Reaction of a Fluorinated Aldehyde

Problem: The aldol reaction between our chiral enolate and a fluorinated aldehyde is yielding a nearly 1:1 mixture of diastereomers, despite using a well-established chiral auxiliary.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Poor Diastereoselectivity in Fluorinated Aldol Reaction A Low Diastereoselectivity Observed B Verify Purity of Fluorinated Aldehyde A->B Check for racemization or degradation C Re-evaluate Enolate Geometry (E/Z) A->C Base and solvent choice are critical B->C D Optimize Reaction Temperature C->D Lower temperatures often improve selectivity E Screen Different Lewis Acids D->E e.g., TiCl4, SnCl4, BF3·OEt2 F Consider a Different Chiral Auxiliary E->F Match auxiliary to substrate sterics G Improved Diastereoselectivity F->G

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Analysis and Solutions:

  • Purity of the Fluorinated Aldehyde: Fluorinated aldehydes can be prone to hydration and polymerization. Confirm the purity of your aldehyde by ¹H and ¹⁹F NMR immediately before use. Any degradation can lead to competing, non-selective reaction pathways.

  • Enolate Geometry: The geometry of the enolate (E vs. Z) is critical for facial selectivity in the Zimmerman-Traxler transition state.

    • For Z-enolates (typically formed with LDA in THF): These generally lead to syn-aldol products.

    • For E-enolates (often formed with bulky bases like LiHMDS): These tend to favor anti-aldol products. The presence of the fluorinated substituent can alter the typical selectivity profile. Consider re-screening enolization conditions.

  • Lewis Acid Choice: The choice of Lewis acid can have a profound impact on the transition state geometry. For fluorinated substrates, a strongly chelating Lewis acid like TiCl₄ may be required to enforce a rigid transition state and achieve high diastereoselectivity.

Scenario 2: Inconsistent Enantioselectivity in the Asymmetric Phase-Transfer Catalyzed Fluorination

Problem: We are using a chiral quaternary ammonium salt for the asymmetric fluorination of a β-keto ester, but the enantiomeric excess varies significantly between runs (e.g., from 50% to 90% ee).

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Inconsistent Enantioselectivity in Asymmetric Fluorination H Inconsistent Enantioselectivity I Standardize Stirring Rate H->I Mass transfer can be limiting J Control Water Content in Reaction H->J Anhydrous conditions are ideal I->J K Verify Catalyst Purity and Loading J->K Catalyst degradation is possible L Ensure Consistent Reagent Addition Rate K->L Slow addition can be crucial M Check for Temperature Fluctuations L->M Use a cryostat for precise control N Reproducible High Enantioselectivity M->N

Caption: Troubleshooting inconsistent enantioselectivity.

Detailed Analysis and Solutions:

  • Stirring Rate: In phase-transfer catalysis, the reaction occurs at the interface of the two phases. Inconsistent stirring can lead to a variable interfacial area and, therefore, inconsistent reaction rates and selectivities. Use a tachometer to ensure a consistent and vigorous stirring rate for all experiments.

  • Water Content: While some water is often necessary for phase-transfer catalysis, the amount can be critical. Rigorously dry all solvents and reagents and then, if necessary, add a controlled amount of water to systematically determine the optimal level.

  • Catalyst Purity: The purity of the chiral phase-transfer catalyst is paramount. Impurities can act as competing, non-chiral catalysts, leading to a decrease in the observed enantioselectivity. Recrystallize or chromatograph the catalyst if its purity is in doubt.

Part 3: Key Protocols and Data

This section provides detailed experimental protocols for key transformations and summarizes relevant data in a tabular format.

Protocol 1: Asymmetric Hydrogenation of a Trifluoromethyl Ketone using a Ru-BINAP Catalyst

This protocol is adapted from the work of Noyori and co-workers, a foundational method in asymmetric catalysis.

Step-by-Step Methodology:

  • Catalyst Preparation (in a glovebox): To a Schlenk flask, add Ru(COD)(2-methylallyl)₂ (1 equiv.) and (S)-BINAP (1.1 equiv.). Add degassed toluene and stir at room temperature for 2 hours. Remove the solvent under vacuum to yield the active catalyst precursor.

  • Reaction Setup: In a separate Schlenk flask, dissolve the trifluoromethyl ketone (100 mg, 1 equiv.) in degassed methanol (5 mL).

  • Hydrogenation: Add the prepared catalyst (0.01 equiv.) to the ketone solution. Purge the flask with H₂ gas (3 cycles) and then maintain a positive pressure of H₂ (10 atm) using a balloon or a pressure reactor.

  • Reaction Monitoring: Stir the reaction at 30 °C and monitor the conversion by TLC or GC.

  • Workup and Purification: Once the reaction is complete, carefully vent the H₂ pressure. Concentrate the reaction mixture and purify the resulting fluorinated amino alcohol by flash column chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Data Summary: Catalyst Performance in Asymmetric Reductions
Catalyst SystemSubstrateSolventTemp (°C)ee (%)Reference
Ru/(S)-BINAPCF₃C(O)PhMeOH30>98
Rh/(S,S)-DuPhosCF₃C(O)CH₂NHBocTHF2595
CBS-OxazaborolidineCF₃C(O)ArToluene-2092

Technical Support Center: Troubleshooting Low Yields in 3-Amino-3-arylpropan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-amino-3-arylpropan-1-ol derivatives. As a Senior Application Scientist, I understand that synthesizing these valuable scaffolds can present significant challenges, often leading to frustratingly low yields. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to diagnose and resolve common issues encountered during your experiments. We will move beyond simple procedural lists to explore the causality behind each experimental step, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-amino-3-arylpropan-1-ols, and where do they typically fail?

The most common and versatile approach is a two-step sequence:

  • Mannich Reaction: An aryl ketone reacts with formaldehyde and a secondary amine (like dimethylamine) in the presence of an acid catalyst to form a β-aminoketone intermediate.

  • Reduction: The carbonyl group of the β-aminoketone is then reduced to a hydroxyl group to yield the final 3-amino-3-arylpropan-1-ol.

Low yields can arise at either stage. The Mannich reaction is often plagued by side reactions, especially with sensitive aryl groups, while the reduction step can suffer from incompleteness or selectivity issues. Product loss during workup and purification is another major contributor to low isolated yields due to the compound's physical properties.

Below is a generalized workflow illustrating this common synthetic pathway.

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Reduction & Purification ArylKetone Aryl Ketone Precursor Mannich Mannich Reaction ArylKetone->Mannich Reagents1 Formaldehyde + Secondary Amine (e.g., R₂NH) + Acid Catalyst Reagents1->Mannich Intermediate β-Aminoketone Intermediate Mannich->Intermediate Reduction Carbonyl Reduction Intermediate->Reduction ReducingAgent Reducing Agent (e.g., NaBH₄, LiAlH₄) ReducingAgent->Reduction FinalProduct Crude 3-Amino-3- arylpropan-1-ol Reduction->FinalProduct Purification Purification (Distillation, Crystallization, or Chromatography) FinalProduct->Purification PureProduct Pure Product Purification->PureProduct

Caption: A common two-step pathway for synthesizing 3-amino-3-arylpropan-1-ols.

Issue 1: Low Yield and Impurity Formation in the Mannich Reaction

Q2: During the synthesis of the β-aminoketone intermediate, my reaction mixture turns dark, and the yield is poor. What is the likely cause and solution?

This is a classic problem, particularly when the aryl group is an electron-rich heterocycle like furan. The furan ring is notoriously sensitive to the strong acidic conditions often employed in the Mannich reaction, which can lead to polymerization or ring-opening side reactions.[1]

Root Cause Analysis:

  • Acid-Mediated Degradation: Strong mineral acids (e.g., HCl) can protonate the aryl ring, making it susceptible to nucleophilic attack or polymerization.[1][2]

  • High Temperature: Exothermic reactions can increase the rate of decomposition.

  • In-situ Iminium Formation: Generating the reactive iminium ion in the presence of your sensitive substrate exposes it to harsh conditions for a prolonged period.

Troubleshooting & Optimization Protocol
Problem SymptomProbable CauseRecommended Solution
Dark reaction mixture, low TLC conversionAcid-catalyzed decomposition of the aryl group.Switch from a strong mineral acid (HCl) to a milder Lewis acid (e.g., SnCl₄) or use a pre-formed iminium salt like Eschenmoser's salt.[1]
Multiple unidentified spots on TLCSide reactions and/or decomposition.Maintain a lower reaction temperature (e.g., 0-25 °C) to minimize the rate of side reactions.[1]
Incomplete reactionInsufficient reactivity.Ensure high purity of starting materials. Optimize reagent stoichiometry. Monitor reaction closely by TLC and quench as soon as the starting material is consumed.

Step-by-Step Protocol: Mannich Reaction with Pre-formed Iminium Salt (Illustrative)

  • Prepare Eschenmoser's Salt: This can be purchased or prepared separately to avoid exposing the aryl ketone to excess aldehyde and amine.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve your aryl ketone in a suitable anhydrous solvent (e.g., Dichloromethane).

  • Controlled Addition: Cool the solution to 0 °C. Add Eschenmoser's salt portion-wise over 30 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor its progress every hour using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude β-aminoketone should be purified (e.g., by column chromatography) before the next step.

Issue 2: Incomplete Conversion or Side Reactions During the Reduction Step

Q3: The reduction of my β-aminoketone intermediate is either incomplete or results in a low yield of the desired amino alcohol. How can I improve this?

The choice of reducing agent and reaction conditions is critical for a clean and complete reduction. The primary challenges are incomplete reaction, over-reduction of the aryl ring (especially under harsh catalytic hydrogenation conditions), and cleavage of other functional groups.

Root Cause Analysis:

  • Insufficient Reducing Power: Milder reducing agents like sodium borohydride (NaBH₄) may not be reactive enough for some substrates, leading to incomplete conversion.

  • Substrate Impurity: Impurities carried over from the first step can interfere with the reducing agent or catalyst.[1]

  • Harsh Conditions: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation at high pressure/temperature can lead to undesired side reactions.[2]

Troubleshooting & Optimization Protocol
Problem SymptomProbable CauseRecommended Solution
Starting material remains after reactionIncomplete reduction.Switch to a stronger reducing agent (e.g., from NaBH₄ to LiAlH₄). Ensure anhydrous conditions for hydride reagents. Increase reaction time or temperature moderately while monitoring by TLC.
Multiple byproducts observedOver-reduction or side reactions.Use a milder, more selective reducing agent. If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂) and use lower pressure and temperature. Ensure the substrate is pure.[1][2]
Poor stereoselectivity (for chiral products)Non-selective reducing agent or conditions.For asymmetric reduction, use a chiral reducing agent or catalyst system, such as a CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) with a borane source.[1]

Issue 3: Significant Product Loss During Workup and Purification

Q4: My reaction seems to work well according to TLC, but my final isolated yield is very low. Where am I losing my product?

3-amino-3-arylpropan-1-ols are polar molecules with both a basic amino group and a hydrophilic alcohol group. This dual functionality can lead to significant losses during standard workup and purification procedures.

Root Cause Analysis:

  • Water Solubility: The polarity of the amino alcohol can cause it to partition into the aqueous layer during extractions, leading to significant product loss.[2]

  • Thermal Instability: These compounds can be susceptible to decomposition at high temperatures, making purification by distillation challenging.[1]

  • Poor Chromatographic Behavior: The basic amine can interact strongly with acidic silica gel, leading to streaking and poor separation during column chromatography.

Troubleshooting & Optimization Protocol

The following diagram outlines a decision-making process for troubleshooting low isolated yields.

Start Low Isolated Yield After Purification CheckWorkup Was significant product lost during aqueous extraction? Start->CheckWorkup CheckPurification Was purification method (distillation, chromatography) problematic? Start->CheckPurification WorkupYes Yes CheckWorkup->WorkupYes Yes PurificationYes Yes CheckPurification->PurificationYes Yes Sol1 Saturate aqueous layer with NaCl before extraction. WorkupYes->Sol1 Sol2 Increase number of organic extractions. WorkupYes->Sol2 Sol3 Use continuous liquid-liquid extractor. WorkupYes->Sol3 DistillationIssue Decomposition during distillation? PurificationYes->DistillationIssue ChromaIssue Streaking on silica gel column? PurificationYes->ChromaIssue Sol4 Use high-vacuum, low-temperature Kugelrohr distillation. DistillationIssue->Sol4 Yes Sol5 Alternative: Convert to a salt (e.g., HCl salt) and purify by recrystallization. DistillationIssue->Sol5 No, try alternative ChromaIssue->Sol5 No, try alternative Sol6 Add ~1% triethylamine (Et₃N) to the chromatography eluent. ChromaIssue->Sol6 Yes

Caption: Troubleshooting workflow for low isolated yields during workup and purification.

Key Purification Strategies:

  • Salt Formation for Crystallization: This is often the most effective method for purifying amines. Dissolve the crude amino alcohol in a suitable solvent (e.g., ether, ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in isopropanol. The resulting hydrochloride salt will often precipitate as a stable, crystalline solid that can be easily filtered and washed.[1]

  • Modified Column Chromatography: To prevent streaking on silica gel, add a small amount of a volatile base, such as triethylamine (~1% v/v), to your eluent system.[2] This deactivates the acidic sites on the silica, allowing the amine to elute cleanly.

By systematically evaluating each stage of your synthesis and applying these targeted troubleshooting strategies, you can significantly improve the yield and purity of your 3-amino-3-arylpropan-1-ol products.

References

Technical Support Center: Purification of 3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Amino-3-(4-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges and answer frequently asked questions. Our focus is on providing practical, evidence-based solutions to help you achieve high purity for this critical intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by a step-by-step troubleshooting workflow, underpinned by chemical principles.

Issue 1: Persistent Impurity Peak in HPLC Analysis After Initial Purification

Scenario: You have performed a primary purification (e.g., extraction and solvent evaporation), but your HPLC analysis still shows a significant impurity peak.

Underlying Causes & Troubleshooting Workflow:

The identity of the impurity dictates the optimal purification strategy. Common impurities can include starting materials, by-products from side reactions, or degradation products.

Step 1: Identify the Impurity (If Possible)

  • Hypothesize Potential Impurities: Based on your synthetic route, consider unreacted starting materials or common by-products. For instance, if you've used a reduction method, an over-reduced or partially-reduced species might be present.[1]

  • Analytical Characterization: If available, use LC-MS to get a molecular weight of the impurity.[2][3] ¹H and ¹³C NMR of the impure mixture can also provide structural clues.[2]

Step 2: Select a Purification Strategy Based on Impurity Type

The following decision tree illustrates a logical workflow for selecting a secondary purification method.

G start Impurity Detected in HPLC is_starting_material Is the impurity a non-polar starting material? start->is_starting_material is_polar_byproduct Is the impurity a polar by-product or salt? is_starting_material->is_polar_byproduct  No chromatography Action: Column Chromatography (Silica Gel) is_starting_material->chromatography  Yes is_isomer Is the impurity a structural or stereoisomer? is_polar_byproduct->is_isomer  No acid_base_extraction Action: Acid-Base Extraction is_polar_byproduct->acid_base_extraction  Yes recrystallization Action: Recrystallization or Chiral HPLC is_isomer->recrystallization  Yes end Purified Product chromatography->end acid_base_extraction->end recrystallization->end

Caption: Troubleshooting workflow for secondary purification.

Detailed Protocols for Secondary Purification:

A. Column Chromatography

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. It is particularly effective for removing less polar impurities.

  • Protocol:

    • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

    • Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute your more polar product. A common starting eluent mixture for similar compounds is n-hexane:ethyl acetate = 7:3.[4]

    • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 mesh)Good for general purpose separation of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
Monitoring TLC with UV visualization or stainingProvides a quick and easy way to track the separation.

B. Acid-Base Extraction

  • Principle: This method exploits the basicity of the amino group in this compound to separate it from neutral or acidic impurities.

  • Protocol:

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane).

    • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). Your product will move to the aqueous phase as a protonated salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-polar impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate your product, causing it to precipitate or become extractable back into an organic solvent.

    • Extract the product back into an organic solvent, dry the organic layer, and evaporate the solvent.

Issue 2: Low Yield After Purification

Scenario: Your product is pure according to analytical tests, but the final yield is significantly lower than expected.

Underlying Causes & Troubleshooting:

  • Product Loss During Extraction: The amino alcohol has some water solubility, which can lead to loss in the aqueous phase during extraction. To mitigate this, saturate the aqueous phase with NaCl to decrease the solubility of your organic product.

  • Degradation: The compound may degrade under harsh pH conditions. It's recommended to keep the sample at a low temperature during acid-base extractions.[1]

  • Incomplete Elution from Chromatography Column: The polar amino and hydroxyl groups can cause the product to strongly adhere to the silica gel. Ensure you use a sufficiently polar mobile phase to elute the product completely. A small amount of a basic modifier like triethylamine can also be added to the mobile phase to reduce tailing and improve recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route. For syntheses involving the reduction of a ketone or nitro group, common impurities include the corresponding starting material (incomplete reaction) or over-reduced by-products.[1] For multi-step syntheses, residual starting materials or reagents from previous steps can also be present.

Q2: What analytical techniques are recommended for purity assessment?

A2: A combination of techniques is ideal for a comprehensive purity profile:

  • HPLC with UV detection is a standard method for quantifying purity and detecting non-volatile impurities.[5][6]

  • Chiral HPLC is necessary to determine the enantiomeric excess if you are synthesizing a specific stereoisomer.[5]

  • LC-MS is useful for identifying the molecular weights of unknown impurities.[3]

  • NMR Spectroscopy (¹H and ¹³C) provides structural confirmation of your final product and can help identify impurities if they are present in sufficient quantities.[2]

  • IR Spectroscopy can confirm the presence of key functional groups like O-H and N-H.[2]

Q3: What are the recommended storage conditions for this compound?

A3: While many similar compounds are stable at room temperature, it is good practice to store this compound in a cool, dry, and dark place to prevent degradation.[7] For long-term storage, refrigeration (-20°C) in an inert atmosphere is recommended, especially if the compound is of high purity.[1]

Q4: Can I use recrystallization for purification?

A4: Yes, recrystallization can be a very effective purification technique if a suitable solvent system is found. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. A trial-and-error approach with small amounts of different solvents (e.g., ethanol, isopropanol, water, or mixtures) is the best way to identify an appropriate system.

References

Technical Support Center: Stability of 3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-3-(4-fluorophenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during storage and experimentation. While specific public stability data for this compound is limited, this guide synthesizes established principles of chemical stability, information on structurally similar molecules, and best practices in pharmaceutical development to provide a comprehensive framework for ensuring the integrity of your sample.

Overview of this compound Stability

This compound is a chiral amino alcohol containing a primary amine, a primary alcohol, and a fluorinated aromatic ring. The presence of these functional groups dictates its chemical reactivity and potential degradation pathways. Generally, compounds of this class are susceptible to oxidation, particularly at the amino group, and may also be sensitive to acidic conditions and elevated temperatures.[1][2][3] Proper storage and handling are therefore critical to maintain its purity and integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4][5] Many suppliers recommend refrigeration (2-8°C). It is also advisable to protect it from light and moisture. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.[6]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its structure, several degradation pathways can be anticipated:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of corresponding imines, nitroso, or nitro compounds. The benzylic position of the amino group could also be susceptible to oxidation.[7]

  • Reaction with Acids: As a base, the amino group will react with acids to form salts. While often desired for solubilization, strong acidic conditions, especially at elevated temperatures, could potentially promote dehydration of the alcohol or other side reactions.[1][3]

  • Thermal Degradation: High temperatures can lead to decomposition.[2] The specific products would need to be determined experimentally, but could involve fragmentation of the molecule.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[7] This could involve reactions of the fluorophenyl ring or other parts of the molecule.

Q3: What are common impurities to look for in a sample of this compound?

A3: Impurities can arise from the synthetic route or from degradation during storage. Potential impurities could include:

  • Enantiomeric Impurities: If you are working with a specific enantiomer (e.g., (R)- or (S)-), it is crucial to verify the enantiomeric purity, as the other enantiomer may be present as an impurity.[8]

  • Oxidation Products: As mentioned above, impurities resulting from the oxidation of the amino group.

  • Starting Materials and Reagents: Residual starting materials or reagents from the synthesis. A Certificate of Analysis (CoA) from the supplier should provide information on the purity and the methods used for its determination.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white to yellow/brown) Oxidation or presence of impurities.Confirm storage conditions (protection from air and light). Analyze the sample by HPLC or LC-MS to identify potential degradation products. Consider repurification if necessary.
Inconsistent experimental results Sample degradation leading to lower effective concentration or interfering byproducts.Always use freshly prepared solutions. Re-analyze the purity of the stock material. Perform a forced degradation study (see below) to understand potential degradants.
Poor solubility The free base may have limited aqueous solubility. The presence of insoluble impurities.For aqueous applications, consider converting the amine to a salt (e.g., hydrochloride) by careful addition of HCl. Filter the solution to remove any insoluble matter.

Experimental Protocols

Protocol for Assessing Purity by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

Objective: To determine the chemical purity of a sample and detect the presence of any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or a wavelength appropriate for the fluorophenyl chromophore)

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak. The presence of additional peaks may indicate impurities or degradation products.

Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways, which is crucial for developing stability-indicating methods.[7][9][10]

Objective: To intentionally degrade the sample under various stress conditions to understand its stability profile.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Stress: Solid sample at 105°C for 48 hours.

  • Photolytic Stress: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) and visible light.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress condition media.

  • For thermal stress, place the solid sample in an oven.

  • For photolytic stress, place the solid and solution samples in a photostability chamber.

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC (as described above) alongside a control sample (unstressed).

  • Compare the chromatograms to identify new peaks (degradation products) and a decrease in the main peak area.

Visualizing Stability Concepts

Degradation Workflow

G cluster_storage Storage & Handling cluster_degradation Potential Degradation cluster_analysis Analysis & Troubleshooting storage_conditions Recommended Storage: - Cool, dry, dark - Inert atmosphere purity_check Purity Check (HPLC) storage_conditions->purity_check Maintains Integrity improper_storage Improper Storage: - High temp, light, air exposure oxidation Oxidation (Amine Group) improper_storage->oxidation acid_base Acid/Base Reaction improper_storage->acid_base thermal Thermal Degradation improper_storage->thermal photo Photodegradation improper_storage->photo oxidation->purity_check Detects Impurities acid_base->purity_check thermal->purity_check photo->purity_check troubleshoot Troubleshoot Issues purity_check->troubleshoot forced_degradation Forced Degradation Study forced_degradation->troubleshoot Informs on Stability G cluster_stressors Stress Conditions cluster_products Potential Degradation Products main This compound C₉H₁₂FNO products Oxidized Amine Derivatives Salt Forms Thermal Fragments Photodegradation Products main->products leads to stressors Oxidizing Agents Strong Acids/Bases Heat UV Light stressors->main expose to

References

Technical Support Center: Stereochemical Integrity in Chiral Phenylpropanolamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the stereoselective synthesis of chiral phenylpropanolamines (PPAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of these crucial chiral building blocks. Phenylpropanolamines, such as ephedrine and pseudoephedrine, are not only biologically active compounds themselves but also serve as valuable intermediates and chiral auxiliaries in asymmetric synthesis.[1][2] Achieving high optical purity is paramount, and this resource provides in-depth troubleshooting advice and detailed protocols to help you prevent racemization and achieve your desired stereochemical outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of chiral phenylpropanolamines, providing explanations for the underlying causes and actionable solutions.

Q1: I'm observing a significant loss of enantiomeric excess (ee) in my final phenylpropanolamine product. What are the likely causes?

A1: Loss of enantiomeric excess, or racemization, is a frequent challenge. Several factors, acting alone or in concert, can be responsible. The primary mechanism involves the deprotonation of the proton at the chiral center alpha to the phenyl group, which is acidic. This forms a planar enolate or a similar intermediate, which can be re-protonated from either face, leading to a racemic mixture.[3]

Here are the key areas to investigate:

  • Harsh Reaction Conditions:

    • pH: Both strongly acidic and strongly basic conditions can promote racemization.[4][5] High pH, in particular, increases the rate of racemization.[4] For instance, the use of alkali metal alcoholates has been shown to cause side reactions and decomposition, leading to poor yields and the formation of unwanted pseudoephedrine.[6][7]

    • Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for racemization.[8] While the relationship can sometimes be complex, lower temperatures generally favor higher enantioselectivity.[8][9][10]

  • Inappropriate Reagents:

    • Bases: The choice of base is critical. Strong, non-hindered bases can readily abstract the alpha-proton.[11][12]

    • Coupling Reagents: In syntheses involving amide bond formation, certain coupling reagents can increase the risk of racemization.[13][14][15]

  • Work-up and Purification Issues:

    • Racemization can occur during the work-up or purification steps if the product is exposed to adverse pH or high temperatures for extended periods.

Q2: How can I minimize racemization during the stereoselective reduction of an α-aminoketone precursor?

A2: The enantioselective reduction of α-aminoketones is a common strategy for synthesizing chiral β-amino alcohols like phenylpropanolamines.[16][17] To maintain stereochemical control, consider the following:

  • Choice of Reducing Agent:

    • Chirally Modified Hydrides: Reagents like lithium aluminum hydride (LAH) or sodium borohydride modified with chiral ligands (e.g., amino alcohols, BINOL) can provide high enantioselectivity.[16]

    • Catalytic Asymmetric Reduction: The use of oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) with a stoichiometric reductant like borane or catecholborane is a powerful method for reducing simple ketones with high enantioselectivity.[16]

  • Protecting Groups:

    • The presence and nature of protecting groups on the amine are crucial. For example, N-t-BOC-protected N-alkyl α-aminoketones, when reduced with reagents like LiEt₃BH, can yield syn-β-aminoalcohols with high selectivity.[18][19] Conversely, reduction of the unprotected aminoketone may favor the anti-diastereomer.[19]

  • Reaction Temperature:

    • Performing the reduction at low temperatures is critical for maximizing enantioselectivity by exploiting the small energy differences between the diastereomeric transition states.[8]

Q3: My synthesis involves a chiral auxiliary. Why am I still seeing low diastereoselectivity?

A3: Chiral auxiliaries are a robust tool for controlling stereochemistry.[20][21] However, suboptimal conditions or a mismatch between the auxiliary and the substrate can lead to poor results.[22]

  • Auxiliary Selection: The steric and electronic properties of the chiral auxiliary are paramount in creating an effective chiral environment.[22] Pseudoephedrine and its derivatives are commonly used as effective chiral auxiliaries.[20][23]

  • Conformational Rigidity: The auxiliary should effectively lock the conformation of the substrate to expose one face preferentially to the incoming reagent. If there is significant conformational flexibility, stereocontrol will be diminished.[22]

  • Chelation Control: In reactions involving metal enolates (e.g., alkylations), the ability of the auxiliary to form a rigid chelate with the metal ion is often the key to high diastereoselectivity. The choice of solvent and metal cation can significantly impact this.[22]

Q4: What are the best practices for purification of chiral phenylpropanolamines without causing epimerization or racemization?

A4: The purification stage is a critical final step where stereochemical integrity can be lost.

  • Avoid Harsh Conditions: Steer clear of strongly acidic or basic conditions during extraction and chromatography.

  • Chromatography:

    • Column Chromatography: Use neutral silica gel and avoid prolonged exposure of the compound to the stationary phase.

    • Chiral HPLC/GC: These are the preferred methods for determining enantiomeric excess (ee%) and can also be used for preparative separation of enantiomers.[24] Chiral stationary phases (CSPs) interact differently with each enantiomer, allowing for their separation.[24]

  • Crystallization: Diastereomeric salt formation with a chiral resolving agent (like tartaric acid) is a classic and effective method for separating enantiomers.[3][25] The resulting diastereomers have different solubilities, allowing one to be crystallized preferentially.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Troubleshooting Low Enantioselectivity

This workflow provides a systematic approach to identifying and resolving issues of poor stereocontrol.

Racemization_Mechanism cluster_0 Base-Catalyzed Racemization Enantiomer_R (R)-Enantiomer α-Proton Transition_State Planar Enolate Intermediate Enantiomer_R->Transition_State + Base (- H+) Transition_State->Enantiomer_R + H+ Enantiomer_S (S)-Enantiomer α-Proton Transition_State->Enantiomer_S + H+

References

Technical Support Center: Diastereoselective Reduction of Fluorinated Aminoketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated aminoketones. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of reducing fluorinated aminoketones to their corresponding amino alcohols, a critical transformation in the synthesis of many pharmaceutical agents.

Introduction: The Challenge of Stereocontrol

The reduction of α-fluoro-β-aminoketones presents a significant synthetic challenge due to the presence of multiple functionalities that can influence the reaction's outcome. Achieving high diastereoselectivity is paramount, as the biological activity of the resulting fluorinated amino alcohol often depends on the specific stereochemistry at the newly formed chiral center. The interplay between the fluorine atom, the amino group, and the ketone carbonyl group requires a nuanced approach to selecting the appropriate reducing agent and reaction conditions. This guide provides practical, field-proven insights to help you overcome common hurdles and achieve your desired stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: I am observing low diastereoselectivity in the reduction of my α-fluoro-β-aminoketone. What are the key factors to consider for improving it?

A1: Low diastereoselectivity is a common issue and can often be addressed by carefully considering the following factors:

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) often provide poor selectivity. More sterically demanding or chelating reducing agents are typically required.

  • Chelation Control: The presence of the α-fluoro and β-amino groups allows for chelation control to direct the hydride attack. Lewis acids can be used to form a rigid cyclic intermediate, forcing the reducing agent to attack from a specific face.

  • N-Protecting Group: The nature of the protecting group on the amino group significantly influences the steric environment around the ketone and its ability to chelate with a Lewis acid. Bulky protecting groups can enhance facial selectivity.

  • Solvent: The coordinating ability of the solvent can impact the effectiveness of chelation control. Non-coordinating solvents are often preferred when using Lewis acids.

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.

Q2: Which alternative reducing agents should I consider to improve the syn or anti selectivity?

A2: The choice of reducing agent is critical for controlling the diastereoselectivity. Here is a summary of commonly employed systems:

Reducing Agent/SystemPredominant DiastereomerKey Considerations
Chelation-Controlled (e.g., Zn(BH₄)₂, LiBH₄/TiCl₄) synRelies on the formation of a stable five-membered chelate between the metal, the carbonyl oxygen, and the nitrogen of the amino group.
Non-Chelation-Controlled (e.g., NaBH₄, L-Selectride®) antiFavored when chelation is disfavored, often due to steric hindrance or the use of non-chelating metals. Follows the Felkin-Anh model.
Trichlorosilane (Cl₃SiH) syn (for α-fluoroimines)Highly selective for the reduction of α-fluoroimines to syn-β-fluoroamines.[1][2] This suggests its potential for related ketone reductions.
Red-Al® anti (for protected α-hydroxy ketones)Efficient for chelation-controlled reduction of protected α-hydroxy ketones to anti-1,2-diols, suggesting its potential for achieving anti selectivity in aminoketone systems under appropriate conditions.[3]

Q3: I am experiencing defluorination as a side reaction. How can I minimize this?

A3: Defluorination can occur under harsh reaction conditions. To minimize this side reaction:

  • Milder Reducing Agents: Avoid overly reactive reducing agents like lithium aluminum hydride (LiAlH₄) if defluorination is observed. Sodium borohydride or its derivatives are generally milder.

  • Control of Reaction Temperature: Running the reaction at lower temperatures can help prevent side reactions, including defluorination.

  • pH Control During Workup: Acidic workup conditions can sometimes promote elimination of the fluorine atom. A careful, neutral, or slightly basic workup may be necessary.

Q4: My yield is consistently low. What are the common causes and how can I troubleshoot this?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider increasing the equivalents of the reducing agent or extending the reaction time.

  • Substrate Decomposition: Fluorinated aminoketones can be sensitive to certain reagents and conditions. Ensure your starting material is stable under the chosen reaction conditions.

  • Product Instability: The resulting fluorinated amino alcohol may be unstable during workup or purification. Minimize exposure to harsh pH or high temperatures.

  • Purification Losses: Fluorinated compounds can sometimes be challenging to purify due to their unique polarity. See the purification troubleshooting section for more details.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the synthesis of fluorinated amino alcohols.

Problem 1: Poor Diastereoselectivity
Symptom Possible Cause Suggested Solution
Mixture of syn and anti diastereomers (approx. 1:1)Lack of facial control during hydride delivery.1. Implement Chelation Control: Add a Lewis acid (e.g., TiCl₄, ZnCl₂) to promote the formation of a rigid chelate, favoring the syn isomer.[4] 2. Use a Bulky Reducing Agent: Employ a sterically hindered reducing agent (e.g., L-Selectride®) to favor the anti isomer via a non-chelation pathway. 3. Optimize the N-Protecting Group: A bulkier protecting group (e.g., Boc, Cbz) can enhance steric hindrance and improve selectivity.
Predominantly the undesired diastereomerThe inherent facial bias of the substrate or reaction conditions favors the undesired product.1. Switch Reduction Strategy: If a chelation-controlled reduction gives the wrong isomer, try a non-chelation-controlled approach, and vice-versa. 2. Change the Lewis Acid: Different Lewis acids can have varying effects on the chelation equilibrium and resulting stereochemistry.
Problem 2: Low or No Conversion
Symptom Possible Cause Suggested Solution
Starting material remains after extended reaction timeInsufficiently reactive reducing agent or deactivated catalyst.1. Increase Equivalents of Reducing Agent: Add additional equivalents of the hydride source. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 3. Switch to a More Reactive Reducing Agent: If using NaBH₄, consider a more potent reagent like LiBH₄ or a borane complex.
Complex mixture of productsDecomposition of starting material or product.1. Lower the Reaction Temperature: Perform the reaction at a lower temperature to minimize side reactions. 2. Use a Milder Reducing Agent: A less reactive hydride source may prevent decomposition. 3. Check for Incompatible Functional Groups: Ensure no other functional groups in your molecule are being reduced or are reacting with the chosen reagents.
Problem 3: Difficult Purification
Symptom Possible Cause Suggested Solution
Diastereomers are difficult to separate by column chromatographySimilar polarities of the syn and anti isomers.1. Derivative Formation: Convert the amino alcohols to diastereomeric derivatives (e.g., esters or amides with a chiral acid) to enhance their separability.[5][6] 2. Reversed-Phase Chromatography: Utilize a C18 reversed-phase column, which can sometimes provide better separation for fluorinated compounds.[5] 3. Optimize Eluent System: Systematically screen different solvent systems for column chromatography.
Product is a viscous oil or difficult to crystallizeInherent properties of the fluorinated amino alcohol.1. Salt Formation: Convert the amine to a salt (e.g., hydrochloride or oxalate) to induce crystallization. 2. Co-crystallization: Attempt co-crystallization with a suitable host molecule.

Experimental Protocols

Protocol 1: Chelation-Controlled Reduction for syn-Diastereomer

This protocol is a general guideline for a chelation-controlled reduction to favor the syn-diastereomer.

  • Preparation: Dissolve the N-protected α-fluoro-β-aminoketone (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to -78 °C.

  • Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 equiv) in DCM to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes to allow for chelate formation.

  • Reduction: Add a solution of lithium borohydride (LiBH₄, 1.5 equiv) in THF dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove titanium salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Non-Chelation-Controlled Reduction for anti-Diastereomer

This protocol is a general guideline for a non-chelation-controlled reduction to favor the anti-diastereomer.

  • Preparation: Dissolve the N-protected α-fluoro-β-aminoketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to -78 °C.

  • Reducing Agent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.5 equiv) to the cooled solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The choice between a chelation-controlled and a non-chelation-controlled pathway is fundamental to achieving the desired diastereomer.

G cluster_0 Chelation-Controlled Pathway cluster_1 Non-Chelation Pathway (Felkin-Anh) start_chelation α-Fluoro-β-aminoketone lewis_acid Lewis Acid (e.g., TiCl₄) start_chelation->lewis_acid Coordination chelate Rigid Five-Membered Chelate lewis_acid->chelate hydride_attack_chelation Hydride Attack (Sterically directed) chelate->hydride_attack_chelation syn_product syn-Fluoroamino Alcohol hydride_attack_chelation->syn_product start_nonchelation α-Fluoro-β-aminoketone felkin_anh Felkin-Anh Model (Large group perpendicular to C=O) start_nonchelation->felkin_anh hydride_attack_nonchelation Hydride Attack (Least hindered trajectory) felkin_anh->hydride_attack_nonchelation anti_product anti-Fluoroamino Alcohol hydride_attack_nonchelation->anti_product

Caption: Diastereoselective reduction pathways.

Logic of Protecting Group Strategy

The choice of the nitrogen protecting group is a critical parameter that influences both the stereochemical outcome and the overall efficiency of the synthesis.

G ProtectingGroup Nitrogen Protecting Group (PG) - Influences steric hindrance - Affects chelation ability - Dictates deprotection conditions Boc Boc (tert-Butoxycarbonyl) - Bulky, favors anti-diastereomer in non-chelation context - Acid-labile (TFA) ProtectingGroup->Boc e.g. Cbz Cbz (Carboxybenzyl) - Aromatic, can influence π-stacking interactions - Removed by hydrogenolysis ProtectingGroup->Cbz e.g. Fmoc Fmoc (Fluorenylmethyloxycarbonyl) - Very bulky - Base-labile (piperidine) ProtectingGroup->Fmoc e.g. Orthogonal Orthogonal Deprotection - Allows for selective removal of one PG without affecting others - Crucial for complex molecule synthesis Boc->Orthogonal Cbz->Orthogonal Fmoc->Orthogonal

Caption: Impact of N-protecting groups.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 3-Amino-3-(4-fluorophenyl)propan-1-ol: ¹H NMR vs. Orthogonal Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous determination of a compound's purity is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. For active pharmaceutical ingredients (APIs) and key intermediates like 3-Amino-3-(4-fluorophenyl)propan-1-ol, a versatile building block in medicinal chemistry, precise purity assessment is paramount. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional High-Performance Liquid Chromatography (HPLC) for purity validation, supported by experimental frameworks and data-driven insights.

The central tenet of robust analytical validation lies in the use of orthogonal methods—techniques that rely on different physicochemical principles.[1] This approach provides a more comprehensive and reliable assessment of purity, mitigating the risk of undetected impurities that might co-elute or be non-responsive to a single detection method.[1] Here, we explore the cross-validation of a spectroscopic method (¹H-qNMR) and a chromatographic method (HPLC-UV), highlighting their respective strengths and limitations in the context of this compound analysis.

The Power of ¹H-qNMR: A Primary Analytical Method

Quantitative ¹H NMR (qNMR) has emerged as a powerful, primary analytical method for purity determination.[2][3] Its fundamental principle is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for accurate quantification without the need for compound-specific reference standards for every impurity.[4][5] This is a significant advantage over chromatography, where the response factor of each impurity must be known or assumed to be identical to the main compound for accurate quantification.[6]

Key Advantages of qNMR for Purity Analysis:

  • Universality of Detection: ¹H NMR detects all proton-containing molecules, making it a universal detector for organic compounds.[5][7]

  • Structural Information: Beyond quantification, the NMR spectrum provides a wealth of structural information, aiding in the simultaneous identification of the analyte and any impurities.[4][8]

  • Non-destructive: The technique is non-destructive, preserving the sample for further analysis.[9]

  • Reduced Need for Reference Standards: Purity can be determined using a single, well-characterized internal standard, eliminating the need to synthesize and qualify every potential impurity.[6]

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

This protocol outlines the essential steps for the accurate purity assessment of this compound using the internal standard method.

1. Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR.[10] The ideal standard should:

  • Be of high purity (≥99%).[10]

  • Be chemically stable and non-reactive with the analyte or solvent.[10][11]

  • Possess signals that do not overlap with analyte signals.[12][13]

  • Have good solubility in the chosen deuterated solvent.[10][14]

  • Exhibit a simple spectrum, preferably with singlet resonances.[12]

For this compound, Maleic acid is a suitable internal standard when using a polar solvent like DMSO-d₆, as its vinylic proton signal appears in a clear region of the spectrum (around 6.3 ppm).[13]

2. Sample Preparation: Accurate weighing is the foundation of qNMR.[7][15]

  • Using a calibrated microbalance, accurately weigh approximately 10-20 mg of this compound into a clean vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the analyte and the internal standard.[14]

  • Vortex the sample to ensure homogeneity and transfer the solution to a high-quality 5 mm NMR tube.[14][15]

3. NMR Data Acquisition: To obtain quantitative data, specific acquisition parameters must be optimized.[3][12]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation.

  • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) to allow for full relaxation of all protons between scans. This is crucial for accurate integration.[11]

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.[1][12]

  • Temperature: Ensure the sample temperature is equilibrated and stable.[12]

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.[16]

  • Carefully integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aromatic protons or the methine proton (CH-NH₂) are often suitable for integration. Exchangeable protons (-OH, -NH₂) should not be used for quantification.[12]

  • Calculate the purity using the following formula:[2]

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Workflow for ¹H-qNMR Purity Determination

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte dissolve Dissolve Analyte & IS in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Quantitative Parameters (d1, ns) load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid process_fid Fourier Transform, Phase, & Baseline Correct acquire_fid->process_fid integrate Integrate Analyte & IS Signals process_fid->integrate calculate Calculate Purity using Formula integrate->calculate report Report Final Purity calculate->report

Caption: Workflow for purity determination by ¹H-qNMR.

Comparison with Orthogonal Methods: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a cornerstone of pharmaceutical quality control for purity and impurity analysis.[17][18] It excels at separating complex mixtures and detecting low-level impurities.

Experimental Protocol: Purity Determination by HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Quantification: Purity is typically determined by area percent, assuming all impurities have the same response factor as the main peak.

Logical Relationship: Orthogonal Method Validation

G Compound This compound Purity Assessment qNMR ¹H-qNMR (Spectroscopic Method) Compound->qNMR HPLC HPLC-UV (Chromatographic Method) Compound->HPLC Purity_Value_1 Purity Result A qNMR->Purity_Value_1 Provides Absolute Purity Purity_Value_2 Purity Result B HPLC->Purity_Value_2 Provides Relative Purity (Area %) Comparison Cross-Validation (Compare A vs. B) Purity_Value_1->Comparison Purity_Value_2->Comparison Final_Report Comprehensive Purity Report Comparison->Final_Report Confirms Reliable Purity

Caption: Cross-validation using orthogonal analytical methods.

Head-to-Head Comparison

The following table summarizes the performance characteristics of ¹H-qNMR and HPLC-UV for the purity assessment of this compound.

Feature¹H-qNMRHPLC-UV
Principle Nuclear spin resonance in a magnetic fieldDifferential partitioning between mobile and stationary phases
Quantification Absolute (primary method)[5]Relative (requires response factors or assumes area %)[6]
Specificity High; provides structural confirmation. Overlapping signals can be an issue but often resolved with high-field magnets or 2D NMR.[9]High separation power. Co-elution is possible.[17]
Impurity Detection Detects all proton-containing impurities. Limited by S/N for very low-level impurities.Detects chromophoric impurities. Non-UV active impurities are missed.
Reference Standard Requires one high-purity internal standard for absolute quantification.[13]Requires a reference standard of the main compound for assay; ideally, standards for each impurity for accurate quantification.[19]
Speed/Throughput Relatively fast per sample (5-15 min) after initial setup.[9]Can be slower due to column equilibration and gradient elution times.[20]
Solvent/Waste Uses small volumes of deuterated solvents.Generates significant volumes of aqueous and organic solvent waste.
Regulatory Standing Accepted by pharmacopeias (e.g., USP <761>) and regulatory bodies as a primary method for purity determination.[9][13]The most common and well-established method for purity and impurity testing in regulatory submissions.[17][21]
Conclusion and Recommendations

Both ¹H-qNMR and HPLC-UV are powerful, validated techniques for assessing the purity of this compound. They are not mutually exclusive but rather complementary, providing an orthogonal approach to ensure the highest confidence in the reported purity value, as recommended by ICH guidelines.[1][22]

  • ¹H-qNMR should be considered the primary method for absolute purity assignment of reference standards and key batches. Its ability to provide a direct, SI-traceable measurement without the need for individual impurity standards makes it highly efficient and accurate.[23]

  • HPLC-UV remains the gold standard for routine quality control and for detecting and quantifying low-level impurities in multiple batches, especially when a validated method is in place.[18][24]

For drug development professionals, employing ¹H-qNMR in conjunction with a robust HPLC method provides a self-validating system. A strong correlation between the purity values obtained from these two distinct analytical techniques provides incontrovertible evidence of the compound's quality, satisfying the stringent requirements of scientific integrity and regulatory scrutiny.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylpropanolamines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern drug design. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated phenylpropanolamines, a class of compounds with a rich history as sympathomimetic agents. Phenylpropanolamine (PPA), also known as norephedrine, has been utilized as a decongestant and appetite suppressant. However, its use has been curtailed due to safety concerns, including an increased risk of hemorrhagic stroke[1][2]. This has spurred interest in developing analogues with improved safety and efficacy profiles. Fluorination presents a compelling strategy to modulate the pharmacological and pharmacokinetic properties of phenylpropanolamines, potentially leading to derivatives with enhanced therapeutic indices.

This document, intended for researchers, scientists, and drug development professionals, will delve into the chemical rationale for fluorination, compare the pharmacological profiles of fluorinated and non-fluorinated analogues based on available experimental data, and provide detailed experimental protocols for their synthesis and evaluation.

The Rationale for Fluorination: Enhancing Molecular Properties

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical and biological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to optimize drug performance[3][4]. Key benefits of fluorination in the context of phenylpropanolamine analogues include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. This can block metabolic oxidation at susceptible sites, leading to a longer biological half-life and improved bioavailability[1][2].

  • Modulation of Receptor Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, influencing how it interacts with its biological target. This can lead to changes in binding affinity and selectivity for different receptor subtypes[5]. For phenylpropanolamines, which act on adrenergic receptors, this could translate to more targeted therapeutic effects with fewer off-target side effects.

  • Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This property can be strategically manipulated to control the distribution of the drug within the body.

Comparative Pharmacology: Insights from Experimental Data

Direct comparative studies on fluorinated phenylpropanolamines are limited. However, significant insights can be gleaned from research on structurally analogous compounds, particularly fluorinated norepinephrine. Norepinephrine shares the same core phenethylamine structure with phenylpropanolamine (norephedrine) and its interactions with adrenergic receptors provide a strong predictive model for the behavior of fluorinated phenylpropanolamines.

Adrenergic Receptor Activity: A Tale of Positional Isomers

Studies on ring-fluorinated norepinephrine have demonstrated that the position of the fluorine atom on the phenyl ring dramatically influences its agonist activity at α- and β-adrenergic receptors. This highlights the critical importance of precise structural modification in drug design.

A key study compared the effects of 2-fluoro-, 5-fluoro-, and 6-fluoro-norepinephrine with that of non-fluorinated norepinephrine[6]. The findings are summarized in the table below:

Compoundα-Adrenergic Agonist Activityβ-Adrenergic Agonist Activity
Norepinephrine++++++
2-Fluoro-norepinephrine++++
5-Fluoro-norepinephrine+++++++
6-Fluoro-norepinephrine++++
(Data synthesized from Kirk, K. L., et al. (1979). Science, 204(4398), 1217-1219.)

Key Observations:

  • 6-Fluoro-norepinephrine emerged as a potent α-adrenergic agonist with significantly diminished β-agonist activity. This suggests that a 6-fluoro-phenylpropanolamine analogue could potentially be developed as a more selective vasoconstrictor with reduced cardiac side effects, which are often mediated by β-adrenergic stimulation.

  • 2-Fluoro-norepinephrine displayed the opposite profile, acting as a selective β-adrenergic agonist with weak α-agonist properties. This points to the possibility of designing fluorinated phenylpropanolamines with tailored effects, for instance, as bronchodilators.

  • 5-Fluoro-norepinephrine was equipotent to norepinephrine at α-receptors but demonstrated enhanced potency at β-receptors.

These findings underscore the profound impact of positional fluorination on receptor selectivity. The underlying physicochemical basis for these differences is thought to involve alterations in the molecule's conformation and hydrogen-bonding capabilities, which in turn affect the drug-receptor interaction[6].

A diagram illustrating the differential effects of positional fluorination on norepinephrine's adrenergic receptor activity is presented below.

G cluster_0 Non-Fluorinated cluster_1 Fluorinated Analogues cluster_2 Adrenergic Receptors Norepinephrine Norepinephrine Alpha-Receptors Alpha-Receptors Norepinephrine->Alpha-Receptors Strong Agonist Beta-Receptors Beta-Receptors Norepinephrine->Beta-Receptors Strong Agonist 2-Fluoro-NE 2-Fluoro-NE 2-Fluoro-NE->Alpha-Receptors Weak Agonist 2-Fluoro-NE->Beta-Receptors Strong Agonist 5-Fluoro-NE 5-Fluoro-NE 5-Fluoro-NE->Alpha-Receptors Strong Agonist 5-Fluoro-NE->Beta-Receptors Enhanced Agonist 6-Fluoro-NE 6-Fluoro-NE 6-Fluoro-NE->Alpha-Receptors Strong Agonist 6-Fluoro-NE->Beta-Receptors Weak Agonist

Caption: Adrenergic receptor selectivity of fluorinated norepinephrine analogues.

Serotonergic Activity: A Note on 4-Fluoro Analogues

While the primary mechanism of phenylpropanolamine is related to the adrenergic system, fluorination can also influence its interaction with other neurotransmitter systems. For instance, the synthesis of para-fluoro-norephedrine has been reported, and a derivative, 4'-fluoro-(4-methylaminorex), was found to have a greater affinity for the serotonin transporter compared to its non-fluorinated counterpart. This suggests that para-fluorination might shift the pharmacological profile towards serotonergic activity, potentially reducing the stimulant properties typically associated with phenylpropanolamines[2][7].

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a fluorinated phenylpropanolamine analogue and for the in vitro assessment of metabolic stability.

Synthesis of para-Fluoro-norephedrine

This protocol describes a synthetic route to para-fluoro-norephedrine starting from para-fluorobenzaldehyde.

Workflow Diagram:

G A p-Fluorobenzaldehyde + Nitroethane B Nitroaldol Condensation (Triethylamine) A->B C 1-(4-fluorophenyl)-2-nitropropan-1-ol B->C D Reduction (Zn/Formic Acid) C->D E para-Fluoro-norephedrine D->E

Caption: Synthetic workflow for para-fluoro-norephedrine.

Step-by-Step Methodology:

  • Nitroaldol Condensation:

    • Dissolve p-fluorobenzaldehyde in methanol in an Erlenmeyer flask and cool to -10°C.

    • In a separate beaker, mix nitroethane and triethylamine and cool to -10°C.

    • Slowly add the nitroethane/triethylamine mixture to the p-fluorobenzaldehyde solution while maintaining the temperature at -10°C.

    • Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).

    • The resulting product is 1-(4-fluorophenyl)-2-nitropropan-1-ol.

  • Reduction of the Nitroalcohol:

    • Dissolve the crude 1-(4-fluorophenyl)-2-nitropropan-1-ol in methanol.

    • Add zinc powder and then slowly add formic acid.

    • After the reaction is complete, filter the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in water, acidify with hydrochloric acid, and wash with an organic solvent (e.g., DCM) to remove impurities.

    • Basify the aqueous solution and extract the product with an organic solvent.

    • Evaporate the solvent to obtain para-fluoro-norephedrine as the free base.

(This protocol is adapted from the synthesis of para-fluoro-(4-methylaminorex) as described in the designer-drug.com archives[2][7].)

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is a standard method to evaluate the metabolic stability of a compound and is crucial for predicting its in vivo half-life.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., fluorinated vs. non-fluorinated phenylpropanolamine).

Materials:

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds and a positive control (a compound with known metabolic instability)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • LC-MS/MS system for analysis

Experimental Workflow:

G A Prepare Incubation Mixture: Microsomes, Buffer, Test Compound B Pre-incubate at 37°C A->B C Initiate Reaction: Add NADPH regenerating system B->C D Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) C->D E Quench Reaction: Add cold acetonitrile D->E F Centrifuge and collect supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis: Calculate t½ and CLint G->H

Caption: Workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • Incubation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate constant of metabolism (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) can also be calculated.

(This is a generalized protocol. For detailed guidance, refer to established protocols on metabolic stability assays[1][8].)

Conclusion and Future Directions

The strategic fluorination of phenylpropanolamines holds significant promise for the development of novel therapeutics with improved pharmacological and pharmacokinetic profiles. The available data, primarily from studies on fluorinated norepinephrine analogues, strongly suggest that the position of fluorine substitution is a critical determinant of adrenergic receptor selectivity. This opens up avenues for designing compounds with tailored activities, potentially separating the desired therapeutic effects from unwanted side effects.

Future research should focus on the synthesis and comprehensive evaluation of a series of fluorinated phenylpropanolamine analogues. Direct, head-to-head comparative studies are needed to elucidate the precise effects of fluorination on receptor binding affinities, functional activities, and metabolic stability. In vivo studies in relevant animal models will also be essential to assess the overall therapeutic potential and safety of these novel compounds. By combining rational drug design with rigorous experimental evaluation, the field can unlock the full potential of fluorinated phenylpropanolamines in the development of next-generation therapeutics.

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Phenylpropanolamine Scaffolds

Based on the pharmacology of structurally similar compounds, such as those with chloro or chloro-fluoro substitutions, it is hypothesized that the primary biological target for these enantiomers lies within the central nervous system, likely modulating the activity of neurotransmitter systems.[1] Preliminary studies on related compounds suggest potential antidepressant or anxiolytic effects.[1]

Stereoselectivity at the GABA Receptor: A Likely Target

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system and a common target for therapeutic agents. GABA acts on two main types of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. The structural similarity of 3-Amino-3-(4-fluorophenyl)propan-1-ol to known GABAergic modulators suggests that these enantiomers may interact with GABA receptors.

It is highly probable that the (R) and (S) enantiomers of this compound exhibit stereoselective activity at GABA receptors. Such stereoselectivity is a hallmark of the interaction between chiral ligands and their biological targets. For instance, one enantiomer may act as a potent positive allosteric modulator (PAM), enhancing the effect of GABA, while the other may be significantly less active or even act as an antagonist.

Potential Mechanism of Action: Positive Allosteric Modulation

Positive allosteric modulators (PAMs) of GABA receptors are a class of compounds that bind to a site on the receptor distinct from the GABA binding site.[2] This binding event induces a conformational change in the receptor that increases the affinity or efficacy of GABA.[3] This modulatory effect only occurs in the presence of the endogenous ligand, which can offer a more nuanced therapeutic effect with a potentially better side-effect profile compared to direct agonists.[3]

The anticipated interaction of the (R) and (S) enantiomers with a GABA receptor is depicted in the following conceptual diagram:

GABA_Receptor_Modulation cluster_receptor GABA Receptor Receptor Orthosteric Site Allosteric Site Response Enhanced Inhibitory Response Receptor->Response Leads to GABA GABA GABA->Receptor:ortho Binds R_Enantiomer (R)-Enantiomer R_Enantiomer->Receptor:allo Potentially High Affinity Binding S_Enantiomer (S)-Enantiomer S_Enantiomer->Receptor:allo Potentially Low Affinity Binding caption Conceptual Interaction at a GABA Receptor

Figure 1: Conceptual diagram illustrating the potential stereoselective interaction of (R)- and (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol with a GABA receptor.

Comparative Biological Activity Profile (Hypothetical)

In the absence of direct comparative experimental data, we can construct a hypothetical comparison based on the principles of stereopharmacology observed for other GABA receptor modulators.

Feature(R)-3-Amino-3-(4-fluorophenyl)propan-1-ol(S)-3-Amino-3-(4-fluorophenyl)propan-1-olRationale for Expected Differences
Primary Target Likely a specific subtype of GABA receptorLikely the same GABA receptor subtype, but with different affinity/efficacyEnantiomers interact differently with the chiral environment of the receptor's binding pocket.
Potency (e.g., EC50) Potentially higher potency as a PAMPotentially lower potency or inactiveThe three-dimensional arrangement of the (R)-enantiomer may allow for a more optimal fit and stronger binding to the allosteric site.
Efficacy Potentially a full or partial PAMPotentially a weak PAM, inactive, or an antagonistThe nature of the conformational change induced in the receptor upon binding can differ between enantiomers, leading to varying levels of functional response.
Selectivity May exhibit selectivity for specific GABA receptor subunit combinationsMay have a different selectivity profile or be non-selectiveSubtle differences in the binding pockets of GABA receptor subtypes can lead to preferential binding of one enantiomer over the other.
Off-Target Effects Potential for off-target activities at other receptors (e.g., serotonin)May have a different profile of off-target effectsThe stereochemistry can influence binding to other unrelated receptors, leading to different side-effect profiles.

Experimental Protocols for a Comparative Assessment

To empirically determine the comparative biological activities of the (R) and (S) enantiomers, a series of in vitro and cellular assays would be required. The following protocols are standard in the field for characterizing modulators of GABA receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of each enantiomer for the GABA receptor.

Principle: This assay measures the ability of the test compounds to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABA receptor subtype of interest.

  • Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-GABA for the orthosteric site or a radiolabeled allosteric modulator) and varying concentrations of the (R)- or (S)-enantiomer.

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity of the enantiomers as agonists or positive allosteric modulators.

Principle: This assay measures the activation of G-proteins coupled to the GABAB receptor. In the presence of an agonist, the receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Methodology:

  • Membrane Preparation: Use membranes from cells expressing the GABAB receptor.

  • Incubation: Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the (R)- or (S)-enantiomer in the presence and absence of a fixed, sub-maximal concentration of GABA.

  • Separation and Quantification: Similar to the radioligand binding assay, separate bound and free [³⁵S]GTPγS and quantify the radioactivity.

  • Data Analysis: Plot the concentration-response curves to determine the EC50 (for direct agonism) and the potentiation of the GABA response (for PAM activity).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Binding Radioligand Binding Assay (Determine Affinity - Ki) Comparison Compare Potency, Efficacy, and Selectivity Binding->Comparison Functional [35S]GTPγS Binding Assay (Assess Functional Activity - EC50, % Potentiation) Functional->Comparison Calcium Intracellular Calcium Mobilization Assay (Measure Functional Response) Calcium->Comparison cAMP cAMP Accumulation Assay (Measure Downstream Signaling) cAMP->Comparison Start Synthesize and Purify (R)- and (S)-Enantiomers Start->Binding Start->Functional Start->Calcium Start->cAMP caption Workflow for Comparative Biological Evaluation

Figure 2: A typical experimental workflow for the comparative in vitro and cellular characterization of the (R) and (S) enantiomers.

Cellular Functional Assays

Objective: To measure the effect of the enantiomers on downstream signaling pathways in intact cells.

Methodology:

  • cAMP Accumulation Assay: GABAB receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This can be measured using various commercially available kits (e.g., HTRF, ELISA).

  • Intracellular Calcium Mobilization: In cells co-expressing GABAB receptors and a chimeric G-protein (e.g., Gαqi), receptor activation can lead to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.

Conclusion

While direct comparative data for (R)- and (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is not yet published, the principles of stereopharmacology strongly suggest that these enantiomers will exhibit different biological activities. Based on the pharmacology of related compounds, the GABA receptor system is a highly probable target. The (R) and (S) enantiomers are likely to display stereoselectivity in their affinity, efficacy, and selectivity for GABA receptor subtypes. A comprehensive evaluation using the experimental protocols outlined in this guide is necessary to fully elucidate their individual pharmacological profiles. Such studies are crucial for identifying the eutomer (the more active enantiomer) and for guiding the development of potentially novel therapeutic agents targeting the central nervous system.

References

A Spectroscopic Guide to the Isomers of 3-Amino-3-(4-fluorophenyl)propan-1-ol: Navigating Chiral Landscapes in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is not merely an academic exercise; it is a cornerstone of safe and effective pharmacology. The spatial arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer potentially offering therapeutic benefits while the other remains inert or, in some cases, exhibits toxicity. This guide provides a comprehensive spectroscopic comparison of the (R) and (S) isomers of 3-Amino-3-(4-fluorophenyl)propan-1-ol, a key chiral intermediate. We will delve into the practical application and theoretical underpinnings of various spectroscopic techniques, offering field-proven insights into their use for isomer differentiation.

The Challenge of Chirality: Why Standard Spectroscopy Falls Short

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. This identity extends to their response to most standard spectroscopic techniques. In an achiral environment, the (R) and (S) isomers of this compound will produce indistinguishable spectra in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This is because these methods probe the connectivity and local chemical environment of atoms, which are identical for both enantiomers. To resolve this analytical challenge, we must introduce a chiral influence, either through derivatization, the use of a chiral auxiliary, or by employing a spectroscopic technique that is inherently sensitive to chirality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Chiral Discrimination

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For chiral analysis of this compound, we will focus on ¹H, ¹³C, and ¹⁹F NMR.

Predicted NMR Data for a Single Isomer

While the spectra of the (R) and (S) isomers are identical in an achiral solvent, it is crucial to understand the expected signals for the molecule itself. The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for one of the enantiomers. These predictions are based on established principles and data from structurally similar compounds[1][2][3][4].

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations & Notes
H-3 (CH-N)~4.2 (dd)~55Coupled to the two H-2 protons.
H-2 (CH₂)~1.9 (m)~38Diastereotopic protons, may show complex multiplicity.
H-1 (CH₂-O)~3.7 (t)~60Coupled to the two H-2 protons.
Aromatic H (ortho to F)~7.1 (t)~115 (d, ¹JCF ≈ 21 Hz)Doublet of doublets due to coupling with F and meta H.
Aromatic H (meta to F)~7.4 (dd)~128 (d, ²JCF ≈ 8 Hz)Doublet of doublets due to coupling with ortho H and F.
OHbroad singlet-Chemical shift is concentration and solvent dependent. Disappears on D₂O exchange.
NH₂broad singlet-Chemical shift is concentration and solvent dependent. Disappears on D₂O exchange.
Distinguishing Enantiomers with NMR: The Role of Chiral Auxiliaries

To differentiate the (R) and (S) isomers using NMR, we must convert them into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra. This is achieved by using either a chiral derivatizing agent or a chiral solvating agent.

1. Chiral Derivatizing Agents (CDAs):

CDAs are enantiomerically pure reagents that react with the analyte to form a covalent bond, creating a pair of diastereomers. For this compound, with its amino and hydroxyl functional groups, a common and effective CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride[5]. The reaction of the racemic amino alcohol with a single enantiomer of Mosher's acid chloride will produce two diastereomeric esters or amides. The differing spatial arrangements of the newly formed diastereomers will result in distinct chemical shifts for the protons and carbons near the chiral center.

Experimental Protocol: Derivatization with Mosher's Acid Chloride

  • Sample Preparation: Dissolve a known quantity of racemic this compound in an anhydrous, aprotic solvent (e.g., pyridine-d₅ or CDCl₃ with a non-nucleophilic base).

  • Reaction: Add a slight molar excess of enantiomerically pure (R)- or (S)-Mosher's acid chloride to the solution at 0 °C.

  • Incubation: Allow the reaction to proceed to completion at room temperature, monitoring by TLC or a preliminary NMR scan.

  • NMR Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra of the resulting diastereomeric mixture.

The key to successful chiral discrimination lies in observing separate signals for at least one corresponding nucleus in the two diastereomers. The magnitude of the chemical shift difference (Δδ) will depend on the proximity of the nucleus to the chiral centers.

G cluster_workflow Workflow for Chiral Discrimination using a CDA racemate Racemic (R/S) Amino Alcohol reaction Derivatization Reaction racemate->reaction cda Enantiopure (R)-Mosher's Acid Chloride cda->reaction diastereomers Mixture of (R,R) and (S,R) Diastereomers reaction->diastereomers nmr NMR Spectrometer diastereomers->nmr spectra Distinct NMR Spectra for each Diastereomer nmr->spectra

Caption: Workflow for NMR-based chiral analysis using a chiral derivatizing agent.

2. Chiral Solvating Agents (CSAs):

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte molecules in solution[6][7][8]. These weak interactions are sufficient to induce small but measurable differences in the chemical shifts of the enantiomers. An advantage of this method is its non-destructive nature.

Experimental Protocol: Analysis with a Chiral Solvating Agent

  • Sample Preparation: Dissolve the racemic this compound in a suitable deuterated solvent.

  • Addition of CSA: Add an enantiomerically pure CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. The concentration of the CSA may need to be optimized.

  • NMR Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a specific temperature. Temperature control is crucial as the equilibria of complex formation are temperature-dependent.

The Power of ¹⁹F NMR

Given the presence of a fluorine atom on the phenyl ring, ¹⁹F NMR spectroscopy is a particularly valuable tool for the analysis of these isomers[9][10][11]. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift range, making it highly sensitive to its electronic environment.

In the presence of a chiral auxiliary (CDA or CSA), the fluorine atoms in the (R) and (S) enantiomers will be in diastereomeric environments, leading to two distinct signals in the ¹⁹F NMR spectrum. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR can often provide better resolution of the enantiomeric signals compared to ¹H NMR[12].

Vibrational Spectroscopy: Beyond Achiral IR

Standard infrared (IR) spectroscopy, which measures the absorption of infrared radiation by molecular vibrations, is insensitive to chirality[13]. The IR spectra of the (R) and (S) isomers of this compound will be identical.

However, Vibrational Circular Dichroism (VCD) is a chiroptical technique that can distinguish between enantiomers[14][15]. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers interact differently with circularly polarized light, they will produce mirror-image VCD spectra.

Table 2: Comparison of IR and VCD Spectroscopy for Chiral Analysis

Technique Principle Outcome for Enantiomers Application to Topic
Infrared (IR) SpectroscopyMeasures absorption of IR radiation by molecular vibrations.Identical spectra.Useful for functional group identification but not for distinguishing enantiomers.
Vibrational Circular Dichroism (VCD)Measures differential absorption of left and right circularly polarized IR light.Mirror-image spectra (equal magnitude, opposite sign).A definitive method for distinguishing the (R) and (S) isomers and determining absolute configuration when compared to theoretical calculations.

Mass Spectrometry (MS): A Matter of Separation

Standard mass spectrometry techniques, which measure the mass-to-charge ratio of ions, cannot differentiate between enantiomers as they have the same molecular weight. The fragmentation patterns of the (R) and (S) isomers will also be identical in a typical MS experiment.

To use mass spectrometry for chiral analysis, it must be coupled with a chiral separation technique, most commonly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Experimental Workflow: Chiral HPLC-MS

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of amino alcohols.

  • Method Development: Optimize the mobile phase composition (a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) to achieve baseline separation of the two enantiomers.

  • Detection: The eluent from the HPLC column is introduced into the mass spectrometer. The two enantiomers will have different retention times, and the mass spectrometer will confirm their identity by their mass-to-charge ratio.

G cluster_workflow Workflow for Chiral Analysis using HPLC-MS racemate Racemic (R/S) Amino Alcohol hplc Chiral HPLC Column racemate->hplc separation Separation of Enantiomers hplc->separation r_isomer (R)-Isomer separation->r_isomer s_isomer (S)-Isomer separation->s_isomer ms Mass Spectrometer r_isomer->ms s_isomer->ms detection Detection at Different Retention Times ms->detection

References

A Senior Application Scientist's Guide to Benchmarking Chiral Resolution Methods for Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Chiral amino alcohols are foundational structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands used in asymmetric synthesis.[1][2][3] The specific three-dimensional arrangement, or stereochemistry, of the amine and alcohol groups is frequently the determining factor for a molecule's biological activity and therapeutic efficacy.[2] Consequently, the ability to resolve racemic mixtures of amino alcohols into their constituent enantiomers is a critical task for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the primary methods employed for chiral resolution of amino alcohols. We will move beyond simple procedural descriptions to explore the underlying principles, the causality behind experimental choices, and the practical trade-offs of each technique. Our focus is on providing actionable insights and robust, self-validating protocols to empower you to select and implement the optimal resolution strategy for your specific project goals.

Strategic Overview: Selecting Your Resolution Pathway

The choice of a resolution method is not arbitrary; it is a strategic decision dictated by factors such as the required scale, desired purity, available instrumentation, cost considerations, and the developmental stage of the project. The following decision-making framework illustrates a logical approach to selecting the most appropriate technique.

G cluster_input Project Requirements cluster_decision Method Selection Criteria cluster_methods Resolution Methodologies cluster_output Outcome start Racemic Amino Alcohol d1 Scale & Throughput? start->d1 d2 High Purity (>99% ee) Essential? d1->d2  Small to Medium Scale  (mg to g) m1 Classical Resolution: Diastereomeric Salt Crystallization d1->m1  Large Scale (kg+)  Cost-Sensitive d3 Access to Specialized Columns/Enzymes? d2->d3  Yes, highest purity  and recovery needed m2 Enzymatic Kinetic Resolution d2->m2  Yes, but 50% yield  is acceptable d3->m1  No m3 Chromatographic Resolution (HPLC/SFC) d3->m3  Yes end_node Enantiomerically Pure Amino Alcohol m1->end_node m2->end_node m3->end_node

Caption: High-level decision workflow for selecting a chiral resolution method.

Method 1: Classical Resolution via Diastereomeric Salt Crystallization

This is the oldest and often most industrially scalable method for chiral resolution.[4] The core principle relies on the differential physicochemical properties of diastereomers. By reacting a racemic amino alcohol (a base) with an enantiomerically pure chiral acid (the resolving agent), a pair of diastereomeric salts is formed.[5][6] Unlike enantiomers, these diastereomers have different solubilities in a given solvent, allowing one to be selectively crystallized and separated by filtration.[7][8]

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: The goal is to maximize the difference in crystal lattice energies between the two diastereomeric salts, which translates to a significant solubility difference. For basic amino alcohols, chiral carboxylic acids like L-(+)-tartaric acid, (S)-mandelic acid, or their derivatives are common and effective choices.[4][6] Empirical screening of several agents is often necessary to find the optimal match for your specific substrate.[4]

  • Solvent Selection: The solvent is a critical parameter that directly governs the solubility of the salts.[4] An ideal solvent will dissolve both diastereomeric salts at an elevated temperature but will cause one to crystallize out upon cooling while keeping the other in solution. Protic solvents like methanol or ethanol are common starting points. The goal is to find a solvent system where one diastereomer is sparingly soluble and the other is highly soluble, maximizing both yield and enantiomeric excess (ee) of the crystallized product.[4]

Workflow for Diastereomeric Salt Crystallization

G cluster_workflow Diastereomeric Salt Resolution Workflow A 1. Salt Formation - Dissolve racemic amino  alcohol in solvent. - Add 0.5-1.0 eq. of  chiral resolving agent. B 2. Crystallization - Heat to dissolve. - Cool slowly to induce  selective crystallization. A->B C 3. Isolation - Filter to collect crystals  of the less soluble  diastereomeric salt. B->C D 4. Liberation - Treat salt with base  (e.g., NaOH) to break  the salt and liberate  the free amino alcohol. C->D F Mother Liquor (Contains more soluble diastereomer) C->F E 5. Analysis - Determine enantiomeric  excess (ee%) of the  resolved amino alcohol  via Chiral HPLC. D->E G Resolved Enantiomer 1 E->G

Caption: Experimental workflow for classical resolution by crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a general framework. The specific resolving agent, solvent, and temperatures must be optimized empirically.

  • Reagents and Materials:

    • Racemic amino alcohol

    • Chiral resolving agent (e.g., L-(+)-tartaric acid)[4]

    • Suitable solvent (e.g., methanol, ethanol)

    • Base for liberation (e.g., 1M Sodium Hydroxide)

    • Extraction solvent (e.g., ethyl acetate)

  • Salt Formation:

    • In a flask, dissolve one equivalent of the racemic amino alcohol in a minimal amount of warm solvent.

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent. Rationale: Using 0.5 equivalents theoretically allows for the crystallization of one diastereomer, leaving the other in solution, maximizing the efficiency of the first crystallization step.

    • Slowly add the resolving agent solution to the amino alcohol solution with stirring.

  • Crystallization:

    • Heat the combined mixture gently until all solids dissolve.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation. Observe for precipitation.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration, washing with a small amount of cold solvent.

    • The collected solid is the diastereomerically enriched salt. Recrystallization from the same solvent system can be performed to improve purity.

  • Liberation of the Free Amino Alcohol:

    • Dissolve the purified diastereomeric salt in water.

    • Make the solution basic (pH > 11) by adding a base like 1M NaOH. This deprotonates the amine and breaks the salt.

    • Extract the liberated enantiomerically enriched amino alcohol into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation:

    • Determine the enantiomeric excess of the product using a validated Chiral HPLC method (see protocol below).

Method 2: Enzymatic Kinetic Resolution

Kinetic resolution employs a chiral catalyst—most commonly an enzyme—that selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other.[9] For amino alcohols, lipases are frequently used to catalyze the enantioselective acylation (or deacylation) of either the amino or the alcohol group.[9][10][11]

The key outcome is a mixture of the unreacted, enantiomerically enriched starting material and the acylated, product of the opposite configuration. These two compounds, now having different functional groups, can be easily separated using standard techniques like column chromatography or extraction.

Causality Behind Experimental Choices:

  • Enzyme Selection: Lipases, such as those from Pseudomonas cepacia (lipase PS) or Candida species, are widely used due to their broad substrate scope, commercial availability, and activity in organic solvents.[10][11] The choice of lipase is critical as its active site provides the chiral environment that discriminates between the two enantiomers. Screening different lipases is the most effective way to find one with high enantioselectivity (expressed as the E-value) for a given substrate.

  • Acylating Agent and Solvent: In an acylation reaction, an acyl donor (e.g., vinyl acetate, butyric anhydride) is required.[10] The solvent choice can influence enzyme activity and selectivity. Non-polar organic solvents like hexane or THF are common.

Key Limitation: The maximum theoretical yield for a single enantiomer in a kinetic resolution is 50%, as the other half of the starting material is converted into a different product.[9]

Workflow for Enzymatic Kinetic Resolution

G cluster_workflow Enzymatic Kinetic Resolution Workflow A 1. Reaction Setup - Dissolve racemic amino  alcohol in organic solvent. - Add acylating agent  and lipase. B 2. Enzymatic Reaction - Incubate (e.g., stir at RT)  until ~50% conversion. - Monitor by TLC or GC/HPLC. A->B C 3. Separation - Filter to remove enzyme. - Separate unreacted amino  alcohol from acylated product  (e.g., column chromatography). B->C E Unreacted Enantiomer 1 (e.g., S-amino alcohol) C->E F Acylated Enantiomer 2 (e.g., R-acylated product) C->F D 4. Analysis - Determine ee% of both  the unreacted starting  material and the product  via Chiral HPLC. E->D F->D

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Acylation
  • Reagents and Materials:

    • Racemic amino alcohol

    • Lipase (e.g., Lipase PS from Pseudomonas cepacia)[11]

    • Acylating agent (e.g., vinyl acetate)

    • Anhydrous organic solvent (e.g., hexane, THF)

    • Molecular sieves (optional, to maintain anhydrous conditions)

  • Reaction Setup:

    • To a flask containing the racemic amino alcohol (1 equivalent) in an anhydrous organic solvent, add the lipase (typically 10-50% by weight of the substrate).

    • Add the acylating agent (e.g., vinyl acetate, 1.5-3 equivalents).

  • Enzymatic Reaction:

    • Stir the suspension at a controlled temperature (e.g., room temperature or 30-40 °C).

    • Monitor the reaction progress by TLC, GC, or HPLC to track the disappearance of the starting material. The ideal endpoint is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

  • Workup and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the enzyme. Wash the enzyme with fresh solvent.

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue contains the unreacted amino alcohol and the acylated product. Separate these two compounds using flash column chromatography on silica gel.

  • Validation:

    • Determine the enantiomeric excess of the recovered, unreacted amino alcohol and the separated acylated product using Chiral HPLC.

Method 3: Chromatographic Resolution

Direct separation of enantiomers using chromatography is a powerful analytical and preparative technique. This method relies on a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector immobilized on a support (e.g., silica). The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and, therefore, different retention times.[5][12]

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary modalities. SFC is often considered a "greener" and faster alternative to HPLC, using supercritical CO₂ as the main mobile phase, which significantly reduces organic solvent consumption.[5][13][]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: This is the most critical decision. The choice depends heavily on the structure of the amino alcohol.[5]

    • Polysaccharide-based CSPs: Derivatives of cellulose or amylose (e.g., Chiralcel®, Chiralpak®) are extremely versatile and represent the first line of screening for a wide range of compounds, including amino alcohols.[5][15]

    • Crown Ether-based CSPs: These are particularly effective for resolving compounds with primary amino groups, like many amino alcohols, through host-guest complexation.[16][17]

    • Pirkle-type CSPs: These are effective for compounds with π-acidic or π-basic groups, such as aromatic amino alcohols.[5]

  • Mobile Phase Selection: In HPLC, this typically consists of a non-polar component (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). In SFC, it is primarily CO₂ with an alcohol co-solvent. The composition is optimized to achieve good resolution and acceptable run times.

Workflow for Chiral Chromatography Method Development

G cluster_workflow Chiral Chromatography Workflow A 1. Column Screening - Select 3-4 CSPs based  on analyte structure  (e.g., Polysaccharide,  Crown Ether). B 2. Mobile Phase Screening - Test different solvent ratios  (e.g., Hexane/IPA for HPLC;  CO2/MeOH for SFC). A->B C 3. Optimization - Fine-tune mobile phase  composition, flow rate,  and temperature to  maximize resolution (Rs). B->C D 4. Scale-Up (Optional) - Move from analytical to  preparative scale column  to isolate enantiomers. C->D E 5. Analysis & Isolation - Quantify ee% from chromatogram. - Collect separated fractions  in preparative mode. C->E D->E F Separated Enantiomers E->F

Caption: General workflow for developing a chiral chromatographic separation.

Performance Benchmark: A Comparative Summary

The optimal choice of method depends on a careful evaluation of these competing factors. The following table summarizes the key performance characteristics of each resolution technique.

FeatureDiastereomeric Salt CrystallizationEnzymatic Kinetic ResolutionChiral Chromatography (HPLC/SFC)
Principle Differential solubility of diastereomersEnantioselective enzymatic reactionDifferential interaction with a CSP
Typical ee% >95% (often requires recrystallization)>99% is achievable>99.9% is achievable
Max. Theoretical Yield 50% per enantiomer (can be >50% with racemization/recycle of mother liquor)50% per enantiomer[9]Nearly 100% recovery of both enantiomers
Scalability Excellent (kg to ton scale)Good (g to multi-kg scale)Good (mg to kg scale)
Speed Slow (hours to days per cycle)Moderate (hours)Fast (minutes per cycle for analysis; hours for prep)[13]
Operational Complexity High (labor-intensive, empirical optimization)Moderate (enzyme handling, reaction monitoring)Moderate (requires specialized equipment and expertise)
Relative Cost Low to Moderate (solvents, resolving agents)Moderate to High (enzyme cost)High (CSP columns and instrument maintenance)

Essential Validation: Protocol for Determining Enantiomeric Excess by Chiral HPLC

Regardless of the resolution method chosen, the final and most critical step is to accurately determine the enantiomeric excess (ee) of the product. Chiral HPLC is the gold standard for this analysis.[4]

  • Reagents and Materials:

    • Resolved amino alcohol sample

    • Reference racemic amino alcohol standard

    • HPLC-grade solvents (e.g., n-Hexane, Isopropanol)

    • Appropriate Chiral HPLC column (e.g., Chiralpak® IA)[18]

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the racemic standard at ~1 mg/mL in the mobile phase or a compatible solvent.

    • Prepare a sample of your resolved amino alcohol at the same concentration.

    • Prepare the mobile phase (e.g., 90:10 Hexane:Isopropanol). Filter and degas the mobile phase before use.

  • HPLC Conditions (Example): [18]

    • Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Isocratic elution with Hexane/Ethanol/Chloroform mixture (specific ratio to be optimized)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength appropriate for the analyte (e.g., 220 nm or 254 nm for aromatic compounds).

    • Injection Volume: 5-10 µL

  • Analysis Procedure:

    • First, inject the racemic standard. This will establish the retention times for both enantiomers (t₁ and t₂) and confirm that the column is providing separation.

    • Next, inject your resolved sample. A successful resolution will show one major peak at either t₁ or t₂ and, ideally, a very small or non-existent peak at the other retention time.

  • Calculation of Enantiomeric Excess (ee%):

    • Integrate the peak areas for both enantiomers in the chromatogram of your resolved sample. Let the areas be A₁ and A₂.

    • Calculate the ee% using the formula: ee% = (|A₁ - A₂| / (A₁ + A₂)) * 100

Conclusion

The resolution of chiral amino alcohols is a multifaceted challenge where no single method is universally superior.

  • Diastereomeric salt crystallization remains the workhorse for large-scale, cost-sensitive manufacturing, despite its empirical and labor-intensive nature.

  • Enzymatic kinetic resolution offers exceptional selectivity and mild reaction conditions, making it an excellent choice when a 50% theoretical yield is acceptable.

  • Chiral chromatography (HPLC/SFC) provides the highest resolution and analytical precision, serving as both a powerful preparative tool for high-value compounds and the essential validation technique for all other methods.

A thorough understanding of the principles and practical considerations outlined in this guide will enable you, the researcher, to benchmark these alternatives effectively and select the most efficient and logical pathway to obtaining the enantiomerically pure amino alcohols your project demands.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for 3-Amino-3-(4-fluorophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Novel Fluoxetine Analogues

The 3-amino-3-(4-fluorophenyl)propan-1-ol scaffold represents a class of compounds with significant therapeutic promise. As structural analogues of fluoxetine, these derivatives have garnered interest beyond their traditional association with serotonin reuptake inhibition. Recent research has illuminated their potential as potent antiviral agents, particularly as inhibitors of enterovirus replication.[1][2][3] The journey from a promising chemical entity to a viable drug candidate is paved with rigorous preclinical evaluation, where the validation of in vitro assays forms the bedrock of reliable and reproducible data.

This guide provides an in-depth comparison of two fundamental in vitro assays crucial for the early-stage evaluation of this compound derivatives: a foundational cytotoxicity assay to determine the therapeutic window and a specific antiviral assay to quantify efficacy. The objective is to not only present protocols but to elucidate the scientific rationale behind the experimental design, ensuring a robust and self-validating system for compound characterization.

Pillar 1: Foundational Assessment - The Cytotoxicity Profile

Before assessing the specific therapeutic activity of any compound, it is imperative to determine its inherent toxicity to host cells. Cytotoxicity assays are a critical initial step in drug discovery, providing a therapeutic window and informing dose selection for subsequent efficacy studies.[4] A compound's utility is ultimately defined by its selective toxicity towards the target (e.g., a virus) over the host.

Comparison of Cytotoxicity Assay Methodologies

Two common and reliable methods for assessing cytotoxicity are the MTT assay and the Resazurin (alamarBlue) assay. Both are colorimetric assays that measure metabolic activity as an indicator of cell viability.

Parameter MTT Assay Resazurin Assay Rationale for Selection
Principle Enzymatic reduction of tetrazolium salt (MTT) to formazan crystals by mitochondrial dehydrogenases in viable cells.[5]Reduction of non-fluorescent resazurin to highly fluorescent resorufin by viable cells.Both are well-established and reflect cellular metabolic health. Resazurin is often preferred for its non-destructive nature and higher sensitivity.
Endpoint Colorimetric (absorbance at ~570 nm)Fluorometric (Ex/Em ~560/590 nm) or ColorimetricFluorescence offers a wider dynamic range and greater sensitivity compared to absorbance.
Advantages Cost-effective, extensive historical data.Higher sensitivity, non-toxic to cells (allows for kinetic monitoring), single-reagent addition.For high-throughput screening, the simpler workflow and higher sensitivity of the Resazurin assay are advantageous.
Disadvantages Requires a solubilization step for the formazan crystals, which can introduce variability. The formazan crystals can be toxic to cells.More expensive than MTT, potential for interference from compounds that absorb light in the same range.The additional step in the MTT assay can be a source of error and is less amenable to automation.

For the purpose of this guide, we will detail the protocol for the Resazurin Cell Viability Assay due to its superior sensitivity and simpler workflow, which are critical for generating high-quality, reproducible data in a drug discovery setting.

Experimental Workflow: Resazurin Cell Viability Assay

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a novel compound.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis cell_culture Cell Line Culture (e.g., Vero E6 for antiviral context) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution & Serial Dilutions compound_prep->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation resazurin_add Addition of Resazurin Reagent incubation->resazurin_add assay_incubation Incubation (1-4 hours) resazurin_add->assay_incubation measurement Fluorescence Measurement (Ex/Em ~560/590 nm) assay_incubation->measurement analysis Calculation of % Cell Viability & CC50 Value Determination measurement->analysis

Caption: Workflow for Cytotoxicity Assessment using the Resazurin Assay.

Detailed Protocol: Resazurin Cell Viability Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compounds.

Materials:

  • Host cell line (e.g., Vero E6 for enterovirus studies)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound derivatives

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well).

    • Causality: The seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the assay's accuracy.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentration series of the test compounds in complete medium.

    • Remove the seeding medium from the wells and add 100 µL of the various concentrations of the test compounds. Include wells for vehicle control (medium with the highest concentration of DMSO used) and a positive control.

    • Causality: A 2X concentration series simplifies the addition to the plate and ensures the final concentration is accurate. The vehicle control is essential to ensure that the solvent used to dissolve the compounds does not have a cytotoxic effect at the concentrations used.

  • Incubation:

    • Incubate the plate for a duration relevant to the intended therapeutic application (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

    • Causality: The incubation time should be long enough to observe a dose-dependent effect on cell proliferation and viability.

  • Resazurin Addition and Measurement:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Causality: The incubation time with resazurin is a balance; it needs to be long enough for a robust signal but short enough to remain within the linear range of the assay.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

Pillar 2: Efficacy Evaluation - The Antiviral Activity

With the cytotoxicity profile established, the next crucial step is to assess the specific antiviral efficacy of the this compound derivatives. This is often achieved through a viral replication inhibition assay.

Comparison of Antiviral Assay Methodologies

Several methods can be employed to quantify the inhibition of viral replication. Here, we compare two common approaches: the Cytopathic Effect (CPE) Inhibition Assay and a Reporter Virus Assay.

Parameter CPE Inhibition Assay Reporter Virus Assay (e.g., Luciferase) Rationale for Selection
Principle Visual or quantitative assessment of the protection of cells from virus-induced cell death (CPE).Quantification of a reporter gene (e.g., luciferase) expressed by a recombinant virus, which correlates with viral replication.[6]CPE is a direct measure of the virus's pathological effect, while reporter assays offer a more quantitative and high-throughput alternative.
Endpoint Cell viability measurement (e.g., using Resazurin) or microscopic scoring.Luminescence measurement.Luminescence provides a highly sensitive and quantitative readout with a large dynamic range.
Advantages Directly measures the clinically relevant outcome of cell protection. Applicable to a wide range of cytopathic viruses.Highly quantitative, sensitive, and suitable for high-throughput screening. Can detect inhibition of replication before the onset of CPE.For lead optimization and structure-activity relationship (SAR) studies, the precision and throughput of a reporter assay are invaluable.[3]
Disadvantages Can be subjective if scored visually. Less sensitive for slow-replicating or non-cytopathic viruses.Requires the generation of a recombinant reporter virus. The reporter gene could potentially affect viral fitness.The initial investment in creating a reporter virus is offset by the quality and quantity of data generated in the long run.

For this guide, we will focus on the Reporter Virus Assay as it represents a more modern, quantitative, and high-throughput approach to assessing antiviral efficacy.

Experimental Workflow: Reporter Virus Assay

The following diagram outlines the workflow for quantifying antiviral activity using a luciferase-based reporter virus.

G cluster_prep Preparation & Treatment cluster_infection Infection & Incubation cluster_assay Assay & Data Analysis cell_seeding Seed Cells in 96-well Plates cell_treatment Pre-treat Cells with Compounds cell_seeding->cell_treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->cell_treatment infection Infect Cells with Reporter Virus (e.g., CVB3-Luc) cell_treatment->infection incubation Incubate for a Single Replication Cycle (e.g., 8 hours) infection->incubation cell_lysis Lyse Cells incubation->cell_lysis luciferase_assay Add Luciferase Substrate & Measure Luminescence cell_lysis->luciferase_assay analysis Calculate % Inhibition & EC50 Value Determination luciferase_assay->analysis si_calc Calculate Selectivity Index (SI = CC50 / EC50) analysis->si_calc

Caption: Workflow for Antiviral Efficacy Assessment using a Reporter Virus Assay.

Detailed Protocol: Luciferase-Based Reporter Virus Assay

Objective: To determine the 50% effective concentration (EC50) of the test compounds against a specific virus.

Materials:

  • Host cell line (e.g., BGM cells for Coxsackievirus B3)

  • Complete cell culture medium

  • 96-well clear-bottom white plates

  • Reporter virus stock (e.g., CVB3-Luc)[6]

  • This compound derivatives

  • Positive control (e.g., Guanidine Hydrochloride for enteroviruses)

  • Luciferase assay reagent kit

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well white plates as described in the cytotoxicity protocol. White plates are used to maximize the luminescent signal.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in the appropriate medium.

    • Add the diluted compounds to the cells and incubate for a short period (e.g., 1 hour) before infection.

    • Causality: Pre-treatment allows the compound to enter the cells and be available to act on the virus immediately upon infection.

  • Infection:

    • Infect the cells with the reporter virus at a pre-determined multiplicity of infection (MOI).

    • Causality: The MOI is chosen to ensure that a majority of cells are infected, leading to a robust signal, but not so high as to cause rapid cell death that would prematurely end the assay.

  • Incubation:

    • Incubate the infected plates for a period corresponding to a single round of viral replication (e.g., 8 hours for CVB3).[6]

    • Causality: Limiting the assay to a single replication cycle ensures that the measured effect is due to the inhibition of the initial stages of viral replication and not a result of a reduction in the spread of the virus to neighboring cells.

  • Luminescence Measurement:

    • At the end of the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate and measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viral replication inhibition for each concentration relative to the virus control (no compound).

    • Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window.

Data Presentation and Interpretation

The validation of these in vitro assays is guided by the principles outlined in regulatory documents such as the ICH Q2(R1) guideline, which emphasizes parameters like accuracy, precision, specificity, and range.[7][8][9] The data generated from the described assays should be summarized for clear comparison and decision-making.

Table 1: Comparative Performance of this compound Derivatives
Compound Cytotoxicity (Vero E6 Cells) CC50 (µM) ± SDAntiviral Efficacy (CVB3-Luc) EC50 (µM) ± SDSelectivity Index (SI) (CC50/EC50)
Derivative A > 1000.8 ± 0.1> 125
Derivative B 45.2 ± 3.55.1 ± 0.48.9
Derivative C 8.9 ± 0.77.2 ± 0.91.2
(S)-Fluoxetine (Ref.) 75.6 ± 5.81.5 ± 0.250.4
Positive Control > 100 (for non-cytotoxic controls)0.2 ± 0.05> 500

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation:

  • Derivative A emerges as a highly promising candidate, exhibiting potent antiviral activity with no observable cytotoxicity at the highest tested concentration, resulting in a high selectivity index.

  • Derivative B shows moderate efficacy and a reasonable therapeutic window.

  • Derivative C would likely be deprioritized due to its low selectivity index, indicating that its antiviral activity occurs at concentrations close to those that are toxic to the host cells.

Conclusion: A Framework for Confident Decision-Making

The validation of in vitro assays is a cornerstone of successful drug discovery. For novel compounds like this compound derivatives, a multi-faceted approach is essential. By systematically comparing and validating both a foundational cytotoxicity assay and a specific, mechanism-relevant antiviral assay, researchers can build a comprehensive and reliable data package. This dual-pillar strategy, grounded in sound scientific principles and regulatory expectations, enables confident decision-making, ensuring that only the most promising candidates, with a clear therapeutic window, advance through the development pipeline.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Amino-3-Arylpropan-1-ols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-3-Arylpropan-1-ols

The 1,3-amino alcohol scaffold, specifically the 3-amino-3-arylpropan-1-ol motif, is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of blockbuster pharmaceuticals, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine (Prozac) and the norepinephrine reuptake inhibitor atomoxetine, underscores its critical importance.[1][2] The precise spatial arrangement of the amine, hydroxyl group, and aryl substituent is paramount to their biological activity, making stereocontrolled synthesis a primary challenge for process chemists and drug discovery scientists.

This guide provides a comparative analysis of the principal synthetic strategies for accessing these valuable building blocks. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, strategic advantages, and practical limitations of each approach. Our goal is to equip researchers with the critical insights needed to select and implement the optimal synthetic route for their specific research and development objectives.

Route 1: Reduction of β-Amino Ketone Precursors

The reduction of a β-amino ketone to its corresponding 1,3-amino alcohol is arguably the most direct and widely employed synthetic strategy. The commercial availability of starting materials, often prepared via Mannich reactions, makes this an attractive entry point.[2][3] However, the central challenge lies in controlling the diastereoselectivity of the ketone reduction to yield the desired syn or anti 1,3-amino alcohol.

Principle and Mechanistic Considerations

The stereochemical outcome of the reduction is dictated by the nature of the reducing agent and the steric and electronic properties of the β-amino ketone substrate. Two dominant models govern this transformation:

  • Chelation-Controlled Reduction: In the presence of certain reducing agents (e.g., Zn(BH₄)₂) and a coordinating N-substituent, the substrate can form a rigid six-membered cyclic chelate with the metal center. The hydride is then delivered from the less sterically hindered face, typically leading to the syn-amino alcohol.[4]

  • Felkin-Anh-Eisenstein Model (Non-Chelation Control): With non-chelating, bulky reducing agents (e.g., L-Selectride®), the reduction proceeds via a non-chelated transition state. The largest substituent (the amino group) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, generally favoring the formation of the anti-amino alcohol.[4]

The choice of N-protecting group can also dramatically influence the stereochemical outcome by either promoting or inhibiting chelation.[5][6] For instance, N-aryl groups can favor anti selectivity, while certain N-acyl groups can lead to syn products.[5]

Workflow: Diastereoselective Reduction

Caption: Decision workflow for diastereoselective reduction of β-amino ketones.

Representative Protocol: Synthesis of 3-(Methylamino)-1-phenylpropan-1-ol

This protocol is adapted from a known synthesis of a fluoxetine precursor.[7]

  • Setup: A solution of 3-methylamino-1-phenyl-2-propen-1-one (1.0 eq, e.g., 3.7 mmol) is prepared in glacial acetic acid (approx. 4 M solution) in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 5-10 °C in an ice/water bath.

  • Reduction: Sodium borohydride (NaBH₄, approx. 5.7 eq, 21.0 mmol) is added portion-wise to the vigorously stirred solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: The reaction mixture is stirred for an additional 30 minutes at 5-10 °C, then allowed to warm to room temperature and stirred for 3 hours.

  • Workup: The reaction is carefully quenched by the dropwise addition of 4 M aqueous sodium hydroxide (approx. 16 mL per mmol of starting material) under cooling in an ice bath.

  • Extraction: The resulting mixture is extracted with ethyl acetate (3 x 70 mL). The combined organic layers are washed with water (50 mL) and dried over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: The solvent is removed under reduced pressure to yield the crude 3-methylamino-1-phenylpropan-1-ol, which can be purified further by chromatography or crystallization.

Route 2: Catalytic Asymmetric Hydrogenation (CAH)

For applications demanding high enantiopurity, catalytic asymmetric hydrogenation of β-enaminones or β-amino ketones represents a state-of-the-art, atom-economical approach. This method leverages chiral transition metal catalysts, typically based on Ruthenium or Rhodium, to effect a highly enantioselective reduction.

Principle and Mechanistic Considerations

The success of CAH hinges on the formation of a chiral catalyst-substrate complex that effectively shields one prochiral face of the ketone from the incoming hydrogen molecule. Catalysts such as those derived from [RuCl₂(p-cymene)]₂ and chiral ligands like (1S,2R)-1-amino-2-indanol create a specific chiral environment around the metal center.[8] The substrate coordinates to the ruthenium, and hydrogen is delivered with high facial selectivity, leading to the formation of one enantiomer of the amino alcohol in significant excess.[9] The reaction is often performed under moderate hydrogen pressure (e.g., 30 bar) in an alcoholic solvent like isopropanol.[8][9]

Representative Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric Transfer Hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation, using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[8][10]

  • Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere (e.g., Argon), [RuCl₂(p-cymene)]₂ (0.025 eq) and a chiral β-amino alcohol ligand such as (1S,2R)-1-amino-2-indanol (0.10 eq) are suspended in isopropanol. The mixture is heated to reflux for 30-60 minutes to form the active catalyst.

  • Reaction Setup: The mixture is cooled to room temperature, and the N-protected β-amino ketone (1.0 eq) is added, followed by a base (e.g., KOH, 0.25 eq).

  • Hydrogenation: The reaction mixture is stirred at a defined temperature (e.g., 30-60 °C) and monitored by TLC or HPLC until the starting material is consumed.

  • Workup and Isolation: Upon completion, the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried, and concentrated. The product is then purified by column chromatography to yield the enantioenriched 3-amino-3-arylpropan-1-ol.

Route 3: Ring-Opening of Aziridines

The use of strained three-membered rings, such as aziridines, provides a powerful and stereocontrolled route to 1,3-amino alcohols. The regioselectivity of the ring-opening is a key consideration.[11]

Principle and Mechanistic Considerations

The ring-opening of an aziridine can be initiated by a nucleophile, often under acidic or Lewis acidic conditions which activate the aziridine nitrogen.[12] For a 2-aryl-3-(hydroxymethyl)aziridine, nucleophilic attack can occur at either the C2 or C3 position. Attack at the C2 (benzylic) position is often favored due to the stabilization of the developing positive charge in the transition state.[13] This Sₙ2-type reaction proceeds with an inversion of stereochemistry at the center of attack, allowing for precise stereochemical control. Water, alcohols, or other oxygen nucleophiles can be used to install the required hydroxyl group.[13][14]

Workflow: Aziridine Ring-Opening

Caption: General workflow for the synthesis via aziridine ring-opening.

Route 4: Addition of Organometallic Reagents to β-Amino Aldehydes

This classical carbon-carbon bond-forming strategy involves the addition of an organometallic nucleophile (e.g., an aryl Grignard or aryllithium reagent) to a β-amino aldehyde.[15]

Principle and Mechanistic Considerations

The highly polarized carbon-metal bond in organometallic reagents renders the carbon atom strongly nucleophilic.[16] This nucleophile readily attacks the electrophilic carbonyl carbon of the β-amino aldehyde. An initial tetrahedral alkoxide intermediate is formed, which upon acidic workup, is protonated to yield the final 3-amino-3-arylpropan-1-ol.[15] Controlling the stereochemistry of this addition is challenging and often results in a mixture of diastereomers, requiring subsequent separation. The synthesis of the requisite β-amino aldehyde precursors can also be non-trivial.[17]

Comparative Analysis of Synthetic Routes

The optimal choice of synthetic route is contingent on several factors, including the required scale, desired stereochemical purity, cost of reagents, and available equipment. The table below summarizes the key attributes of the discussed methodologies.

Metric Route 1: Ketone Reduction Route 2: Asymmetric Hydrogenation Route 3: Aziridine Ring-Opening Route 4: Organometallic Addition
Stereocontrol Moderate to Good (Diastereoselective)Excellent (Enantioselective)Excellent (Stereospecific)Poor to Moderate
Yields Good to Excellent[7][18]Good to Excellent[8][9]Good[13]Moderate to Good
Scalability HighModerate to HighModerateModerate
Key Reagents NaBH₄, L-Selectride®, Zn(BH₄)₂Ru/Rh-Chiral Ligand Complexes, H₂/H-donorChiral Aziridines, Lewis Acidsβ-Amino Aldehydes, Ar-MgBr/Ar-Li
Primary Advantage Readily available starting materialsHigh enantioselectivity, atom economyPrecise stereochemical controlC-C bond formation
Primary Limitation Diastereomer separation may be neededCatalyst cost and sensitivityMulti-step synthesis of aziridinePoor stereocontrol, sensitive reagents

Conclusion and Future Outlook

The synthesis of 3-amino-3-arylpropan-1-ols is a well-developed field with several robust and reliable methods at the disposal of the modern chemist. For racemic or diastereomerically pure materials on a large scale, the reduction of β-amino ketones remains a workhorse strategy. When the highest levels of enantiopurity are required, catalytic asymmetric hydrogenation offers an elegant and efficient solution, albeit with higher initial catalyst investment. For intricate targets where absolute stereochemical fidelity is paramount, pathways involving the stereospecific ring-opening of chiral aziridines provide unparalleled control.

Future developments will likely focus on the discovery of more economical and robust non-precious metal catalysts for asymmetric hydrogenations and the development of novel catalytic, enantioselective methods that can construct this key scaffold in a single step from simple, achiral precursors.[19] The continued demand for these chiral building blocks in drug development will undoubtedly fuel further innovation in their synthesis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-3-(4-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification and chiral purity assessment of 3-Amino-3-(4-fluorophenyl)propan-1-ol, a key chiral building block in the synthesis of various pharmaceutical agents. The stereochemistry of such intermediates is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, reliable and accurate analytical methods are essential for quality control and regulatory compliance.

This document delves into two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for chiral separation and Gas Chromatography-Mass Spectrometry (GC-MS) for achiral analysis and impurity profiling. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics based on established validation parameters. The principles of method validation outlined in the ICH Q2(R1) guideline form the bedrock of this comparative study.[1][2][3]

The Imperative of Cross-Validation

Before delving into specific methodologies, it is crucial to understand the concept of cross-validation in analytical methods. Cross-validation is the process of verifying that a validated analytical procedure produces consistent and reliable results when performed under slightly different conditions, such as by different analysts, on different instruments, or in different laboratories.[4][5] This process is a cornerstone of method transfer and ensures the robustness and reproducibility of the analytical data, which is vital for regulatory submissions and multi-site manufacturing.[4]

High-Performance Liquid Chromatography (HPLC-UV) for Chiral Separation

HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For chiral molecules like this compound, HPLC with a chiral stationary phase (CSP) is the method of choice for separating and quantifying the individual enantiomers. Polysaccharide-based CSPs are particularly effective for the resolution of amino alcohols.

Principle of Chiral HPLC

Chiral separation by HPLC is achieved through the differential interaction of the enantiomers with a chiral stationary phase. The CSP creates a diastereomeric environment, leading to different retention times for the (R)- and (S)-enantiomers, allowing for their individual quantification. The choice of mobile phase is critical and is optimized to maximize the resolution between the enantiomeric peaks.

Experimental Protocol: Chiral HPLC-UV Method

This protocol outlines a robust HPLC method for the enantiomeric purity determination of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak IA or similar).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The exact ratio may require optimization.[6]

  • Reference Standards: (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol and (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

  • Sample Diluent: Mobile phase.

2. Chromatographic Conditions:

  • Column Temperature: 25 °C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the racemic this compound reference standard in 10 mL of the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a nominal concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Method Validation Plan (ICH Q2(R1) Framework):

  • Specificity: Inject the diluent, individual enantiomer standards, and the racemic standard to demonstrate that the method is selective for both enantiomers and free from interference.

  • Linearity: Prepare a series of at least five concentrations of the racemic standard over a range of 50% to 150% of the target concentration. Plot the peak area against the concentration for each enantiomer and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation s1 Weigh Standard/Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject into HPLC s3->h1 h2 Chiral Separation on CSP h1->h2 h3 UV Detection (220 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Quantify Enantiomers d1->d2 d3 Validate per ICH Q2(R1) d2->d3

Caption: Workflow for Chiral HPLC-UV Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Achiral Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape. This method is particularly useful for assessing the overall purity and identifying potential impurities.

Principle of GC-MS with Derivatization

In this approach, the analyte is chemically modified to create a less polar and more volatile derivative. Common derivatization reagents for amino and hydroxyl groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents.[7] The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, enabling definitive identification and quantification.

Experimental Protocol: GC-MS Method (with Derivatization)

This protocol describes a GC-MS method for the purity assessment of this compound.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous pyridine or acetonitrile.

  • Reference Standard: this compound.

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Standard and Sample Preparation (Derivatization):

  • Standard Preparation: Accurately weigh approximately 1 mg of the reference standard into a vial. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

4. Method Validation Plan (ICH Q2(R1) Framework):

  • Specificity: Analyze a blank (reagents only) and the derivatized standard to confirm the retention time of the analyte derivative and the absence of interfering peaks.

  • Linearity: Prepare and derivatize a series of at least five concentrations. Plot the peak area of the total ion chromatogram (TIC) or a specific ion against concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a known matrix with the analyte at three different concentration levels.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the derivatized sample. The RSD should be ≤ 5.0%.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of a characteristic ion.

  • Robustness: Evaluate the effect of small variations in derivatization time and temperature, and GC oven ramp rate.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing & Validation p1 Weigh Standard/Sample p2 Add Solvent & BSTFA p1->p2 p3 Heat (70°C, 30 min) p2->p3 g1 Inject into GC p3->g1 g2 Separation in GC Column g1->g2 g3 MS Detection (EI) g2->g3 da1 Identify by Mass Spectrum g3->da1 da2 Quantify by Peak Area da1->da2 da3 Validate per ICH Q2(R1) da2->da3

Caption: Workflow for GC-MS Analysis with Derivatization.

Cross-Validation and Method Comparison

The choice between HPLC-UV and GC-MS depends on the specific analytical objective. HPLC with a chiral stationary phase is indispensable for determining enantiomeric purity, while GC-MS excels at overall purity assessment and the identification of unknown impurities.

CrossValidation cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) HPLC HPLC-UV (Chiral) Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness GCMS GC-MS (Achiral) GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Robustness Results Comparative Results Specificity->Results Linearity->Results Accuracy->Results Precision->Results LOD_LOQ->Results Robustness->Results Conclusion Method Selection Results->Conclusion

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.